molecular formula C8H5BrFNO2 B1532090 6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 560082-53-3

6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1532090
CAS No.: 560082-53-3
M. Wt: 246.03 g/mol
InChI Key: LMBVTDHVXJAUKM-UHFFFAOYSA-N
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Description

6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H5BrFNO2 and its molecular weight is 246.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-8-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVTDHVXJAUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676859
Record name 6-Bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one
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Molecular Weight

246.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560082-53-3
Record name 6-Bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one: Properties, Synthesis, and Applications

Executive Summary

6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is a halogenated heterocyclic compound built upon the versatile benzoxazinone scaffold. The strategic placement of bromo and fluoro substituents on the aromatic ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a molecule of considerable interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with detailed protocols, and an exploration of its potential applications, grounded in the established reactivity of the benzoxazinone core structure.

Molecular Identity and Physicochemical Profile

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The combination of a lactam within a six-membered heterocyclic ring fused to a di-substituted benzene ring defines the core nature of this molecule.

Figure 1: Chemical Structure of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

The key physicochemical properties, many of which are computationally predicted, are summarized below. These parameters are critical for predicting the compound's behavior in various solvents and its potential for membrane permeability.

PropertyValueSource
CAS Number 560082-53-3[1][3]
Molecular Formula C₈H₅BrFNO₂[1][4]
Molecular Weight 246.03 g/mol [1]
Appearance Solid[4]
InChI Key LMBVTDHVXJAUKM-UHFFFAOYSA-N[1][4]
Canonical SMILES C1C(=O)NC2=C(O1)C(=CC(=C2)Br)F[1]
Predicted pKa 10.86 ± 0.20[1]
XLogP3-AA 1.7[1]
Topological Polar Surface Area 38.3 Ų[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis and Mechanistic Considerations

While specific synthesis literature for 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is not publicly detailed, a robust and logical pathway can be extrapolated from established methods for analogous benzoxazinone derivatives.[2][5] The most common approach involves the N-alkylation of a substituted 2-aminophenol with an α-halo acetyl halide, followed by intramolecular cyclization.

The proposed synthesis begins with the commercially available 2-amino-3-bromo-5-fluorophenol. The critical step is the reaction with chloroacetyl chloride. Here, the amine is a more potent nucleophile than the hydroxyl group, leading to the formation of an intermediate amide. The subsequent base-mediated intramolecular cyclization occurs via Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine, displacing it to form the oxazine ring.

G start 2-Amino-3-bromo-5-fluorophenol + Chloroacetyl Chloride intermediate Intermediate Amide: 2-Chloro-N-(2-bromo-4-fluoro-6-hydroxyphenyl)acetamide start->intermediate Acylation (e.g., DCM, 0°C to RT) product 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one intermediate->product Intramolecular Cyclization (e.g., K₂CO₃, Acetone, Reflux) caption Figure 2: Proposed Synthetic Workflow

Figure 2: Proposed Synthetic Workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure and requires optimization in a laboratory setting.

  • Acylation:

    • To a solution of 2-amino-3-bromo-5-fluorophenol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) cooled to 0°C, add triethylamine (1.2 eq) dropwise.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM. The choice of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing in the primary reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting aminophenol.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Cyclization:

    • Dissolve the crude amide from the previous step in acetone (15 mL/mmol).

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). K₂CO₃ is a sufficiently strong base to deprotonate the phenolic hydroxyl, forming the phenoxide necessary for cyclization, without promoting hydrolysis of the amide.

    • Heat the mixture to reflux and maintain for 8-12 hours, again monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Analytical Characterization

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography coupled with a UV detector is the primary method for assessing purity. A standard protocol would involve a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The desired product should appear as a single major peak (>95% purity).

  • Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry provides molecular weight confirmation. The system should detect the [M+H]⁺ ion corresponding to the calculated exact mass of the product. The isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible as two peaks (M and M+2) of nearly equal intensity.

  • Structural Elucidation (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic protons, likely appearing as doublets or doublets of doublets due to coupling with each other and the fluorine atom. The CH₂ group of the oxazine ring would appear as a singlet, and the NH proton would be a broad singlet.

    • ¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon signals, including the characteristic carbonyl (C=O) peak around 160-170 ppm. The carbons directly bonded to bromine and fluorine will exhibit characteristic shifts and couplings (in the case of C-F).

    • ¹⁹F NMR: This will show a single resonance, confirming the presence of the fluorine atom, with coupling to adjacent aromatic protons.

Reactivity and Potential Applications

The benzoxazinone core is a privileged scaffold in medicinal chemistry and agrochemistry.[6][7] The presence of bromo and fluoro substituents on 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one makes it an attractive building block for creating diverse chemical libraries.

  • Drug Discovery: Benzoxazinone derivatives have been investigated as platelet aggregation inhibitors and for their potential as antitumor agents.[2][8] The lactam nitrogen can be alkylated or acylated, and the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and modulate biological activity.

  • Agrochemicals: The benzoxazinone scaffold has been explored in the development of herbicides and pesticides.[6][7] The stability and reactivity of this class of compounds can be leveraged to design effective and environmentally conscious agrochemical solutions.[7]

G core 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (Scaffold) n_alkylation N-Alkylation / Acylation core->n_alkylation Modifies solubility, cell permeability suzuki Suzuki / Cross-Coupling (at C6-Br) core->suzuki Introduces new aromatic/aliphatic groups library Diverse Chemical Library (Novel Drug Candidates / Agrochemicals) n_alkylation->library suzuki->library caption Figure 3: Role as a Scaffold for Chemical Diversification

Figure 3: Role as a Scaffold for Chemical Diversification.

Safety, Handling, and Storage

While specific GHS and MSDS data for this exact compound are limited,[1] data from closely related analogues like 6-bromo-2H-1,4-benzoxazin-3(4H)-one provide a basis for safe handling procedures.[9][10]

  • Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] May cause respiratory irritation.[9][10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[11] For long-term stability, storage in a desiccator at room temperature is recommended.[12] Drug stability studies on related classes of compounds suggest that refrigeration or freezing can be effective for long-term preservation, though freeze-thaw cycles should be minimized.[13]

References

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem. (n.d.).
  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | 24036-52-0 - J&K Scientific. (n.d.).
  • 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one - PubChem. (n.d.).
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine - PubChem. (n.d.).
  • 6-bromo-8-fluoro-2h-benzo[b][1][2]oxazin-3(4h)-one, 560082-53-3 - Chemcd. (n.d.).
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][9]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. (n.d.).
  • 6-Bromo-8-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, min 95%, 100 mg - CP Lab Safety. (n.d.).
  • Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions. (2016). Journal of Analytical Toxicology, 40(8), 633-641.
  • CAS NO. 398-63-0 | 6-Fluoro-2H-benzo[b][1][2]oxazin-3[4H]-one | Catalog BD-A746873. (n.d.).

Sources

An In-depth Technical Guide to 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

Foreword: The Emerging Potential of a Halogenated Benzoxazinone Core

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active molecules. The strategic introduction of halogen atoms, particularly bromine and fluorine, into this core structure can profoundly influence its physicochemical properties and pharmacological profile. This guide provides a comprehensive technical overview of a specific, yet under-documented, member of this class: 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS Number: 560082-53-3). While this molecule is commercially available as a building block, its specific biological activities and applications are not yet extensively reported in peer-reviewed literature. This document, therefore, synthesizes available data with established chemical principles and insights from closely related analogues to provide a foundational resource for researchers exploring its potential.

Molecular Profile and Physicochemical Characteristics

6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is a poly-substituted aromatic heterocyclic compound. The presence of both a bromine and a fluorine atom on the benzene ring, coupled with the lactam-ether structure of the oxazinone ring, imparts a unique electronic and steric character to the molecule.

PropertyValueSource
CAS Number 560082-53-3[1][3]
Molecular Formula C₈H₅BrFNO₂[1]
Molecular Weight 246.03 g/mol [1][3]
Appearance Solid (predicted)
pKa (predicted) 10.86 ± 0.20[1]
XLogP3-AA (predicted) 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 38.3 Ų[1]

Synthesis and Reaction Mechanism

A definitive, peer-reviewed synthesis of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one has not been published. However, based on established methodologies for the synthesis of analogous benzoxazinones, a robust and logical synthetic pathway can be proposed.[4] The cornerstone of this synthesis is the cyclization of a substituted 2-aminophenol with a suitable C2-electrophile, typically chloroacetyl chloride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-3-bromo-5-fluorophenol.

Synthetic PathwayA2-amino-3-bromo-5-fluorophenolCIntermediate:2-chloro-N-(3-bromo-5-fluoro-2-hydroxyphenyl)acetamideA->CAcylationBChloroacetyl chloride(Base, e.g., NaHCO₃)B->CE6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-oneC->EWilliamson Ether SynthesisDIntramolecular Cyclization(Base, e.g., K₂CO₃, in polar aprotic solvent, e.g., DMF)D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Step 1: Acylation of 2-amino-3-bromo-5-fluorophenol

  • To a stirred solution of 2-amino-3-bromo-5-fluorophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add a mild base such as sodium bicarbonate (1.5 eq.).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(3-bromo-5-fluoro-2-hydroxyphenyl)acetamide. This intermediate may be purified by column chromatography or used directly in the next step.

Causality: The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the acylation without promoting premature cyclization or side reactions. Performing the reaction at 0 °C controls the exothermicity of the acylation.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a stronger base, such as potassium carbonate (2.0 eq.), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Causality: The stronger base (potassium carbonate) is required to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride in an intramolecular Williamson ether synthesis to form the oxazinone ring. A polar aprotic solvent like DMF is ideal for this type of SN2 reaction.

Predicted Spectroscopic Characteristics

  • 1H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by both the bromine and fluorine substituents.

    • Methylene Protons (-O-CH₂-C=O): A singlet is expected around δ 4.6-4.8 ppm.

    • Amide Proton (-NH-): A broad singlet is expected around δ 10.5-11.0 ppm, which is exchangeable with D₂O.

  • 13C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm), with their chemical shifts influenced by the C-Br, C-F, C-O, and C-N attachments.

    • Methylene Carbon (-O-CH₂-): A signal is expected around δ 67-70 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to broad absorption band around 3200-3300 cm⁻¹.

    • C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-O-C Stretch: Absorption bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

    • C-F and C-Br Stretches: Absorptions in the fingerprint region.

Biological Activity and Therapeutic Potential: An Extrapolative Analysis

There are no specific biological studies reported for 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. However, the broader class of fluorinated benzoxazinones has demonstrated a wide range of pharmacological activities, suggesting that this compound is a promising candidate for biological screening.[2][7]

Potential as an Anti-cancer Agent

Benzoxazinone derivatives have been investigated for their anti-cancer properties.[8][9] Some derivatives have been shown to inhibit cancer cell proliferation and migration. A notable mechanism for some benzoxazinones is the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of its expression.[8] The presence of halogen atoms can enhance lipophilicity and cell permeability, potentially improving anti-cancer efficacy.

Anticancer Mechanismcluster_0Cancer Cell NucleusPromoterc-Myc Promoter Region(G-rich sequence)G4G-Quadruplex(Stabilized)Promoter->G4Induction & StabilizationmRNAc-Myc mRNATranscriptionG4->mRNABlocks TranscriptionMolecule6-bromo-8-fluoro-benzoxazinoneMolecule->G4Binds to & StabilizesTranscriptionTranscription Factors(e.g., SP1, NM23-H2)Transcription->PromoterBindsProteinc-Myc ProteinTranslationmRNA->ProteinProliferationCell Proliferation& MigrationProtein->Proliferation

Caption: Potential anticancer mechanism via c-Myc G-quadruplex stabilization.

Potential as an Anti-tubercular Agent

Fluorine-containing benzoxazinyl-oxazolidinones have been successfully developed as potent agents against multidrug-resistant tuberculosis.[7][10] The fluorine atom in these analogues was found to be crucial for improving activity and reducing toxicity. The benzoxazinone moiety serves as a key structural element in these compounds. Given its structure, 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one could serve as a valuable intermediate for the synthesis of novel anti-tubercular drugs.

Other Potential Activities
  • Anti-platelet Aggregation: Benzoxazinone derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation.[4]

  • Enzyme Inhibition: The benzoxazine scaffold is present in inhibitors of various enzymes, including serine proteases and kinases.[11][12]

  • Antithrombotic Activity: Fluorinated 1,4-benzoxazine derivatives have been investigated as dual thrombin inhibitors and glycoprotein IIb/IIIa receptor antagonists.[2]

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and its close analogues, the following safety precautions should be observed:[13][14]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is a promising, yet largely unexplored, chemical entity. Its halogenated benzoxazinone core suggests significant potential for applications in drug discovery, particularly in the fields of oncology, infectious diseases, and thrombosis. This guide provides a foundational framework for researchers by proposing a robust synthetic route and extrapolating potential biological activities based on a rich history of related compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by systematic screening in various biological assays to unlock its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding landscape of medicinally relevant heterocyclic compounds.

References

  • Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PubMed.
  • Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC - NIH.
  • Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold - PubMed.
  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research.
  • 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][11]oxazine.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem.
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6.
  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b].
  • 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one - Sunway Pharm Ltd.
  • the methods of synthesis of 2-aminobenzophenones - Prospects in Pharmaceutical Sciences.
  • Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1][11]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation - PubMed.

An In-depth Technical Guide to the Molecular Structure of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the molecular structure of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, a halogenated derivative of the versatile benzoxazinone scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships of this important class of heterocyclic compounds. By synthesizing data from analogous structures and outlining robust analytical and computational methodologies, this guide offers a predictive and practical framework for understanding and utilizing this specific molecule.

Introduction: The Significance of the Benzoxazinone Core

The 2H-benzo[b]oxazin-3(4H)-one ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets, a function intrinsically linked to their three-dimensional structure and electronic properties. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making compounds like 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (CAS No. 560082-53-3) compelling candidates for further investigation in drug discovery programs.[5][6]

Molecular Overview:

PropertyValue
Molecular Formula C₈H₅BrFNO₂
Molecular Weight 246.03 g/mol
CAS Number 560082-53-3

This guide will delve into the molecular architecture of this specific derivative, offering insights into its synthesis, predicted structural characteristics, and a detailed protocol for its comprehensive characterization.

Proposed Synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Experimental Protocol:

Step 1: Synthesis of 2-amino-3-bromo-5-fluorophenol

This step would likely involve the selective bromination of 2-amino-5-fluorophenol. The directing effects of the amino and hydroxyl groups would need to be carefully considered to achieve the desired regioselectivity.

Step 2: Cyclization to form 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromo-5-fluorophenol (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dioxane.

  • Addition of Reagents: To this solution, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C. Following the addition, add a non-nucleophilic base such as triethylamine (2.5 equivalents) to scavenge the HCl byproduct.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Molecular Structure and Geometry

Direct crystallographic data for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one has not been reported. However, analysis of published crystal structures of related benzoxazinone derivatives allows for a confident prediction of its key structural features. The core benzoxazinone ring system is expected to be nearly planar, with the oxazinone ring adopting a shallow boat or envelope conformation.

The bromine atom at the 6-position and the fluorine atom at the 8-position will influence the electronic distribution and steric profile of the aromatic ring. The C-Br and C-F bond lengths are anticipated to be in the range of 1.85-1.95 Å and 1.32-1.38 Å, respectively. The endocyclic bond angles within the benzene ring will be close to 120°, with minor deviations due to the fused oxazinone ring and the electronic effects of the halogen substituents.

Caption: Numbering scheme for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. The following sections detail the expected data from these analyses.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic and methylene protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5d1HAr-H
~ 7.2d1HAr-H
~ 4.6s2H-O-CH₂ -C=O
~ 8.5br s1H-NH -

Rationale: The aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom and potentially long-range coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The methylene protons adjacent to the oxygen and carbonyl groups are expected to be a singlet. The NH proton will likely be a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 165C =O
~ 140-150 (d)C -F
~ 110-135Aromatic C -H and C -Br
~ 68-O-C H₂-

Rationale: The carbonyl carbon will be the most downfield signal. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The remaining aromatic carbons will resonate in the typical aromatic region, with the carbon attached to bromine being significantly shielded. The methylene carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3300Medium, BroadN-H Stretch
~ 1700StrongC=O Stretch (lactone)
1500-1600Medium-StrongC=C Aromatic Stretch
~ 1250StrongC-O-C Stretch
1000-1100StrongC-F Stretch

Rationale: The characteristic absorptions for the N-H, carbonyl, aromatic C=C, and C-O-C bonds are well-established. The C-F stretch will also be a prominent feature.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

Predicted Mass Spectrometry Data:

Ionm/z (calculated)
[M+H]⁺245.9564
[M+Na]⁺267.9383

Rationale: The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Computational Modeling of Molecular Structure

To complement experimental data, computational modeling provides invaluable insights into the molecule's three-dimensional structure and electronic properties. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Workflow Protocol:

Computational_Workflow A Initial Structure Generation (2D to 3D) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirmation of Minimum) B->C D Calculation of Molecular Properties C->D E NMR/IR Spectra Prediction D->E F Analysis of Results D->F E->F

Caption: A standard workflow for the computational analysis of a small molecule.

  • Structure Preparation: A 2D sketch of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is converted into an initial 3D structure using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G*). This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculations: Further calculations can be performed to determine various electronic properties, such as molecular orbital energies, electrostatic potential maps, and NMR chemical shifts.

  • Data Analysis: The calculated properties are then compared with experimental data to validate the computational model and to gain a deeper understanding of the molecule's structure and reactivity.

Conclusion

This technical guide provides a comprehensive framework for understanding the molecular structure of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. While direct experimental data for this specific molecule is not extensively published, by leveraging knowledge from analogous compounds and employing modern analytical and computational techniques, its structural and electronic properties can be confidently predicted and subsequently verified. The proposed synthetic and characterization protocols offer a clear path for researchers to further investigate this promising compound and its potential applications in drug discovery and development.

References

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online. [Link]
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
  • Khan, T., Y, R. B., Banu, B. F., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41–57.
  • Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydr
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). PubMed. [Link]
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. [Link]
  • 6-bromo-8-fluoro-2h-benzo[b][1][8]oxazin-3(4h)-one ,560082-53-3. Chemcd. [Link]
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]
  • Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). PubMed. [Link]
  • Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. (2014).

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the spectroscopic analysis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (CAS: 560082-53-3), a halogenated benzoxazinone derivative.[1][2] Benzoxazinones are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities and applications in medicinal chemistry and drug development.[3][4][5] While direct experimental spectra for this specific molecule are not widely published, this document serves as an expert-level guide for researchers on the acquisition, interpretation, and validation of its spectroscopic data. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, grounded in fundamental principles and data from analogous structures. Each section includes standardized protocols, an explanation of the causal chemistry behind the expected results, and best practices for ensuring data integrity.

Introduction: The Structural and Chemical Context

6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is a small organic molecule with the molecular formula C₈H₅BrFNO₂ and a molecular weight of approximately 246.04 g/mol .[1][6] Its structure features a bicyclic benzoxazinone core, substituted with two key halogens: a bromine atom at the 6-position and a fluorine atom at the 8-position. This specific substitution pattern is critical, as it dictates the electronic environment of the molecule and, consequently, its unique spectroscopic fingerprint.

Accurate structural elucidation is the bedrock of any research or development program. The methodologies outlined herein are designed to provide a self-validating system for confirming the identity and purity of this compound, a critical step before its use in further applications.

cluster_molecule 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one mol

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H NMR Acquisition

A robust ¹H NMR spectrum can be acquired using the following standardized protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: CDCl₃ is a good first choice for many organic molecules. However, the amide proton (-NH) may exchange or exhibit a very broad signal. DMSO-d₆ is an excellent hydrogen-bond acceptor and is often preferred as it typically results in a sharper, more easily identifiable -NH signal.[7] It's crucial to recognize that solvent choice can significantly influence the chemical shifts of protons, especially those involved in hydrogen bonding, due to varying intermolecular interactions.[8][9][10]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The structure of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one suggests four distinct proton environments.

  • Aromatic Protons (H-5, H-7):

    • H-7: This proton is ortho to the fluorine at C-8 and meta to the bromine at C-6. It is expected to appear as a doublet of doublets (dd) due to coupling with both H-5 (³JHH ≈ 8-9 Hz) and the ¹⁹F nucleus (⁴JHF ≈ 6-8 Hz). Its chemical shift will be downfield, likely in the δ 7.1-7.3 ppm range.

    • H-5: This proton is ortho to the bromine at C-6 and meta to the nitrogen. It will appear as a doublet (d) due to coupling with H-7 (³JHH ≈ 8-9 Hz). The electron-withdrawing bromine will deshield this proton, placing it in the δ 7.4-7.6 ppm range.

  • Methylene Protons (H-2):

    • The two protons on the methylene carbon adjacent to the oxygen and carbonyl group are chemically equivalent. They are expected to appear as a sharp singlet (s). Based on similar benzoxazinone structures, this signal is predicted to be in the δ 4.6-4.8 ppm range.[11]

  • Amide Proton (H-4):

    • The amide proton will appear as a broad singlet (br s). Its chemical shift is highly variable and dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be further downfield, potentially in the δ 10.5-11.5 ppm range.

Predicted ¹³C NMR Spectrum and Interpretation

A standard proton-decoupled ¹³C NMR experiment will reveal the 8 unique carbon atoms in the molecule.

  • Carbonyl Carbon (C-3): The amide carbonyl carbon is expected to be the most downfield signal, typically in the δ 165-168 ppm range.

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a):

    • C-8 (C-F): This carbon will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. It will be significantly downfield, predicted around δ 150-155 ppm .

    • C-6 (C-Br): The carbon bearing the bromine atom will have its signal shifted to approximately δ 115-120 ppm .

    • The remaining four aromatic carbons will appear between δ 110-145 ppm , with their exact shifts and potential smaller C-F couplings (²JCF, ³JCF) confirming their positions.

  • Methylene Carbon (C-2): The aliphatic methylene carbon is expected in the δ 65-70 ppm region.

start Obtain Compound prep Prepare Sample (5-10mg in 0.6mL CDCl3 or DMSO-d6) start->prep acquire Acquire 1H & 13C NMR Spectra (≥400 MHz Spectrometer) prep->acquire process Process Data (Fourier Transform, Phase, Baseline Correction) acquire->process reference Reference Spectra (TMS at 0.00 ppm) process->reference analyze Assign Signals (Chemical Shift, Multiplicity, Integration) reference->analyze structure Confirm Structure analyze->structure

Caption: Standardized Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition of a molecule, particularly through isotopic patterns.

Experimental Protocol: MS Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, likely showing protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. For fragmentation data, Electron Impact (EI) or Collision-Induced Dissociation (CID) can be employed.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can confirm the molecular formula. A quadrupole analyzer is also highly effective for routine analysis.[12]

Predicted Mass Spectrum and Interpretation
  • The Bromine Isotope Pattern (A Self-Validating Feature): The most telling feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[13][14] This means the molecular ion region will exhibit two distinct peaks of nearly equal intensity, separated by 2 m/z units.

    • [M]⁺ peak: Corresponding to C₈H₅⁷⁹BrFNO₂, with a calculated monoisotopic mass of 244.9488 Da .

    • [M+2]⁺ peak: Corresponding to C₈H₅⁸¹BrFNO₂, with a calculated monoisotopic mass of 246.9467 Da .

  • Trustworthiness of the Data: The presence of this 1:1 M/M+2 pattern is a definitive and self-validating piece of evidence for the presence of a single bromine atom in the molecule.[14][15]

  • Fragmentation: Under EI or CID conditions, predictable fragmentation pathways include the loss of a CO molecule (28 Da) from the lactam ring or cleavage to produce characteristic bromo-fluoro-substituted phenolic fragments.

Predicted MS Isotope Pattern cluster_ms M [M]⁺ (C₈H₅⁷⁹BrFNO₂) m/z ≈ 245.0 M2 [M+2]⁺ (C₈H₅⁸¹BrFNO₂) m/z ≈ 247.0 M->M2 Relative Intensity ≈ 1:1

Caption: Characteristic 1:1 Isotopic Pattern for Bromine in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Acquisition

A spectrum can be quickly obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared.

Predicted IR Spectrum and Interpretation

Key vibrational frequencies are predicted for the molecule's functional groups:

  • N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3200-3400 cm⁻¹ .

  • Aromatic C-H Stretch: A sharp absorption of weak to medium intensity will appear just above 3000 cm⁻¹, typically 3050-3150 cm⁻¹ .

  • Aliphatic C-H Stretch: A weak absorption from the -CH₂- group is expected around 2900-2980 cm⁻¹ .

  • C=O Stretch (Amide): This will be one of the most intense and sharpest bands in the spectrum, appearing in the 1680-1710 cm⁻¹ region. Its precise location indicates the nature of the cyclic amide (lactam) system.

  • C=C Aromatic Stretch: Several medium-intensity bands will be present in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage will be visible in the 1200-1280 cm⁻¹ range.

  • C-F and C-Br Stretches: These absorptions appear in the fingerprint region, typically 1000-1200 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Data Summary

The following table summarizes the predicted key spectroscopic data points for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Spectroscopic Technique Feature Predicted Value / Observation
¹H NMR Aromatic H-5δ 7.4-7.6 ppm (d)
Aromatic H-7δ 7.1-7.3 ppm (dd)
Methylene H-2δ 4.6-4.8 ppm (s)
Amide H-4δ 10.5-11.5 ppm (br s, in DMSO-d₆)
¹³C NMR Carbonyl C-3δ 165-168 ppm
C-F (C-8)δ 150-155 ppm (d, ¹JCF ≈ 245 Hz)
C-Br (C-6)δ 115-120 ppm
Methylene C-2δ 65-70 ppm
Mass Spectrometry [M]⁺ (⁷⁹Br)m/z ≈ 244.95
[M+2]⁺ (⁸¹Br)m/z ≈ 246.95
Isotope Ratio≈ 1:1
Infrared Spectroscopy N-H Stretch3200-3400 cm⁻¹
C=O Stretch1680-1710 cm⁻¹ (strong, sharp)
C-O Stretch1200-1280 cm⁻¹ (strong)

Conclusion

This guide presents a predictive but scientifically rigorous framework for the complete spectroscopic characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopy data provide a detailed "fingerprint" for this molecule. For any researcher synthesizing or utilizing this compound, empirical verification of these spectral features using the protocols described is essential for confirming its structural identity and purity. The characteristic doublet of doublets in the ¹H NMR spectrum and the definitive 1:1 M/M+2 isotopic signature in the mass spectrum serve as key, self-validating benchmarks for successful identification.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Ohio State University Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • ResearchGate. (2015). Synthesis and Characterization of Benzoxazinone Derivatives.
  • National Institutes of Health (NIH). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • PubMed. Synthesis of 2H-benzo[b][7][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.
  • ResearchGate. 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][8][16]oxazine.
  • PubMed. (2016). Compound-specific Bromine Isotope Ratio Analysis Using Gas chromatography/quadrupole Mass Spectrometry.
  • PubMed. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases.
  • PubMed. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS).
  • Chemistry LibreTexts. (2022). Quadrupole.
  • Chemcd. 6-bromo-8-fluoro-2h-benzo[b][7][8]oxazin-3(4h)-one, 560082-53-3.
  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][16]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • Chemistry Steps. Isotopes in Mass Spectrometry.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives.
  • Chemguide. mass spectra - the M+2 peak.
  • Asian Journal of Chemistry. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and application of substituted benzoxazinones. The guide details the theoretical basis for the expected spectral features, provides detailed protocols for sample preparation and data acquisition, and offers an in-depth interpretation of the spectral data, including chemical shift assignments and coupling constant analysis. The methodologies described herein are designed to ensure the acquisition of high-quality, reproducible NMR data, which is crucial for unambiguous structure elucidation and purity assessment.

Introduction: The Significance of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one and the Role of NMR

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as platelet aggregation inhibitors and anticancer agents.[3][4][5] The specific compound, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, incorporates two key halogen atoms, bromine and fluorine, which can significantly influence its physicochemical properties and biological activity. The bromine atom can serve as a handle for further synthetic modifications, while the fluorine atom can enhance metabolic stability and binding affinity.

Given the importance of this class of compounds, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[6] By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, ¹H and ¹³C NMR are central to confirming the identity and purity of newly synthesized compounds like 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

This guide will delve into the intricacies of acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific benzoxazinone derivative, providing a robust framework for its characterization.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its NMR spectra.

G cluster_0 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one N1 N C2 C2 N1->C2 H_N H N1->H_N O3 O C2->O3 H2_1 H C2->H2_1 H2_2 H C2->H2_2 C4 C4 C4a C4a C4->C4a C4_carbonyl =O C4->C4_carbonyl C5 C5 C4a->C5 O_ring O C4a->O_ring C6 C6 C5->C6 C7 C7 C6->C7 Br Br C6->Br C8 C8 C7->C8 C8a C8a C8->C8a F F C8->F C8a->N1

Figure 1. Molecular structure of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the oxazinone ring, and the N-H proton.

  • Aromatic Region (δ 6.5-8.0 ppm): Two aromatic protons are present on the benzene ring at positions C5 and C7.

    • The proton at C7 (H-7) will be a doublet, split by the adjacent fluorine atom at C8. The coupling constant (JH-F) is expected to be in the range of 6-10 Hz.

    • The proton at C5 (H-5) will appear as a singlet, as it has no adjacent protons. The presence of the bromine atom at C6 will cause a downfield shift.

  • Methylene Protons (δ 4.5-5.0 ppm): The two protons on C2 (-O-CH₂-C=O) are diastereotopic and are expected to appear as a singlet or a narrow multiplet. In similar benzoxazinone structures, these protons typically resonate around 4.6-4.9 ppm.[4][7]

  • N-H Proton (δ 10.0-11.0 ppm): The amide proton (N-H) is expected to be a broad singlet and will appear significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its chemical shift can be concentration and solvent-dependent. In similar structures, this proton appears around 10.6 ppm.[4]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all eight carbon atoms in the molecule. The presence of the electronegative fluorine atom will result in C-F coupling, which can be a valuable diagnostic tool.

  • Carbonyl Carbon (δ ~165 ppm): The carbonyl carbon (C4) of the lactam ring is expected to be the most downfield signal.[4]

  • Aromatic Carbons (δ 100-150 ppm):

    • The carbon directly bonded to the fluorine atom (C8) will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz.[8]

    • The carbon atom ortho to the fluorine (C7) and the carbon meta to the fluorine (C8a) will also show smaller C-F couplings.

    • The carbon bearing the bromine atom (C6) will be shifted downfield.

    • The remaining aromatic carbons (C4a, C5) will have chemical shifts determined by the combined electronic effects of the substituents.

  • Methylene Carbon (δ ~67 ppm): The methylene carbon (C2) in the oxazinone ring is expected to resonate around 67 ppm, based on data from analogous structures.[4]

Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining sharp, well-resolved NMR spectra.[6]

G A Weigh 5-10 mg of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial A->B C Ensure complete dissolution (vortex if necessary) B->C D Filter the solution through a pipette with a cotton plug to remove particulates C->D E Transfer the clear solution to a clean, dry 5 mm NMR tube D->E F Cap the NMR tube securely E->F

Sources

A Technical Guide to the Mass Spectrometry Analysis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the mass spectrometry analysis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

This document offers full editorial control to present a structured guide that best elucidates the technical nuances of the topic. It is grounded in scientific integrity, synthesizing technical accuracy with field-proven insights to ensure a self-validating and authoritative resource.

Introduction

6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Accurate characterization of this molecule is paramount, and mass spectrometry (MS) is an indispensable tool for its structural elucidation and quantification. This guide delves into the specific MS analysis of this compound, providing a robust framework for its characterization.

Section 1: Foundational Principles

The presence of bromine and fluorine atoms in the target molecule dictates its behavior in mass spectrometry. A thorough understanding of these effects is crucial for accurate data interpretation.

1.1. Isotopic Distribution: The Bromine Signature

A defining characteristic of bromine-containing compounds is their unique isotopic pattern. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.69% and 49.31%, respectively)[1]. This results in a distinctive M and M+2 isotopic signature in the mass spectrum, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z)[2][3][4]. This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

In contrast, fluorine is monoisotopic (¹⁹F), contributing a precise mass without a complex isotopic pattern[5].

1.2. Ionization Propensities

The selection of an appropriate ionization technique is critical. For 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, with its polar lactam functional group, Electrospray Ionization (ESI) is a highly effective method[6][7]. ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, thereby preserving molecular weight information[7].

Equation 1: Protonation in ESI C₈H₅BrFNO₂ + H⁺ → [C₈H₅BrFNO₂ + H]⁺

Section 2: Experimental Design and Protocol

A well-designed and reproducible experimental protocol is fundamental to obtaining reliable mass spectrometric data.

2.1. Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one and dissolve it in 1 mL of high-purity acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a working concentration of 1-10 µg/mL using a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

2.2. Instrumentation and Parameters

The following are suggested starting parameters, which may require optimization depending on the specific mass spectrometer.

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), PositivePromotes the formation of [M+H]⁺ ions.[6][7]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Cone Voltage 20 - 40 VTransfers ions into the mass analyzer while minimizing in-source fragmentation.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates the desolvation of droplets to produce gas-phase ions.[8]
Desolvation Temperature 350 - 450 °CAids in solvent evaporation.[8]
Source Temperature 120 - 150 °CMaintains the stability of the ESI process.[8]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides high resolution and accurate mass measurement for elemental composition determination.[9][10][11]
Acquisition Range 50 - 500 m/zCovers the expected molecular ion and fragment ions.
2.3. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL in ACN/H₂O + 0.1% FA) stock->working infusion 3. Direct Infusion or LC-MS esi 4. Electrospray Ionization (ESI) Positive Mode infusion->esi ms1 5. Full Scan MS (MS1) (m/z 50-500) esi->ms1 ms2 6. Tandem MS (MS/MS) (CID of [M+H]⁺) ms1->ms2 isotope 7. Isotopic Pattern Analysis (Confirm Br presence) ms2->isotope mass 8. Accurate Mass Measurement (Determine Elemental Formula) ms2->mass frag 9. Fragmentation Analysis (Structural Elucidation) ms2->frag G cluster_parent Parent Ion cluster_fragments Fragment Ions parent [M+H]⁺ m/z 245.96 / 247.95 frag1 [M+H - CO]⁺ m/z 217.96 / 219.96 parent->frag1 -CO (28 Da) frag3 [M+H - CO - Br]⁺ m/z 139.04 frag1->frag3 -Br (79/81 Da)

Caption: Proposed fragmentation of [M+H]⁺.

Interpretation of Key Fragments:

  • m/z 217.96 / 219.96: This ion pair corresponds to the loss of carbon monoxide. The presence of the bromine isotopic pattern confirms the bromine atom is retained in this fragment.

  • m/z 139.04: The subsequent loss of bromine from the m/z 217.96 fragment results in this ion. The disappearance of the isotopic pattern confirms the loss of the bromine atom.

Section 4: Trustworthiness and Self-Validation

The protocol's integrity is maintained through a multi-faceted approach. The combination of accurate mass measurement, the characteristic bromine isotopic pattern, and a logical fragmentation pathway provides several independent points of confirmation for the structure. Any inconsistencies in these data points would signal a need for further investigation into sample purity, instrument calibration, or data interpretation.

References
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The Biological Virtuosity of 4H-3,1-Benzoxazin-4-ones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the benzoxazinone scaffold has emerged as a privileged heterocyclic system, underpinning a diverse array of biological activities.[1][2][3][4][5][6][7][8] These compounds, particularly the 4H-3,1-benzoxazin-4-one isomers, are not only found in nature as defense metabolites in plants but have also inspired the synthesis of a multitude of derivatives with potent pharmacological properties.[4][9] Their inherent chemical stability and the amenability of the benzoxazinone ring to substitution at various positions make them an attractive framework for the development of novel therapeutic agents.[8][10] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazinone derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, quantitative biological data, and detailed experimental protocols.

Section 1: Anti-inflammatory and Analgesic Activity

Benzoxazinone derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents, offering a promising avenue for the development of new therapeutics with potentially improved gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3][11]

Mechanism of Action:

The anti-inflammatory effects of some benzoxazinone derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[11] Certain derivatives have shown selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[11] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. The absence of a free carboxylic acid group in many of these derivatives may contribute to their reduced ulcerogenic potential.[11]

Quantitative Biological Data:

The following table summarizes the in vivo anti-inflammatory and analgesic activity of a notable benzoxazinone derivative.

Compound IDStructureAnimal ModelAssayResultReference
3d 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][12]oxazin-4-oneRatCarrageenan-induced paw edema62.61% inhibition[1][2][3]
3d MouseAcetic acid-induced writhing62.36% protection[1][2][3]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol outlines the widely accepted method for evaluating the acute anti-inflammatory activity of benzoxazinone derivatives in a rodent model.

1. Animal Model:

  • Male Wistar rats (150-200 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Compound Administration:

  • The test benzoxazinone derivative is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • The compound is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg body weight).

  • A control group receives the vehicle only.

  • A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

3. Induction of Inflammation:

  • One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

6. Statistical Analysis:

  • The results are expressed as mean ± SEM.

  • Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's test.

G cluster_protocol Experimental Workflow: Carrageenan-Induced Paw Edema start Start animal_prep Animal Acclimatization (Wistar Rats) start->animal_prep compound_admin Compound Administration (Oral Gavage) animal_prep->compound_admin inflammation Inflammation Induction (Carrageenan Injection) compound_admin->inflammation measurement Paw Volume Measurement (Plethysmometer) inflammation->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end End analysis->end

Caption: Workflow for assessing in vivo anti-inflammatory activity.

Section 2: Anticancer Activity

A growing body of evidence highlights the potential of benzoxazinone derivatives as anticancer agents, with several studies demonstrating their efficacy against a range of human cancer cell lines.[12][13][14][15]

Mechanism of Action:

The anticancer activity of benzoxazinone derivatives is often multifaceted. Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[12][14][15] This can be achieved through various mechanisms, including:

  • Upregulation of p53: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress. Certain benzoxazinone derivatives have been found to increase the expression of p53.[12]

  • Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. Benzoxazinone derivatives can induce the expression of key executioner caspases, such as caspase-3.[12]

  • Targeting c-Myc G-quadruplex: The c-Myc oncogene is overexpressed in many cancers and plays a crucial role in cell proliferation. The promoter region of the c-Myc gene can form a G-quadruplex DNA structure, which can regulate its transcription. Some benzoxazinone derivatives have been shown to bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell growth and migration.[13]

G cluster_pathway Anticancer Mechanisms of Benzoxazinone Derivatives cluster_p53 p53 Pathway cluster_cmyc c-Myc Pathway benzoxazinone Benzoxazinone Derivative p53 ↑ p53 Expression benzoxazinone->p53 g4 c-Myc G-quadruplex Stabilization benzoxazinone->g4 caspase3 ↑ Caspase-3 Expression p53->caspase3 apoptosis1 Apoptosis caspase3->apoptosis1 cmyc ↓ c-Myc Expression g4->cmyc proliferation ↓ Cell Proliferation ↓ Cell Migration cmyc->proliferation

Caption: Signaling pathways targeted by anticancer benzoxazinones.

Quantitative Biological Data:

The following table presents the in vitro anticancer activity of several benzoxazinone derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssayIC50 (µM)Reference
14b A549 (Lung)MTT Assay7.59 ± 0.31[14]
14c A549 (Lung)MTT Assay18.52 ± 0.59[14]
Derivative 7 HepG2, MCF-7, HCT-29Antiproliferative Assay< 10[12]
Derivative 15 HepG2, MCF-7, HCT-29Antiproliferative Assay< 10[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

3. Compound Treatment:

  • Prepare serial dilutions of the benzoxazinone test compounds in the culture medium.[16]

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.[16] Include wells for untreated control cells and a blank (medium only).[16]

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[16]

4. MTT Assay:

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[16] Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

5. Absorbance Measurement:

  • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Section 3: Antimicrobial Activity

Benzoxazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects, making them a valuable scaffold for the development of new anti-infective agents.[9][17][18][19][20][21]

Mechanism of Action:

The precise mechanisms of antimicrobial action for many benzoxazinone derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms. For antibacterial agents, this could involve the inhibition of bacterial cell wall synthesis, protein synthesis, or DNA replication. In the case of antifungal activity, they may disrupt the fungal cell membrane or inhibit key enzymes involved in fungal metabolism.

Quantitative Biological Data:

The following table summarizes the in vitro antibacterial activity of a benzoxazinone derivative against various bacterial strains.

Compound IDBacterial StrainAssayMIC (µg/mL)MBC (µg/mL)Reference
Amide derivative Escherichia coliBroth Dilution1632[17]
Amide derivative Bacillus subtilisBroth Dilution816[17]
Amide derivative Staphylococcus aureusBroth Dilution3264[17]
Amide derivative Salmonella EnteritidisBroth Dilution64128[17]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

This protocol describes a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

2. Preparation of Compound Dilutions:

  • Serial twofold dilutions of the benzoxazinone test compound are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension.

  • A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

4. Incubation:

  • The microtiter plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

6. Determination of Minimum Bactericidal Concentration (MBC):

  • To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar plate.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

G cluster_protocol Workflow: MIC Determination by Broth Dilution start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compound prep_inoculum->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic subculture Subculture for MBC read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end End read_mbc->end

Caption: Protocol for determining MIC and MBC of antimicrobial agents.

Conclusion

The benzoxazinone scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential as anti-inflammatory, anticancer, and antimicrobial agents. The elucidation of their mechanisms of action, coupled with the quantitative assessment of their biological activity, provides a solid foundation for further drug development efforts. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies.

References

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  • Anticancer activity of Benzo[1][12]oxazin-4-ones. (URL: [Link])
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The Strategic Advantage of Fluorine: Unlocking the Therapeutic Potential of Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzoxazinone scaffold has long been a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. However, the strategic incorporation of fluorine atoms into this versatile core is unlocking a new generation of therapeutic candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the burgeoning field of fluorinated benzoxazinones, delving into their therapeutic applications, underlying mechanisms of action, and the chemical principles that govern their efficacy. From potent anti-infectives to targeted cancer therapies and novel agents for neurodegenerative and inflammatory diseases, we will explore the critical role of fluorine in elevating the drug-like properties of benzoxazinones. This document is intended to serve as a vital resource for researchers, chemists, and pharmacologists dedicated to the discovery and development of next-generation therapeutics.

The Fluorine Effect: A Paradigm Shift in Benzoxazinone Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and biological properties.[1][2] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[1][2] In the context of the benzoxazinone scaffold, fluorination has been shown to be a pivotal modification, often leading to significant improvements in therapeutic potential.[3]

The rationale behind fluorinating benzoxazinones is multifaceted. Strategically placed fluorine atoms can alter the electron distribution within the molecule, thereby enhancing its interaction with target proteins through favorable electrostatic interactions.[3] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, which can prolong the in vivo half-life of the compound.[1] This increased metabolic stability often translates to improved oral bioavailability and a more favorable pharmacokinetic profile.[3]

Therapeutic Applications of Fluorinated Benzoxazinones: A Multi-pronged Approach

The versatility of the fluorinated benzoxazinone scaffold is evident in its broad spectrum of therapeutic applications. Researchers have successfully tailored these molecules to target a diverse range of diseases, from infectious agents to complex human pathologies.

Anti-Infective Agents: A New Frontier in Combating Drug Resistance

One of the most promising applications of fluorinated benzoxazinones is in the development of novel anti-infective agents, particularly against drug-resistant pathogens.

A novel series of fluorine-containing benzoxazinyl-oxazolidinones has demonstrated remarkable efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). These compounds function as inhibitors of bacterial protein synthesis by binding to the 50S ribosomal subunit. The inclusion of fluorine on the benzoxazinone ring was found to be crucial for both enhancing antibacterial activity and reducing cytotoxicity.

Featured Compound: A Fluorinated Benzoxazinyl-oxazolidinone

A leading compound from this series exhibited outstanding in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Furthermore, it displayed an excellent pharmacokinetic profile in mice, with high oral bioavailability and a prolonged elimination half-life, underscoring its potential as a next-generation anti-TB drug.

ParameterValueReference
MIC (H37Rv) 0.12 µg/mL
MIC (MDR-TB) 0.25 µg/mL
Cytotoxicity (Vero cells) >128 µg/mL
Oral Bioavailability (mouse) 95%
Half-life (t1/2) (mouse) 6.8 h
Oncology: Targeting Key Pathways in Cancer Progression

Fluorinated benzoxazinones are emerging as a promising class of anticancer agents, with several derivatives showing potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth and survival.

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[3][4] A novel class of 4-phenyl-2H-benzo[b][3][5]oxazin-3(4H)-one derivatives, including fluorinated analogues, has been developed as potent dual inhibitors of PI3K and mTOR.[3] One lead compound demonstrated sub-nanomolar inhibitory activity against PI3Kα and significant in vivo efficacy in tumor xenograft models with good oral bioavailability and low toxicity.[3]

Signaling Pathway: PI3K/mTOR Inhibition by Fluorinated Benzoxazinones

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) FB Fluorinated Benzoxazinone FB->PI3K Inhibits FB->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by fluorinated benzoxazinones.

The c-Myc oncogene is a critical driver of cell proliferation and is overexpressed in many human cancers. Certain benzoxazinone derivatives have been shown to exert their anticancer effects by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, thereby downregulating its expression.[6] This novel mechanism offers a unique strategy for targeting a previously "undruggable" target. While the specific role of fluorine in this context is still under investigation, it is plausible that its electron-withdrawing properties could enhance the interaction of the benzoxazinone with the G-quadruplex DNA structure.[6]

Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's Disease

The development of effective treatments for neurodegenerative diseases like Alzheimer's is a major challenge in modern medicine. Fluorinated molecules are of particular interest in this area due to their potential to cross the blood-brain barrier.[5][[“]]

The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[5][[“]] The development of BACE1 inhibitors is a promising therapeutic strategy. Fluorinated compounds have been extensively explored as BACE1 inhibitors, with the fluorine atom often playing a critical role in optimizing potency and pharmacokinetic properties.[8] While specific examples of fluorinated benzoxazinones as BACE1 inhibitors are still emerging, the inherent properties of this scaffold make it an attractive starting point for the design of novel BACE1 inhibitors.

Anti-inflammatory Agents: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and certain cancers. Fluorinated benzoxazinones have shown potential as anti-inflammatory agents by targeting key components of the inflammatory cascade.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating pro-inflammatory cytokines.[9][10] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Several small molecule inhibitors of the NLRP3 inflammasome have been identified, and the benzoxazinone scaffold represents a promising platform for the development of novel inhibitors in this class. The incorporation of fluorine could enhance the potency and selectivity of these compounds.[11]

Synthesis and Experimental Protocols

The synthesis of fluorinated benzoxazinones can be achieved through various synthetic routes. A common and effective method involves the cyclization of a fluorinated anthranilic acid derivative.

General Synthesis of a Fluorinated 2-Aryl-4H-benzo[d][5][7]oxazin-4-one

Experimental Workflow

Caption: General workflow for the synthesis of a fluorinated benzoxazinone.

Step-by-Step Protocol:

  • Coupling Reaction: To a solution of the fluorinated anthranilic acid in a suitable solvent (e.g., pyridine or DMF), add the desired aryl chloride. The reaction is typically carried out in the presence of a coupling agent (e.g., EDCI/HOBt) or a base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-aroyl anthranilic acid intermediate. Purification can be achieved by column chromatography.

  • Cyclization: The N-aroyl anthranilic acid intermediate is dissolved in a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride. The mixture is heated to reflux for several hours.

  • Work-up and Purification of Final Product: After cooling, the excess anhydride is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to afford the pure fluorinated 2-aryl-4H-benzo[d][5][[“]]oxazin-4-one.

Note: The specific reaction conditions (solvent, temperature, reaction time) may need to be optimized depending on the specific substrates used.

Future Directions and Perspectives

The field of fluorinated benzoxazinones is ripe with opportunities for further research and development. While significant progress has been made in the area of anti-infectives, the full potential of these compounds in oncology, neurodegenerative diseases, and inflammatory disorders is yet to be fully realized. Future research should focus on:

  • Elucidating Structure-Activity Relationships (SAR): Systematic studies are needed to better understand how the position and number of fluorine substituents on the benzoxazinone core influence biological activity and selectivity.

  • Exploring Novel Mechanisms of Action: Investigating new biological targets for fluorinated benzoxazinones will broaden their therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts are required to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for clinical development.

  • In Vivo Efficacy and Safety Studies: Rigorous preclinical evaluation in relevant animal models is essential to validate the therapeutic potential and assess the safety profiles of promising candidates.

Conclusion

Fluorinated benzoxazinones represent a highly promising class of therapeutic agents with a diverse range of potential applications. The strategic incorporation of fluorine has proven to be a powerful tool for enhancing the drug-like properties of the benzoxazinone scaffold. As our understanding of the chemical biology of these compounds continues to grow, we can anticipate the emergence of novel and effective therapies for some of the most challenging diseases of our time. This guide serves as a testament to the exciting progress in the field and a call to action for further exploration of this versatile and potent class of molecules.

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The Structure-Activity Relationship of 6-Bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2H-Benzo[b]oxazin-3(4H)-one

The 2H-benzo[b]oxazin-3(4H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This privileged structure is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The versatility of the benzoxazinone ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. This guide focuses on the structure-activity relationship (SAR) of a specifically substituted analog, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, providing a comprehensive analysis for researchers and drug development professionals. The strategic placement of halogen atoms, a bromine at the 6-position and a fluorine at the 8-position, is anticipated to significantly modulate the compound's physicochemical properties and biological activity, making it a compelling candidate for further investigation.

Synthetic Strategies for 6-Bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one and its Analogs

The synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one can be achieved through a multi-step process, with the key step being the cyclization of a substituted 2-aminophenol precursor. The rationale behind the chosen synthetic route is to allow for the late-stage introduction of diversity, which is crucial for a comprehensive SAR study.

A plausible and adaptable synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Step 1: Nitration of 3-bromo-5-fluorophenol. To a solution of 3-bromo-5-fluorophenol in glacial acetic acid, slowly add a nitrating mixture (sulfuric acid and nitric acid) at 0°C. The reaction is stirred for 2-3 hours, after which it is poured onto ice water. The precipitated 2-nitro-3-bromo-5-fluorophenol is filtered, washed with water, and dried. The regioselectivity of the nitration is directed by the activating hydroxyl group and the meta-directing halogens.

  • Step 2: Reduction of the Nitro Group. The 2-nitro-3-bromo-5-fluorophenol is dissolved in ethanol, and a reducing agent such as tin(II) chloride dihydrate is added. The mixture is refluxed for 4-6 hours. After cooling, the reaction is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-amino-3-bromo-5-fluorophenol.

  • Step 3: Acylation and Cyclization. The 2-amino-3-bromo-5-fluorophenol is dissolved in a suitable solvent like dichloromethane or chloroform. Triethylamine is added as a base, followed by the dropwise addition of chloroacetyl chloride at 0°C[1]. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with water and brine. The organic layer is dried and concentrated. The crude product is then treated with a base such as potassium carbonate in a solvent like acetone and refluxed to facilitate the intramolecular cyclization to afford the final product, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

  • Purification. The final compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

This synthetic approach is amenable to the preparation of a library of analogs by varying the starting phenol and the acylating agent, allowing for a thorough exploration of the SAR.

Diagram of the Synthetic Workflow:

Synthetic_Workflow Start 3-bromo-5-fluorophenol Nitration Nitration (H2SO4, HNO3) Start->Nitration Nitro_Intermediate 2-nitro-3-bromo-5-fluorophenol Nitration->Nitro_Intermediate Reduction Reduction (SnCl2·2H2O) Nitro_Intermediate->Reduction Amino_Intermediate 2-amino-3-bromo-5-fluorophenol Reduction->Amino_Intermediate Acylation_Cyclization Acylation & Cyclization (Chloroacetyl chloride, Et3N; K2CO3) Amino_Intermediate->Acylation_Cyclization Final_Product 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one Acylation_Cyclization->Final_Product

Caption: Synthetic route to 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Structure-Activity Relationship (SAR) Analysis

While direct biological data for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in the public domain, a robust SAR can be inferred from studies on analogous compounds. The following analysis dissects the potential contributions of the key structural features of the target molecule.

The Benzoxazinone Core

The 2H-benzo[b]oxazin-3(4H)-one core is essential for the biological activity of this class of compounds. The lactam moiety within the ring system can participate in hydrogen bonding interactions with biological targets. Modifications to this core, such as N-alkylation or substitution at the 2-position, have been shown to significantly impact activity[2].

Influence of Halogen Substituents at the 6- and 8-positions

The presence and nature of substituents on the benzene ring are critical determinants of the pharmacological profile of benzoxazinones.

  • Position 6: The Bromo Group: The bromine atom at the 6-position is a bulky and moderately electronegative substituent. Its presence can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In some series of bioactive compounds, a bromo substituent has been shown to enhance potency, potentially by forming halogen bonds with the target protein or by occupying a specific hydrophobic pocket. For instance, studies on other heterocyclic systems have demonstrated that a bromo group can contribute to enhanced anticancer activity[3].

  • Position 8: The Fluoro Group: The fluorine atom at the 8-position is small and highly electronegative. It is a common substituent in medicinal chemistry due to its ability to block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of the N-H proton of the lactam, potentially influencing its binding affinity to target proteins. The introduction of fluorine has been associated with enhanced inhibitory activity in various enzyme inhibitor series.

The combination of a bromo and a fluoro group at the 6- and 8-positions, respectively, presents an interesting electronic and steric profile. The electron-withdrawing nature of both halogens will decrease the electron density of the aromatic ring, which could influence its interaction with biological targets.

Proposed SAR Exploration:

To elucidate the SAR of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, a systematic analog synthesis and biological evaluation strategy is proposed. The following table outlines key modifications and their rationale:

Position of Modification Proposed Modification Rationale for Modification
Position 6 Replace Br with H, Cl, I, CH3, OCH3To probe the effect of size, electronegativity, and lipophilicity at this position.
Position 8 Replace F with H, Cl, Br, CH3, OCH3To evaluate the importance of the fluorine atom and explore the impact of other substituents.
Positions 6 & 8 Synthesize di-fluoro, di-chloro, and di-bromo analogsTo understand the cumulative effect of identical halogens.
N-4 Position Alkylation (e.g., with methyl, ethyl, benzyl groups)To investigate the role of the N-H proton and explore potential interactions in the N-alkylation pocket of a target.
C-2 Position Introduction of small alkyl or aryl groupsTo assess the steric tolerance at this position and explore potential for additional interactions.

Diagram of Key SAR Insights:

SAR_Summary Core 2H-Benzo[b]oxazin-3(4H)-one Core (Essential for Activity) Pos6 6-Bromo (Lipophilicity, Halogen Bonding) Core->Pos6 Modulates Potency Pos8 8-Fluoro (Metabolic Stability, Electronegativity) Core->Pos8 Modulates PK/PD N4 N-H Proton (Hydrogen Bonding) Core->N4 C2 C-2 Position (Steric Bulk) Core->C2

Caption: Key structural features influencing the activity of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Potential Biological Targets and In Vitro Evaluation

Given the broad bioactivity of the benzoxazinone scaffold, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one and its analogs could be evaluated against a range of biological targets.

  • Cancer: Many benzoxazinone derivatives have demonstrated anticancer activity by targeting various pathways, including the c-Myc G-quadruplex structure[4]. A primary screen could involve assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

  • Inflammation: The anti-inflammatory properties of benzoxazinones have been linked to the inhibition of cyclooxygenase (COX) enzymes[5]. An in vitro COX-1/COX-2 inhibition assay would be a relevant primary screen.

  • Neuroprotection: Certain benzoxazinone derivatives have shown neuroprotective effects, potentially through antioxidant mechanisms[6]. Cellular assays measuring neuronal viability under oxidative stress would be appropriate for evaluation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Directions

The 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of bromine and fluorine atoms is anticipated to confer favorable pharmacological properties. The proposed SAR exploration, guided by rational design and systematic analog synthesis, will be instrumental in identifying lead compounds with enhanced potency and selectivity. Further investigation into the mechanism of action and in vivo efficacy of the most promising analogs will be crucial for their translation into clinical candidates. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical space.

References

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Foreword: The Enduring Relevance of the Benzoxazinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Benzoxazinone Compounds

To the dedicated researcher, the benzoxazinone core is more than a mere heterocyclic arrangement; it is a privileged scaffold, a testament to nature's efficiency, and a fertile ground for synthetic innovation.[1][2] Found in natural products, agrochemicals, and potent pharmaceutical agents, this N,O-heterocyclic system continues to capture the attention of medicinal chemists and drug development professionals.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][5][6][7]

This guide is structured not as a rigid encyclopedia but as a narrative journey through the modern landscape of benzoxazinone chemistry. We will move from foundational principles to the frontiers of synthetic strategy, always emphasizing the causality behind our experimental choices. The aim is to equip you, the scientist, with not just protocols, but with the strategic thinking required to innovate in this dynamic field.

The Benzoxazinone Core: Structural Diversity and Medicinal Significance

Benzoxazines are bicyclic heterocycles featuring a benzene ring fused to an oxazine ring. Depending on the relative positions of the nitrogen and oxygen atoms and the carbonyl group, several isomers exist, with 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones being prominent in medicinal chemistry.[5] The core structure presents reactive sites, particularly at the C2 and C4 positions, making it an excellent template for synthetic modification and the development of diverse compound libraries.

The significance of this scaffold is underscored by its presence in both natural defense compounds (allelochemicals) like DIBOA and DIMBOA found in grasses, and in clinically relevant molecules.[8][9] This inherent bioactivity provides a powerful starting point for drug discovery campaigns targeting a range of therapeutic areas.

Figure 1: High-Level Drug Discovery & Synthesis Workflow cluster_Discovery Discovery Phase cluster_Development Lead Development & Synthesis Target Target Identification (e.g., Enzyme, Receptor) HTS High-Throughput Screening or Fragment Screening Target->HTS Hit Hit Identification (e.g., Benzoxazinone Core) HTS->Hit SAR SAR Exploration & Lead Optimization Hit->SAR Synthesis Novel Compound Synthesis SAR->Synthesis Purify Purification & Characterization Synthesis->Purify Iterative Feedback BioAssay Biological Evaluation Purify->BioAssay BioAssay->SAR Iterative Feedback

Caption: A generalized workflow from initial target identification to the iterative cycle of synthesis and evaluation.

Synthetic Strategies: From Classical Reactions to Modern Catalysis

The construction of the benzoxazinone ring system has evolved significantly from its first reported synthesis in 1902. While classical methods remain valuable, modern organic synthesis has introduced milder, more efficient, and highly versatile catalytic approaches.

The Foundational Approach: Cyclization from Anthranilic Acid Derivatives

The most traditional and still widely utilized strategy involves the cyclization of anthranilic acid or its derivatives. The ease of availability and inherent reactivity of anthranilic acid make it an ideal starting material.

Causality: The core principle relies on a two-step sequence: N-acylation followed by intramolecular cyclization (dehydration). The amino group of anthranilic acid acts as a nucleophile, attacking an acylating agent. The resulting N-acyl intermediate is then poised for the carboxyl group to cyclize, eliminating water and forming the heterocyclic ring.

A classic example is the reaction with aroyl chlorides.[10]

Figure 2: Classical Benzoxazinone Synthesis Mechanism start Anthranilic Acid + Aroyl Chloride intermediate N-Aroyl Anthranilic Acid Intermediate NH-CO-Ar COOH start->intermediate Acylation (e.g., Pyridine) cyclization Intramolecular Cyclization (-H2O) intermediate->cyclization product 2-Aryl-1,3-Benzoxazin-4-one cyclization->product Dehydration (e.g., Acetic Anhydride)

Caption: Primary modification points on the benzoxazinone scaffold for SAR studies.

Prominent Biological Targets:

  • Enzyme Inhibition: Benzoxazinones have been successfully developed as inhibitors for various enzymes, including serine proteases like α-chymotrypsin and coagulation factor Xa. [11][12]* Anticancer Activity: Derivatives have shown promise as anticancer agents by targeting pathways like the c-Myc G-quadruplex structure or acting as topoisomerase inhibitors. [13][14]* Herbicidal Action: The discovery of herbicidal activity is rooted in the natural allelochemical properties of benzoxazinones. [8][15]Novel synthetic derivatives target key enzymes in plant amino acid synthesis, such as dihydroxyacid dehydratase (DHAD). [16][17]* Anti-inflammatory Effects: By incorporating moieties from known NSAIDs like diclofenac, hybrid benzoxazinone molecules have been synthesized that exhibit significant anti-inflammatory and analgesic activity with potentially reduced gastric toxicity. [6][18]

Future Perspectives: The Next Generation of Benzoxazinones

The field of benzoxazinone research is poised for exciting advancements. Key future directions include:

  • Asymmetric Synthesis: Developing stereoselective methods to access chiral benzoxazinone derivatives, which could lead to improved potency and selectivity for specific biological targets.

  • C-H Activation: Leveraging the benzoxazinone core as a directing group for late-stage functionalization, allowing for the rapid synthesis of complex analogues without de novo ring construction. [4]3. Novel Biological Targets: Expanding screening efforts to identify new protein targets and therapeutic applications for this versatile scaffold.

  • Green Chemistry Approaches: Further development of syntheses that utilize environmentally benign solvents, catalysts, and energy sources (e.g., sonochemistry, mechanochemistry) to improve the sustainability of production. The benzoxazinone scaffold is a classic example of a privileged structure that continues to inspire new discoveries. By integrating foundational synthetic principles with modern catalytic methods and a deep understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Al-Harrasi, A., Al-Rawahi, A., Hussain, J., Csuk, R., & Al-Abri, Z. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Rahmat, A. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & medicinal chemistry, 24(12), 2735–2743. [Link]
  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]
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  • Al-Harrasi, A., Al-Rawahi, A., Hussain, J., Csuk, R., & Al-Abri, Z. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Semantic Scholar. [Link]
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Unraveling the Enigma: A Mechanistic Exploration of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzoxazinone scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide delves into the potential mechanism of action of a specific, yet understudied, member of this class: 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. While direct mechanistic studies on this particular compound are not yet prevalent in published literature, this document will synthesize the established biological activities of the broader benzoxazinone family to propose a putative mechanism of action. We will explore potential molecular targets, dissect relevant signaling pathways, and provide detailed, field-proven experimental protocols to empower researchers to investigate and validate these hypotheses. This guide is structured to serve as a foundational resource for scientists and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Benzoxazinone Core - A Privileged Scaffold

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of biological activities. These activities range from anti-inflammatory and anticancer properties to antimicrobial and enzyme inhibition capabilities[1][2]. The structural versatility of the benzoxazinone ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The subject of this guide, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, is a halogenated derivative, a substitution pattern often employed to enhance potency and modulate pharmacokinetic properties.

Chemical Profile of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one:

PropertyValue
CAS Number 560082-53-3[3]
Molecular Formula C₈H₅BrFNO₂[3]
Molecular Weight 246.035 g/mol [3]
Structure

Caption: Chemical structure of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Postulated Mechanism of Action: An Evidence-Based Hypothesis

Based on extensive research into the benzoxazinone class, we can hypothesize the primary mechanisms through which 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one may exert its biological effects. The most prominently documented activities for this scaffold point towards serine protease inhibition and modulation of the PI3K/mTOR signaling pathway .

Serine Protease Inhibition: A Likely Primary Target

A significant body of evidence supports the role of benzoxazinones as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE) and α-chymotrypsin[4][5]. These enzymes play crucial roles in various physiological and pathological processes, including inflammation, immune response, and cancer progression.

The proposed mechanism of inhibition is through a competitive, alternate substrate pathway. The benzoxazinone molecule acylates a serine residue in the active site of the protease, forming a stable acyl-enzyme intermediate. The rate of deacylation is slow, effectively sequestering the enzyme and inhibiting its activity[4]. The presence of electron-withdrawing groups on the benzoxazinone ring, such as the fluoro and bromo substituents in our compound of interest, is known to enhance inhibitory potency by increasing the rate of acylation[4].

G cluster_0 Serine Protease Active Site Serine_Residue Serine Residue (His-Asp-Ser Catalytic Triad) Acyl_Enzyme_Intermediate Stable Acyl-Enzyme Intermediate (Inactive) Serine_Residue->Acyl_Enzyme_Intermediate Benzoxazinone 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one Benzoxazinone->Serine_Residue Acylation Slow_Deacylation Slow Deacylation Acyl_Enzyme_Intermediate->Slow_Deacylation

Caption: Proposed mechanism of serine protease inhibition by 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Modulation of the PI3K/mTOR Signaling Pathway

Recent studies have identified benzoxazinone derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[6]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Derivatives of 4-phenyl-2H-benzo[b][4][7]oxazin-3(4H)-one have demonstrated pan-class I PI3K/mTOR inhibition with high potency[6]. It is plausible that 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one could interact with the ATP-binding pocket of these kinases, thereby blocking their activity and downstream signaling.

G Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Benzoxazinone 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits

Caption: Postulated inhibition of the PI3K/mTOR signaling pathway.

Experimental Validation: A Practical Guide

To rigorously test the hypothesized mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to provide a clear and actionable framework for researchers.

Serine Protease Inhibition Assays

Objective: To determine the inhibitory activity and kinetics of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one against a panel of serine proteases.

Protocol: Fluorogenic Substrate-Based Kinetic Assay

  • Reagents and Materials:

    • Purified human serine proteases (e.g., HLE, chymotrypsin, trypsin).

    • Fluorogenic peptide substrates specific for each protease.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one stock solution in DMSO.

    • 96-well black microplates.

    • Fluorometric microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of each compound dilution. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 25 µL of the serine protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission wavelengths specific to the substrate).

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

PI3K/mTOR Kinase Assays

Objective: To assess the direct inhibitory effect of the compound on PI3K and mTOR kinase activity.

Protocol: In Vitro Kinase Glo® Assay

  • Reagents and Materials:

    • Recombinant human PI3K isoforms and mTOR kinase.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • ATP and appropriate lipid or protein substrates.

    • Kinase assay buffer.

    • 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one stock solution in DMSO.

    • White, opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 96-well plate, add the compound dilutions, followed by the respective kinase and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the optimized reaction time.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Cellular Assays for Pathway Analysis

Objective: To confirm the on-target effects in a cellular context and analyze downstream signaling.

Protocol: Western Blot Analysis of Phosphorylated Proteins

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, known for PI3K pathway activation) to 70-80% confluency.

    • Treat the cells with various concentrations of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key phosphorylated proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1) and their total protein counterparts.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Concluding Remarks and Future Directions

While the precise mechanism of action for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one remains to be definitively elucidated, the existing body of literature on the benzoxazinone class provides a strong foundation for targeted investigation. The proposed dual activity as a serine protease inhibitor and a modulator of the PI3K/mTOR pathway presents an exciting therapeutic opportunity, particularly in the context of diseases with inflammatory and proliferative components, such as cancer.

The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically unravel the molecular intricacies of this promising compound. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize potency and selectivity, as well as in vivo efficacy and safety profiling in relevant disease models. The journey to fully understand and exploit the therapeutic potential of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is just beginning, and it is a path paved with significant scientific promise.

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The Ascendant Scaffold: A Technical Guide to 2H-Benzo[b]oxazin-3(4H)-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the ever-evolving landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a diverse range of biological targets, offering a fertile ground for the development of novel therapeutics. The 2H-benzo[b][1][2]oxazin-3(4H)-one nucleus is a prominent member of this esteemed class. From its origins in plant defense mechanisms to its synthesis in the laboratory, this heterocyclic system has demonstrated a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, multifaceted therapeutic applications, and critical structure-activity relationships of 2H-benzo[b]oxazin-3(4H)-one derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

The 2H-Benzo[b][1][2]oxazin-3(4H)-one Core: A Natural and Synthetic Marvel

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a 1,4-oxazin-3-one ring. Naturally occurring benzoxazinoids, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and its desmethoxy analog (DIBOA), are found in gramineous plants like maize, wheat, and rye, where they play a crucial role in defense against pests and pathogens.[1][3][4] The inherent biological activity of these natural products has inspired medicinal chemists to explore the synthetic derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one core, leading to the discovery of compounds with a wide array of pharmacological properties.[5][6]

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is versatile, with several established routes. A common and efficient strategy involves the condensation of a 2-aminophenol derivative with a suitable two-carbon synthon, followed by cyclization. Variations of this approach allow for the introduction of diverse substituents on both the aromatic ring and the heterocyclic portion of the molecule, enabling the systematic exploration of structure-activity relationships.

A representative synthetic scheme is the reaction of a substituted 2-aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring. This method is advantageous due to the ready availability of starting materials and generally good yields.

G cluster_0 General Synthetic Workflow 2-Aminophenol 2-Aminophenol N-Chloroacetylated Intermediate N-Chloroacetylated Intermediate 2-Aminophenol->N-Chloroacetylated Intermediate Chloroacetyl chloride, Base 2H-Benzo[b]oxazin-3(4H)-one 2H-Benzo[b]oxazin-3(4H)-one N-Chloroacetylated Intermediate->2H-Benzo[b]oxazin-3(4H)-one Base, Intramolecular Cyclization

Caption: General workflow for the synthesis of 2H-benzo[b]oxazin-3(4H)-one.

A Spectrum of Therapeutic Applications

The true potential of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is revealed in the diverse range of biological activities exhibited by its derivatives. This section will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: A Multi-pronged Attack

A significant body of research has focused on the development of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as anticancer agents.[2][7][8] These compounds have demonstrated efficacy against a variety of cancer cell lines, including lung, colorectal, and leukemia.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation and survival.

One notable strategy involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10] Certain 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have emerged as potent and orally active PI3K/mTOR dual inhibitors.[9][11] For instance, compound 8d-1 was identified as a pan-class I PI3K/mTOR inhibitor with an IC50 of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in xenograft models.[9]

Another promising approach is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. Selective and transient inhibition of CDK9 can induce apoptosis in cancer cells that are dependent on the anti-apoptotic protein Mcl-1 for survival.[12] A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been developed as potent and selective CDK9 inhibitors, with compound 32k showing significant in vivo antitumor efficacy in hematological tumor models.[12]

Furthermore, some derivatives have been shown to induce apoptosis and DNA damage in cancer cells.[13][14] The introduction of a 1,2,3-triazole moiety to the benzoxazinone scaffold has yielded compounds that elevate reactive oxygen species (ROS) levels, leading to apoptosis.[13]

Compound Target Activity (IC50) Cancer Cell Line Reference
8d-1 PI3Kα/mTOR0.63 nM (PI3Kα)HeLa, A549[9]
32k CDK9-MV4-11[12]
Imidazole derivative 9c --MV4-11 (leukemia)[2]
Triazole derivative 14b -7.59 µMA549 (lung)[13]
Anti-inflammatory and Analgesic Properties

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has also been explored for its anti-inflammatory and analgesic potential.[15][16] By modifying the core structure, researchers have developed derivatives with significant in vivo activity. For example, a benzoxazinone-diclofenac hybrid, compound 3d , exhibited potent anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity compared to the parent drug.[15][16]

Recent studies have also investigated the anti-inflammatory mechanisms of these derivatives in microglia, the resident immune cells of the central nervous system.[17] Certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were found to reduce the production of pro-inflammatory mediators in LPS-stimulated microglial cells by activating the Nrf2-HO-1 signaling pathway.[17] This suggests a potential therapeutic role for these compounds in neurodegenerative diseases where neuroinflammation is a key pathological feature.[17]

G cluster_1 Anti-inflammatory Mechanism LPS LPS Microglia Activation Microglia Activation LPS->Microglia Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia Activation->Pro-inflammatory Cytokines IL-1β, IL-6, TNF-α Benzoxazinone Derivative Benzoxazinone Derivative Nrf2-HO-1 Pathway Nrf2-HO-1 Pathway Benzoxazinone Derivative->Nrf2-HO-1 Pathway Nrf2-HO-1 Pathway->Microglia Activation Inhibition

Caption: Anti-inflammatory action via the Nrf2-HO-1 pathway.

Antimicrobial and Antiviral Frontiers

The search for novel antimicrobial and antiviral agents is a global health priority. Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have demonstrated promising activity against a range of pathogens.

Antibacterial and Antifungal Activity: Triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and screened for their in vitro antimicrobial activities.[18] Molecular docking studies suggest that these compounds may act by inhibiting dehydrosqualene synthase in Staphylococcus aureus.[18] Other studies have also reported the antibacterial and antifungal properties of various benzoxazinone derivatives.[7][19][20]

Antiviral Potential: While research into the antiviral applications of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is less extensive, the broader class of benzoxazines and related heterocycles has shown promise. For instance, benzothiazole derivatives, which share some structural similarities, have been reported to possess antiviral properties against a wide range of viruses, including herpes simplex virus (HSV).[21] This suggests that the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold could be a valuable starting point for the design of novel antiviral agents.

Other Therapeutic Avenues

The versatility of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold extends to other therapeutic areas:

  • Platelet Aggregation Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation, suggesting their potential as antithrombotic agents.[22]

  • α-Chymotrypsin Inhibition: A series of benzoxazinones have been identified as inhibitors of α-chymotrypsin, a serine protease.[6][23] This activity could be relevant for conditions where protease activity is dysregulated.

  • Acetylcholinesterase Inhibition: Hybrid molecules incorporating the 2H-benzo[b][1][2]thiazin-3(4H)-one scaffold (a sulfur analog) have been designed as acetylcholinesterase inhibitors, with potential applications in the treatment of Alzheimer's disease.[24]

Decoding the Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. Several studies have elucidated key SAR principles for 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence biological activity. For α-chymotrypsin inhibition, the presence of substituents on the benzene ring was found to reduce the inhibitory potential.[23]

  • Substituents at the N-4 Position: Modifications at the N-4 position of the oxazinone ring are crucial. For phytotoxicity, a hydroxyl group at N-4 was found to be important for activity.[1]

  • Substituents at the C-2 Position: The presence or absence of a substituent at the C-2 position can dramatically alter activity. For instance, the lack of a hydroxyl group at C-2 in some natural benzoxazinone derivatives enhanced their phytotoxicity.[25]

  • Hybridization with Other Scaffolds: The fusion or linking of the 2H-benzo[b][1][2]oxazin-3(4H)-one core with other pharmacologically active moieties, such as 1,2,3-triazoles, has proven to be a successful strategy for enhancing anticancer and anti-inflammatory activities.[13][17]

G cluster_2 Key SAR Insights Benzene Ring Substituents Benzene Ring Substituents Modulate Activity & Selectivity Modulate Activity & Selectivity Benzene Ring Substituents->Modulate Activity & Selectivity N-4 Position Modifications N-4 Position Modifications Crucial for Potency Crucial for Potency N-4 Position Modifications->Crucial for Potency C-2 Position Substituents C-2 Position Substituents Impacts Biological Profile Impacts Biological Profile C-2 Position Substituents->Impacts Biological Profile Hybridization with other Pharmacophores Hybridization with other Pharmacophores Enhances Therapeutic Efficacy Enhances Therapeutic Efficacy Hybridization with other Pharmacophores->Enhances Therapeutic Efficacy

Caption: Summary of key structure-activity relationships.

Future Perspectives: The Road Ahead

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold continues to be a highly attractive platform for the development of new therapeutic agents. Future research directions will likely focus on:

  • Lead Optimization: Further optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Novel Target Identification: Exploring the potential of these derivatives to modulate novel biological targets.

  • Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the therapeutic efficacy and reduce the side effects of potent derivatives.

  • Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of derivatives for high-throughput screening.

Experimental Protocols

General Procedure for the Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives

The following is a representative protocol for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one. Note: This is a general procedure and may require optimization for specific substrates.

  • Step 1: N-Acylation. To a stirred solution of a substituted 2-aminophenol (1.0 eq) and a base such as triethylamine (1.2 eq) in an appropriate solvent (e.g., chloroform or dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)-2-chloroacetamide intermediate.

  • Step 2: Intramolecular Cyclization. Dissolve the crude intermediate in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (2.0 eq), to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a highly promising platform for the discovery of new drugs. From potent anticancer agents to novel anti-inflammatory and antimicrobial compounds, the journey of the benzoxazinone core is far from over. Continued exploration and innovative design strategies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

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  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554–561. [Link]
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  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. Request PDF. [Link]
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. [Link]
  • (This is the same study as reference 12, provided by a different d
  • Liu, Q., Hou, X., Tian, M., & Yang, J. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells.
  • Liu, Q., Hou, X., Tian, M., He, B., & Yang, J. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
  • Yan, G., Li, R., Zhao, L., & Li, R. (2019). Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667–686. [Link]
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  • Fiedler, P., & Cutright, R. D. (2025). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives.
  • Ding, H., Li, Y., Wang, Y., Zhang, H., & Wang, L. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4355–4367. [Link]
  • Chen, Y., Wang, Y., Zhang, H., Wang, L., & Li, Y. (2022). Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. [Link]
  • Mathavan, I., Tang, S., & Patil, S. A. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. RSC Advances, 14(49), 35847–35855. [Link]
  • Yan, G., Li, R., Zhao, L., & Li, R. (2019). Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors.
  • Bollu, R., & Eragari, R. R. (2022). Surveying the Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-ones and Related Analogs. International Journal of Science and Research (IJSR), 11(5), 427-432. [Link]
  • Ullah, F., Ayaz, M., Ali, I., Khan, J., & Khan, A. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2099. [Link]
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Methodological & Application

Synthesis Protocol for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step methodology grounded in established chemical principles.

The synthesis of the target molecule is strategically approached via a two-step sequence. This involves the initial preparation of the key intermediate, 2-amino-3-bromo-5-fluorophenol, followed by a robust N-chloroacetylation and subsequent intramolecular cyclization to yield the desired benzoxazinone ring system. This approach is favored for its reliability and the commercial availability of the requisite starting materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound and the essential intermediate is presented below for easy reference.

Property6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one2-amino-3-bromo-5-fluorophenolChloroacetyl Chloride
CAS Number 560082-53-31805027-31-979-04-9
Molecular Formula C₈H₅BrFNO₂C₆H₅BrFNOC₂H₂Cl₂O
Molecular Weight 246.04 g/mol 206.02 g/mol 112.94 g/mol
Appearance Off-white to pale yellow solid (predicted)SolidColorless to light yellow liquid
Boiling Point Not availableNot available105-107 °C
Melting Point Not availableNot available-22 °C
Key Hazards IrritantHarmful if swallowed, skin and eye irritant.[1]Toxic, corrosive, reacts violently with water.[2][3][4][5][6]

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-3-bromo-5-fluorophenol cluster_step2 Step 2: Synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one 4-bromo-2-fluoro-6-nitrophenol 4-bromo-2-fluoro-6-nitrophenol Reduction Reduction 4-bromo-2-fluoro-6-nitrophenol->Reduction e.g., SnCl2/HCl or H2/Pd-C 2-amino-3-bromo-5-fluorophenol 2-amino-3-bromo-5-fluorophenol Reduction->2-amino-3-bromo-5-fluorophenol N-chloroacetylation N-chloroacetylation 2-amino-3-bromo-5-fluorophenol->N-chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->N-chloroacetylation Intermediate_Amide N-(3-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroacetamide N-chloroacetylation->Intermediate_Amide Cyclization Cyclization Intermediate_Amide->Cyclization Base (e.g., K2CO3) Final_Product 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one Cyclization->Final_Product

Caption: Synthetic route for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Part 1: Synthesis of 2-amino-3-bromo-5-fluorophenol

The synthesis of the pivotal aminophenol intermediate is achieved through the reduction of a corresponding nitrophenol. The selection of the reducing agent is critical for achieving a high yield and purity. Catalytic hydrogenation or metal-acid systems are commonly employed for this transformation.[2][3][4][5][6]

Materials and Reagents:
  • 4-bromo-2-fluoro-6-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (10% Pd-C)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Experimental Protocol (Method A: Tin(II) Chloride Reduction):
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-6-nitrophenol (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (5.0 eq) in portions.

  • Acidification and Reflux: Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure 2-amino-3-bromo-5-fluorophenol.

Experimental Protocol (Method B: Catalytic Hydrogenation):
  • Reaction Setup: To a solution of 4-bromo-2-fluoro-6-nitrophenol (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Palladium on carbon (0.1 eq).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully filter the catalyst through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

The final step involves the acylation of the aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis-type cyclization to form the benzoxazinone ring. The choice of base and solvent is crucial for promoting the cyclization and minimizing side reactions.

Materials and Reagents:
  • 2-amino-3-bromo-5-fluorophenol

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-bromo-5-fluorophenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Precipitation: Add cold deionized water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[7][8]

Safety Precautions

  • Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. [2][3][4][5][6] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Catalytic hydrogenation should be performed in a properly equipped and shielded apparatus due to the flammable nature of hydrogen gas.

  • Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable compound for further investigation in various drug discovery and development programs.

References

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
  • MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • MDPI.
  • Google Patents. Stepwise reduction of p-nitrophenol.
  • ACS Publications. Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)
  • University of Canterbury. Reduction of 4-Nitrophenol to 4-Aminophenol. [Link]
  • International Journal of Chemical Studies. Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. [Link]
  • Wikipedia.

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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazinones

Benzoxazinones are a pivotal class of heterocyclic compounds characterized by a fused benzene and oxazine ring system. This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active molecules and functional materials.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the continuous demand for efficient and versatile synthetic methodologies.[1][3] Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the use of stoichiometric, often toxic, reagents. In contrast, palladium-catalyzed reactions have emerged as a powerful and elegant strategy for the construction of benzoxazinones, offering high efficiency, broad functional group tolerance, and atom economy.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern palladium-catalyzed methods for benzoxazinone synthesis. We will delve into the core synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Core Synthetic Strategies: A Palladium-Catalyzed Toolbox

The versatility of palladium catalysis allows for several distinct approaches to the benzoxazinone core. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.

Carbonylative Synthesis: The Power of Carbon Monoxide and its Surrogates

Palladium-catalyzed carbonylation represents one of the most direct and widely employed methods for constructing the benzoxazinone scaffold.[1] This approach typically involves the reaction of an N-substituted o-haloaniline derivative with a source of carbon monoxide.

Mechanism & Rationale: The catalytic cycle, a cornerstone of palladium chemistry, is initiated by the oxidative addition of the aryl halide to a Pd(0) species. Subsequent coordination of carbon monoxide, followed by migratory insertion, forms a key acyl-palladium intermediate. Intramolecular nucleophilic attack by the amide nitrogen and subsequent reductive elimination releases the benzoxazinone product and regenerates the active Pd(0) catalyst.

Visualization of the Catalytic Cycle:

Carbonylative Synthesis Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Amide)-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex CO Coordination [Ar(Amide)-Pd(II)(CO)(X)L2] Oxidative Addition Complex->CO Coordination CO Migratory Insertion [Acyl-Pd(II)(X)L2] CO Coordination->Migratory Insertion Migratory Insertion Benzoxazinone Product Benzoxazinone Product Migratory Insertion->Benzoxazinone Product Reductive Elimination Benzoxazinone Product->Pd(0)L2 Catalyst Regeneration Starting Material N-(o-haloaryl)amide Starting Material->Oxidative Addition Complex Oxidative Addition

Caption: Catalytic cycle for palladium-catalyzed carbonylative synthesis of benzoxazinones.

A significant advancement in this area is the use of CO surrogates , which circumvent the need for handling toxic and flammable carbon monoxide gas.[5] These solid or liquid reagents decompose under the reaction conditions to generate CO in situ.

CO SurrogateKey AdvantagesReference
ParaformaldehydeInexpensive, stable, and easy to handle.[4]
Benzene-1,3,5-triyl triformate (TFBen)Stable solid, does not cause hydrodehalogenation of starting material.[5]
Dicobalt octacarbonyl (Co2(CO)8)Effective carbonyl source for various aminocarbonylation reactions.[6]

Protocol 1: Carbonylative Synthesis of 2-Methyl-4H-benzo[d][1][5]oxazin-4-one using Paraformaldehyde

This protocol is adapted from the work of Wu and coworkers, demonstrating a practical approach using a CO surrogate.

  • Materials:

    • N-(2-bromophenyl)acetamide (1.0 mmol)

    • Paraformaldehyde (2.0 mmol)

    • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

    • Potassium carbonate (K2CO3) (2.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add N-(2-bromophenyl)acetamide, paraformaldehyde, Pd(OAc)2, dppp, and K2CO3.

    • Add anhydrous DMF via syringe.

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzoxazinone.

  • Expected Yield: 75-85%

  • Expert Insight: The choice of dppp as a ligand is crucial. Bidentate phosphine ligands like dppp stabilize the palladium center and promote the desired catalytic cycle, minimizing side reactions.[7] The use of a slight excess of the CO surrogate ensures complete conversion of the starting material.

Intramolecular C-O Bond Formation: A Cyclization Strategy

An alternative pathway to benzoxazinones involves the palladium-catalyzed intramolecular coupling of an alcohol with an aryl halide.[8][9] This method is particularly useful for synthesizing benzoxazinones with substitution at the 2-position, including chiral centers.[8]

Mechanism & Rationale: This reaction typically follows a Buchwald-Hartwig-type mechanism for C-O bond formation.[7][10] The Pd(0) catalyst undergoes oxidative addition to the aryl halide. The alcohol moiety, deprotonated by a base, then coordinates to the palladium center. Reductive elimination forms the C-O bond, constructing the oxazinone ring and regenerating the catalyst.

Visualization of the Experimental Workflow:

Intramolecular C-O Coupling cluster_prep Substrate Preparation cluster_cyclization Palladium-Catalyzed Cyclization Start 2-Bromoaniline & α-Hydroxy Ester Amide Formation Amide Coupling Start->Amide Formation Substrate N-(2-bromophenyl)-2-hydroxypropanamide Amide Formation->Substrate Reaction Setup Add Substrate, Pd Catalyst, Ligand, Base to Solvent Heating Heat under Inert Atmosphere Reaction Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2,3-Dihydro-2-methyl-4H-1,4-benzoxazin-3-one Purification->Product

Caption: General workflow for benzoxazinone synthesis via intramolecular C-O coupling.

Protocol 2: Synthesis of 2,3-Dihydro-2-phenyl-4H-1,4-benzoxazin-3-one via Intramolecular C-O Coupling

This protocol is a representative example of this cyclization strategy.[8]

  • Materials:

    • N-(2-bromophenyl)-2-hydroxy-2-phenylacetamide (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

    • Tri-tert-butylphosphine tetrafluoroborate ([HP(t-Bu)3]BF4) (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.2 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with Pd(OAc)2, [HP(t-Bu)3]BF4, and NaOt-Bu.

    • Add the N-(2-bromophenyl)-2-hydroxy-2-phenylacetamide and anhydrous toluene.

    • Seal the tube, remove from the glovebox, and heat the mixture at 100 °C for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purify by flash chromatography on silica gel to yield the pure benzoxazinone.

  • Expected Yield: 80-95%

Intramolecular C-H Activation/Amination: An Atom-Economical Frontier

More recent developments have focused on palladium-catalyzed C-H activation strategies, which offer a highly atom-economical approach to benzoxazinone synthesis.[11][12][13] These methods avoid the need for pre-functionalized starting materials like aryl halides, instead directly functionalizing a C-H bond.

While detailed protocols are highly substrate-specific, the general principle involves the use of a directing group to position the palladium catalyst in proximity to the C-H bond targeted for activation. Subsequent intramolecular amination or carbonylation leads to the formation of the heterocyclic ring. This advanced strategy often requires careful optimization of the catalyst, oxidant, and directing group.[12][14]

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low YieldInactive catalyst, insufficient heating, poor quality reagents/solvents.Use fresh catalyst and anhydrous solvents. Ensure the reaction temperature is maintained. Consider a different ligand or base.
Incomplete ReactionInsufficient reaction time, deactivation of the catalyst.Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary. Increase catalyst loading slightly.
Side Product FormationCompeting reaction pathways (e.g., hydrodehalogenation, β-hydride elimination).Optimize the ligand and base. Lowering the reaction temperature may improve selectivity.
Reproducibility IssuesSensitivity to air or moisture.Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. Use of a glovebox is recommended for sensitive reagents.

Conclusion

Palladium catalysis provides a robust and versatile platform for the synthesis of benzoxazinones. The methodologies outlined in this guide, from classical carbonylative approaches to modern C-H activation strategies, offer chemists a powerful toolkit for accessing this important class of heterocyles. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these protocols for the synthesis of novel benzoxazinone derivatives for applications in drug discovery and materials science.

References

  • Boruah, M., & Gogoi, P. (2018). Pd‐catalyzed carbonylative synthesis of benzoxazinones using CO surrogates. Applied Organometallic Chemistry, 32(10), e4521. [Link]
  • Li, W., & Wu, X. F. (2014). Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides Using Paraformaldehyde as the Carbonyl Source. The Journal of Organic Chemistry, 79(21), 10410–10416. [Link]
  • Moussa, Z., Ramanathan, M., Al-Masri, H. T., & Ahmed, S. A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(3), 619. [Link]
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  • Hajela, K., et al. (2015). Palladium-Catalyzed Synthesis of Phenanthridine/Benzoxazine-Fused Quinazolinones by Intramolecular C-H Bond Activation. Chemistry – A European Journal, 21(38), 13210-13215. [Link]
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  • Suchand, B., & Satyanarayana, G. (2018). Palladium-Catalyzed Acylations: A One-pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones. ChemistrySelect, 3(32), 9207-9211. [Link]
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  • Le Quy Don Technical University. (2023). C-H BOND HALOGENATION OF BENZOXAZINONES BY PALLADIUM CATALYSTS. Journal of Science and Technique - Section on Physics and Chemical Engineering. [Link]
  • Shintani, R., et al. (2019). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][6]oxazines by intramolecular Hiyama coupling. Chemical Science, 10(4), 1145-1149. [Link]
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  • Google Patents. (2014). Compounds of 2,3-dihydro-4h-1,3-benzoxazine-4-one, method for preparing them and pharmaceutical form comprising them.
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  • Huang, H., et al. (2015). Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones. The Journal of Organic Chemistry, 80(7), 3480–3487. [Link]
  • Chen, J., et al. (2016). Pd-Catalyzed Intramolecular Aerobic Oxidative C–H Amination of 2-Aryl-3-(arylamino)quinazolinones: Synthesis of Fluorescent Indazolo[3,2-b]quinazolinones. Organic Letters, 18(15), 3822–3825. [Link]
  • Wang, T., & Wu, X. F. (2017). Pd-catalyzed aminocarbonylation of alkynes with amines using Co2(CO)8 as a carbonyl source. Organic Chemistry Frontiers, 4(11), 2206-2209. [Link]
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
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  • Zhu, H., et al. (2015). Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. The Journal of Organic Chemistry, 80(7), 3480-3487. [Link]
  • Dragan, A. (2017).
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Sources

Application Note: Comprehensive Characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a member of the benzoxazinone class, it serves as a crucial scaffold for the synthesis of novel therapeutic agents.[1][3][4] The biological activity of such compounds is intrinsically linked to their precise chemical structure and purity. Therefore, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this molecule for research and development purposes.

This application note provides a comprehensive guide to the analytical methods for the characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. The protocols described herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is essential for the selection and optimization of analytical methods.

PropertyValueSource
CAS Number 560082-53-3[5][6][7][8]
Molecular Formula C₈H₅BrFNO₂[5][6][7]
Molecular Weight 246.03 g/mol [5][6]
Appearance Solid (typical)[7]
Purity Typically ≥95% from commercial suppliers[9]

Analytical Workflow

A multi-technique approach is necessary for the unambiguous characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. The following workflow ensures a thorough analysis of the compound's identity, structure, and purity.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Final Assessment Synthesis_Product Synthesized or Procured Material HPLC HPLC/UPLC (Purity & Quantification) Synthesis_Product->HPLC Purity Check LC_MS LC-MS (Molecular Weight Confirmation) HPLC->LC_MS Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) LC_MS->NMR Detailed Structure FTIR FT-IR Spectroscopy (Functional Group Analysis) NMR->FTIR Functional Groups HRMS High-Resolution Mass Spectrometry (Elemental Composition) FTIR->HRMS Exact Mass Final_Report Comprehensive Analytical Report HRMS->Final_Report Data Consolidation

Caption: Analytical workflow for the characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Chromatographic Methods for Purity and Identification

Chromatographic techniques are essential for assessing the purity of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one and for its initial identification.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, a reversed-phase method is typically suitable due to its aromatic and moderately polar nature.

Protocol:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Expected Results: A single major peak should be observed, with the area of this peak relative to the total area of all peaks indicating the purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight information for the separated components.

Protocol:

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or ion trap mass analyzer.

  • Ionization Mode: ESI positive mode is generally suitable for this class of compounds.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the mass spectrum of the major peak from the HPLC separation. The expected [M+H]⁺ ion for C₈H₅BrFNO₂ is approximately 245.95 and 247.95 due to the isotopic pattern of bromine.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, ¹H, ¹³C, and ¹⁹F NMR are crucial for unambiguous structure determination.[10][11][12]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Signals: Aromatic protons in the range of δ 7.0-8.0 ppm, a methylene (-CH₂-) signal, and an N-H proton signal. The coupling patterns will be informative of the substitution on the aromatic ring.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Signals for the carbonyl carbon (C=O) around δ 160-170 ppm, aromatic carbons, and a methylene carbon.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Signal: A singlet or a multiplet depending on the coupling with nearby protons.

Data Interpretation: The chemical shifts, integration, and coupling constants of the observed signals should be consistent with the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3200-3400N-H stretching
1680-1720C=O (amide) stretching
1500-1600C=C aromatic stretching
1200-1300C-O stretching
1000-1100C-F stretching
500-700C-Br stretching
High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Protocol:

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: ESI or another soft ionization technique.

  • Data Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the molecular formula C₈H₅BrFNO₂. The difference should be within 5 ppm.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. The combination of chromatographic and spectroscopic techniques ensures the unambiguous determination of the compound's identity, structure, and purity, which is critical for its application in research and drug development.

References

  • Khan, T., Babu, Y. R., Banu, B. F., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41–57.
  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2).
  • ResearchGate. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives.
  • Mapana Journal of Sciences. (2018). Synthesis and Characterization of Benzoxazinone Derivatives.
  • National University of Science and Technology. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.
  • PubMed. (2012). Synthesis of 2H-benzo[b][3][12]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.
  • ResearchGate. (n.d.). 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][3][11]oxazine.
  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.
  • ResearchGate. (n.d.). FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][3][11]oxazine.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines.
  • Chemcd. (n.d.). 6-bromo-8-fluoro-2h-benzo[b][3][12]oxazin-3(4h)-one ,560082-53-3.
  • SpectraBase. (n.d.). 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one - Optional[FTIR] - Spectrum.
  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • CP Lab Safety. (n.d.). 6-Bromo-8-methyl-2H-benzo[b][3][12]oxazin-3(4H)-one, min 95%, 100 mg.
  • De Gruyter. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 36(4).
  • Research Square. (2021).
  • SpectraBase. (n.d.). Benzo[d][3][11]oxazin-4-one, 6-bromo-2-(4-chlorophenyl)- - Optional[1H NMR] - Spectrum.
  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][3][12]oxazine.
  • Journal of Young Pharmacists. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension.
  • ResearchGate. (n.d.). Raman spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][3][11]oxazine.

Sources

Application Notes and Protocols for the Evaluation of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The benzoxazinone heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1] The urgent need for novel anticancer agents with improved efficacy and reduced side effects continues to drive the exploration of new chemical entities. The benzoxazinone core, in particular, has been the subject of numerous studies, which have demonstrated the ability of its derivatives to induce apoptosis, modulate the cell cycle, and interfere with key oncogenic signaling pathways.[2][3]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel benzoxazinone derivative, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one . As a Senior Application Scientist, the following protocols and application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing the anticancer potential of this compound. The methodologies are grounded in established laboratory practices and are designed to yield reproducible and interpretable data.

Compound Profile: 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

PropertyValueSource(s)
CAS Number 560082-53-3[4][5]
Molecular Formula C₈H₅BrFNO₂[4][5]
Molecular Weight 246.04 g/mol [4][5]
Appearance Solid[5]
Synonyms 6-Bromo-8-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, 6-Bromo-8-fluoro-4H-benzo[3][4]oxazin-3-one[5]

PART 1: Foundational Protocols

Preparation of Stock and Working Solutions

The accuracy of in vitro assays is critically dependent on the precise preparation of compound solutions. Given the hydrophobic nature of many small molecules, dimethyl sulfoxide (DMSO) is the recommended solvent for the initial stock solution.

Protocol: Stock Solution Preparation

  • Weighing the Compound: Accurately weigh a precise amount of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note on Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[6]

Cell Line Selection and Culture

The choice of cancer cell lines is a critical determinant of the relevance of in vitro findings. Based on the reported activities of other benzoxazinone derivatives, a panel of cell lines representing common cancer types is recommended.[2][7]

Recommended Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor (ER)-positive, wild-type p53
MDA-MB-231 Breast CancerTriple-negative (ER, PR, HER2-negative), mutant p53
HepG2 Liver CancerWell-differentiated, expresses wild-type p53
HCT116 Colon CancerWild-type p53

Protocol: General Cell Culture

  • Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet using sterile techniques to prevent microbial contamination.[8][9]

  • Culture Medium: Culture the cell lines in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

PART 2: Core Functional Assays

The following assays form the cornerstone of the initial anticancer evaluation of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Workflow for Cell Viability Assessment

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plates B Incubate for 24h (adhesion) A->B C Treat with compound (serial dilutions) B->C D Incubate for 48h or 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Hypothetical Data Presentation: IC₅₀ Values

Cell LineIC₅₀ (µM) after 48h
MCF-7Experimental Value
MDA-MB-231Experimental Value
HepG2Experimental Value
HCT116Experimental Value
Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][13]

Workflow for Apoptosis Detection

G cluster_1 Annexin V/PI Staining Workflow A Treat cells with compound (IC50 concentration) B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate for 15 min (dark, RT) E->F G Analyze by flow cytometry F->G H Data Interpretation (quadrant analysis) G->H

Caption: A typical workflow for the detection of apoptosis via Annexin V and PI staining.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Resuspend the cell pellet in ice-cold PBS, then add cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.[14]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry.

Interpretation of Histograms: The DNA content histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The region between these two peaks represents the S phase. An accumulation of cells in a particular phase suggests cell cycle arrest.[15][16]

PART 3: Mechanistic Insights

Based on the known activities of benzoxazinone derivatives, a preliminary investigation into the molecular mechanism of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is warranted. Western blotting is a powerful technique for this purpose.

Western Blot Analysis

Potential Signaling Pathway for Benzoxazinone Derivatives

G cluster_2 Hypothesized Signaling Pathway Compound 6-bromo-8-fluoro-2H- benzo[b]oxazin-3(4H)-one PI3K PI3K/Akt Pathway Compound->PI3K Inhibition p53 p53 Compound->p53 Activation cMyc c-Myc Compound->cMyc Inhibition CDK1 CDK1 Compound->CDK1 Inhibition TopoII Topoisomerase II Compound->TopoII Inhibition Proliferation Proliferation Inhibition PI3K->Proliferation Caspase3 Caspase-3 p53->Caspase3 Activation cMyc->Proliferation CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest TopoII->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling pathway based on the known activities of benzoxazinone derivatives.

Protocol: Western Blotting

  • Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include:

    • Apoptosis: Cleaved Caspase-3, p53[2][4]

    • Cell Cycle: CDK1[17]

    • DNA Replication: Topoisomerase II[5][18]

    • Oncogenic Signaling: p-Akt, c-Myc[19][20]

    • Loading Control: β-actin or GAPDH

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

These application notes provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one as a potential anticancer agent. The data generated from these assays will provide critical insights into its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle. Positive and compelling results from this initial screening can then form the basis for more advanced mechanistic studies, including the exploration of its effects on other signaling pathways, and ultimately, its evaluation in preclinical in vivo models.

References

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Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 2H-benzo[b]oxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 2H-benzo[b]oxazin-3(4H)-one Derivatives in Inflammation

Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways.

The 2H-benzo[b]oxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2] Recent studies have highlighted their potential as potent anti-inflammatory agents, demonstrating efficacy in various preclinical models.[3][4] These compounds have been shown to modulate key inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2).[4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-proven protocols for the systematic evaluation of the anti-inflammatory properties of novel 2H-benzo[b]oxazin-3(4H)-one derivatives. The assays described herein progress from high-throughput in vitro screening to more complex cell-based mechanistic studies, enabling a thorough characterization of a compound's therapeutic potential.

Part 1: Foundational In Vitro Screening Assays

The initial phase of screening aims to rapidly assess the general anti-inflammatory potential and cytotoxicity of the synthesized derivatives. These assays are cost-effective, require small amounts of compound, and provide a reliable preliminary indication of bioactivity.

Assessment of Cytotoxicity: The MTT Assay

Causality Behind Experimental Choice: Before evaluating the anti-inflammatory effects of a compound, it is crucial to determine its inherent toxicity to the cells used in subsequent assays. The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][5] This ensures that any observed reduction in inflammatory markers is a direct result of the compound's bioactivity and not a consequence of cell death.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well flat-bottom plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete culture medium.[6] Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 2H-benzo[b]oxazin-3(4H)-one derivatives in culture medium. After incubation, carefully remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

    % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

Compounds exhibiting less than 90% cell viability at a given concentration should be flagged for potential cytotoxicity, and this information must be considered when interpreting data from subsequent anti-inflammatory assays.

Primary Screening: Inhibition of Protein Denaturation

Causality Behind Experimental Choice: Protein denaturation is a well-documented cause of inflammation.[7] The ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, can be a valuable preliminary indicator of its anti-inflammatory properties.[8][9] This assay is simple, rapid, and serves as an excellent first-pass screen.

Protocol: BSA Protein Denaturation Assay

  • Reaction Mixture Preparation: In test tubes, prepare a 5 mL reaction mixture containing 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), 2 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL), and 0.2 mL of bovine serum albumin (BSA) solution (1% w/v).[9][10]

  • Controls: Prepare a positive control using a known anti-inflammatory drug like Diclofenac sodium. Prepare a negative control containing only PBS and BSA.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.[9]

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[9]

  • Cooling & Measurement: After cooling the solutions to room temperature, measure the turbidity (absorbance) at 660 nm with a spectrophotometer.[10]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

    % Inhibition = (Absorbance_Control - Absorbance_Sample) / Absorbance_Control * 100

A higher percentage of inhibition indicates a greater potential for anti-inflammatory activity.

Part 2: Cell-Based Assays for Key Inflammatory Mediators

This section focuses on quantifying the effect of the test compounds on the production of key pro-inflammatory molecules in a biologically relevant cellular context. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate macrophages and induce a robust inflammatory response.[11][12]

Inhibition of Nitric Oxide (NO) Production: The Griess Assay

Causality Behind Experimental Choice: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO).[13] NO is a critical signaling molecule and a key mediator of inflammation. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[6][14] Inhibition of NO production is a hallmark of many effective anti-inflammatory agents.

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[14]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the 2H-benzo[b]oxazin-3(4H)-one derivatives. Incubate for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[6]

  • Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[6]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light.[15] Measure the absorbance at 540-550 nm.[6][14]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines: ELISA

Causality Behind Experimental Choice: Pro-inflammatory cytokines such as TNF-α and IL-6 are pivotal in amplifying and sustaining the inflammatory response.[13] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these cytokines in the cell culture supernatant. Measuring the reduction in TNF-α and IL-6 levels provides direct evidence of a compound's anti-inflammatory efficacy.[16]

Protocol: TNF-α and IL-6 ELISA

  • Sample Preparation: Prepare cell culture supernatants as described in the Griess Assay protocol (Steps 1-4). Samples can be used immediately or stored at -80°C.[16]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercially available kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific). A general workflow is as follows:

    • Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).[17]

    • Sample Addition: Add standards, controls, and cell culture supernatants to the wells. The cytokine present in the sample binds to the immobilized antibody.

    • Washing: Wash the plate to remove unbound substances.[17]

    • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine.[17]

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP), which binds to the biotin.[17]

    • Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change.[18]

    • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[18]

  • Measurement: Measure the optical density at 450 nm using a microplate reader.[18]

  • Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Table 1: Representative Data Summary for Cell-Based Assays

Compound IDConcentration (µM)% Cell Viability (MTT)% NO Inhibition% TNF-α Inhibition% IL-6 Inhibition
Vehicle -100 ± 5.2000
Positive Control (e.g., Dexamethasone) 1098 ± 4.585 ± 6.192 ± 5.388 ± 7.0
Derivative 1 1095 ± 3.875 ± 4.980 ± 6.272 ± 5.5
Derivative 2 1092 ± 5.140 ± 3.345 ± 4.138 ± 3.9

Part 3: Mechanistic Elucidation of Anti-inflammatory Action

Once promising derivatives have been identified, the next critical step is to investigate their mechanism of action. This involves examining their effects on key signaling pathways and enzymes that regulate the inflammatory response.

Prostaglandin Synthesis Pathway: COX-2 Inhibition Assay

Causality Behind Experimental Choice: Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. A COX-2 inhibitor screening assay can determine if the 2H-benzo[b]oxazin-3(4H)-one derivatives directly inhibit this key inflammatory enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on a typical commercial assay kit (e.g., from BPS Bioscience, Cayman Chemical).[20][21]

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, purified recombinant COX-2 enzyme, Amplex™ Red probe, arachidonic acid substrate) as per the kit's manual.

  • Enzyme Addition: To the wells of a 96-well plate, add the diluted COX-2 enzyme solution. Include "Negative Control" wells without the enzyme.[20]

  • Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a diluent solution (e.g., 1% DMSO) to the "Positive Control" wells.[20]

  • Reaction Initiation: Add the Amplex™ Red probe and initiate the reaction by adding the arachidonic acid substrate to all wells.[20]

  • Fluorescence Measurement: Immediately read the fluorescence intensity (Excitation = 535 nm; Emission = 590 nm) in a fluorescence plate reader over time.[20]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the positive control (uninhibited enzyme). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Key Signaling Pathways: Western Blot Analysis

Causality Behind Experimental Choice: Western blotting allows for the semi-quantitative analysis of protein expression levels. By examining key proteins in inflammatory signaling pathways, we can elucidate the molecular targets of the test compounds.

  • NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines.[22] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[22][23] Monitoring the phosphorylation of IκBα and p65 can reveal if the compounds inhibit this critical activation step.

  • Nrf2/HO-1 Pathway: The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Activation of Nrf2 leads to its translocation to the nucleus and the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[24][25] Some anti-inflammatory compounds work by activating this protective pathway.

Protocol: Western Blot for NF-κB and Nrf2 Pathway Proteins

  • Cell Lysis: Treat RAW 264.7 cells with test compounds and/or LPS as previously described. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-IκBα

    • Total IκBα

    • Phospho-NF-κB p65

    • Total NF-κB p65

    • Nrf2

    • HO-1

    • COX-2

    • iNOS

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Visualization of Workflows and Pathways

G Viable Viable RAW_Cells RAW_Cells Viable->RAW_Cells Lead Candidates

Part 4: Preliminary In Vivo Validation

For lead compounds that demonstrate significant in vitro activity and low cytotoxicity, a preliminary in vivo study is warranted to assess efficacy in a whole-organism model.

Carrageenan-Induced Paw Edema Model

Causality Behind Experimental Choice: The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation.[27][28] Carrageenan injection induces a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins.[27] The ability of a compound to reduce the swelling (edema) in the rat paw is a strong indicator of its potential as an in vivo anti-inflammatory agent.

Protocol: Rat Paw Edema Assay

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=5-6 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.)[27]

    • Groups 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.)

  • Dosing: Administer the test compounds or control substances 30-60 minutes before inducing inflammation.[27]

  • Edema Induction: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[27][29]

  • Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[27]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    % Inhibition = (ΔV_control - ΔV_treated) / ΔV_control * 100 (where ΔV is the change in paw volume)

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the comprehensive evaluation of 2H-benzo[b]oxazin-3(4H)-one derivatives as potential anti-inflammatory agents. By systematically progressing from broad in vitro screens to detailed mechanistic studies and preliminary in vivo validation, researchers can efficiently identify and characterize lead candidates. The data generated through these protocols will provide a strong foundation for further preclinical development, including pharmacokinetic studies, broader safety profiling, and evaluation in chronic inflammation models. The ultimate goal is to translate the therapeutic promise of this chemical scaffold into novel treatments for inflammatory diseases.

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Application Notes and Protocols for Antimicrobial Screening of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] These application notes detail the foundational principles and provide step-by-step protocols for determining the antimicrobial efficacy of this specific compound. Methodologies covered include the initial qualitative assessment via Agar Disk Diffusion, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[3] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the benzoxazinone scaffold, in particular, is recognized for a broad spectrum of biological activities.[2][4] The compound 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is a synthetic molecule featuring a benzoxazinone core with bromine and fluorine substitutions. These halogen substitutions can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and overall antimicrobial potency.

The screening workflow presented herein is designed to systematically evaluate the antimicrobial potential of this compound, starting from a preliminary qualitative assessment to robust quantitative analyses. This structured approach is crucial for identifying promising new chemical entities for further development in the fight against infectious diseases.

Preliminary Antimicrobial Assessment: Agar Disk Diffusion Method

The Agar Disk Diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screening tool to qualitatively assess the antimicrobial activity of a compound.[5][6] The principle lies in the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates the compound's ability to impede microbial growth.

Causality of Experimental Design

This method is selected for preliminary screening due to its simplicity, cost-effectiveness, and ability to test multiple compounds against a panel of microorganisms simultaneously.[7] The size of the inhibition zone provides a preliminary indication of the compound's efficacy, guiding the decision to proceed with more rigorous quantitative testing. The use of standardized Mueller-Hinton agar (MHA) is critical as it has good reproducibility and low concentrations of inhibitors for common antibiotics like sulfonamides and trimethoprim.[7][8]

Step-by-Step Protocol for Agar Disk Diffusion
  • Preparation of Microbial Inoculum:

    • From a pure overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), pick 3-4 colonies.

    • Suspend the colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[7]

  • Application of Compound Disks:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known concentration of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one dissolved in a suitable solvent (e.g., DMSO). Ensure the solvent itself does not inhibit microbial growth by including a solvent-only control disk.

    • Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[9] Place disks at least 24 mm apart to avoid overlapping zones of inhibition.[7]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours. The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of suspension preparation, apply disks within 15 minutes of inoculation, and incubate within 15 minutes of disk application.[5]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The presence of a clear zone around the disk indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to the compound.

Quantitative Antimicrobial Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the next logical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] This quantitative measure is fundamental in drug discovery for evaluating the potency of a new compound.[13] The broth microdilution method is a standardized and widely used technique for MIC determination.[14][15][16]

Causality of Experimental Design

The broth microdilution method is preferred for its efficiency in testing a range of concentrations simultaneously in a 96-well microtiter plate format, which conserves compound and reagents.[17] This method provides a quantitative value (the MIC), which is more informative than the qualitative result from the disk diffusion test and is essential for comparing the potency of different compounds.[12]

Visualizing the MIC Determination Workflow

MIC_Workflow prep Prepare Serial Dilutions of Compound plate Inoculate Microtiter Plate (Compound + Inoculum) prep->plate inoculum Standardize Microbial Inoculum (0.5 McFarland) inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Visually Inspect for Turbidity (Growth) incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic pos_ctrl Positive Control (Inoculum, No Compound) pos_ctrl->plate neg_ctrl Negative Control (Broth Only) neg_ctrl->plate MBC_Workflow mic_plate Start with MIC Plate (Post-Incubation) subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates mic_plate->subculture incubate Incubate Agar Plates at 37°C for 24 hours subculture->incubate count Count Colonies (CFU) on each plate incubate->count mbc Determine MBC: Lowest concentration with ≥99.9% reduction in CFU count->mbc

Caption: Workflow for MBC determination following MIC testing.

Step-by-Step Protocol for MBC Determination
  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aseptically withdraw a small aliquot (e.g., 10-100 µL) from each of these clear wells. [18]

  • Plating and Incubation:

    • Spread the aliquot onto a fresh, antibiotic-free Mueller-Hinton agar plate.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum. [19][20][21]

Data Presentation and Interpretation

To facilitate clear comparison and analysis, all quantitative data should be summarized in a structured table.

Table 1: Antimicrobial Activity of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Test MicroorganismDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 25923)[Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Escherichia coli (ATCC 25922)[Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa (ATCC 27853)[Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Candida albicans (ATCC 90028)[Insert Data][Insert Data][Insert Data][Calculate][Fungicidal/Fungistatic]
[Additional Organisms][Insert Data][Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]

Interpretation Notes:

  • An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion

These application notes provide a robust framework for the initial and quantitative antimicrobial screening of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. By following these standardized protocols, researchers can generate reliable and reproducible data to accurately assess the compound's potential as a novel antimicrobial agent. The systematic approach, from qualitative screening to the determination of MIC and MBC values, ensures a thorough preliminary evaluation, which is a critical first step in the long and complex process of drug development.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Wikipedia. (n.d.). Minimum inhibitory concentration.
  • Thabaut, A., & Durosoir, J. L. (1984). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. Pathologie-biologie, 32(5), 351–354.
  • Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC).
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • Bondad-Reantaso, M. G., McGladdery, S. E., East, I., & Subasinghe, R. P. (Eds.). (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Southeast Asian Fisheries Development Center, Aquaculture Department.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
  • Microchem Laboratory. (n.d.). What Is The Minimum Bactericidal Concentration (MBC) Test.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Wikipedia. (n.d.). Disk diffusion test.
  • Adrar, N., Oukil, N., & Bedjou, F. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103808.
  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • de Castro, A. P., de Souza, C. R. F., & de Lima, L. H. A. (2020). Insights into novel antimicrobial compounds and antibiotic resistance genes from soil metagenomes. Frontiers in Microbiology, 11, 1935.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
  • Wang, C., Zheng, H., Han, L., Li, Y., & Wang, J. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 742179.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Wozniak, A., & Grzybowska, E. A. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1243538.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • El-Sayed, N. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Reddy, C. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4967.
  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148-157.
  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis.
  • Wang, L., et al. (2012). Synthesis of 2H-benzo[b]o[11][22]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2).
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
  • El-Faham, A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[11][12]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.
  • Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 23(1), 209-212.
  • Fringuelli, R., et al. (2002). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 50(17), 4814-4817.

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Application Note: High-Throughput Screening for CDK9 Inhibitors Using 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-priority target in oncology due to its role in the expression of key survival proteins in cancer cells.[1][2] This document provides a detailed guide for the setup and execution of a robust, high-throughput biochemical assay to identify and characterize inhibitors of the CDK9/Cyclin T complex. We utilize the representative compound, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, a member of a potent and selective class of CDK9 inhibitors, to illustrate the protocol.[3] Furthermore, we present a complementary cell-based secondary assay to validate inhibitor activity in a physiological context.

Introduction: The Rationale for Targeting CDK9

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position (Ser2) within its heptapeptide repeats.[4][5] This phosphorylation event is a crucial switch that releases RNAP II from promoter-proximal pausing, allowing for productive transcriptional elongation of nascent mRNA strands.[6]

In many hematological and solid malignancies, cancer cells become "addicted" to the continuous transcription of anti-apoptotic proteins, such as Mcl-1, and oncoproteins like c-Myc, which have short half-lives.[7] This transcriptional addiction is heavily reliant on CDK9 activity.[1] Consequently, inhibiting CDK9 leads to a rapid decrease in the levels of these critical survival proteins, triggering apoptosis in cancer cells, making it an attractive therapeutic strategy.[7][8]

The 2H-benzo[b][1][8]oxazin-3(4H)-one scaffold has been identified as a promising chemical starting point for the development of potent and selective CDK9 inhibitors.[3] These inhibitors typically act as ATP-competitive ligands, occupying the kinase's active site and preventing the phosphorylation of its substrates. This guide uses 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one as a model compound to demonstrate the principles of a CDK9 inhibition assay.

The CDK9 Signaling Axis & Point of Inhibition

The activity of CDK9 is central to gene expression. The diagram below illustrates the canonical pathway and the mechanism by which inhibitors disrupt this process.

CDK9_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 RNAPII_Paused Promoter-Proximal Paused RNAP II RNAPII_Elongating Elongating RNAP II (p-Ser2 CTD) RNAPII_Paused->RNAPII_Elongating Phosphorylation ATP ATP ATP->CDK9 Binds Inhibitor 6-bromo-8-fluoro-2H- benzo[b]oxazin-3(4H)-one Inhibitor->CDK9 Competitively Inhibits Transcription Gene Transcription (e.g., Mcl-1, c-Myc) RNAPII_Elongating->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition Leads to

Caption: Mechanism of CDK9-mediated transcription and inhibition.

Biochemical Inhibition Assay: Luminescence-Based Protocol

This section details a homogeneous, luminescence-based biochemical assay for measuring the inhibitory activity of compounds against the CDK9/Cyclin T1 kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction.[9] A thermostable luciferase uses the remaining ATP to generate a luminescent signal, which is inversely proportional to CDK9 activity.[10][11]

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
Recombinant Human CDK9/Cyclin T1BPS Bioscience40307-80°C
CDK Substrate Peptide 2BPS Bioscience79604-20°C
ATP, 10 mM SolutionPromegaV6071 (part of kit)-20°C
Kinase-Glo™ Max Luminescent Assay ReagentPromegaV6071-20°C
Kinase Assay Buffer (5x)BPS Bioscience79334-20°C
6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-oneN/AN/ART, Desiccated
DMSO, AnhydrousSigma-Aldrich276855RT
White, Opaque 384-well Assay PlatesCorning3570RT
Assay Workflow

The following diagram outlines the key steps in the high-throughput screening workflow.

Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilutions in DMSO Start->Prep_Inhibitor Dispense_Inhibitor Dispense Inhibitor to 384-well Plate Prep_Inhibitor->Dispense_Inhibitor Add_Enzyme Add CDK9/Cyclin T1 Enzyme Solution Dispense_Inhibitor->Add_Enzyme Initiate_Rxn Initiate Reaction (Add Substrate/ATP Mix) Add_Enzyme->Initiate_Rxn Incubate_1 Incubate at RT (e.g., 45-60 min) Initiate_Rxn->Incubate_1 Add_Detection Add Kinase-Glo™ Max Reagent Incubate_1->Add_Detection Incubate_2 Incubate at RT (e.g., 15 min) Add_Detection->Incubate_2 Read_Luminescence Read Luminescence on Plate Reader Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: High-throughput biochemical assay workflow.

Detailed Step-by-Step Protocol

Causality Note: This protocol is optimized for determining ATP-competitive inhibitor potency. The final ATP concentration (e.g., 10 µM) should be close to the Michaelis-Menten constant (Km) for ATP to ensure sensitive detection of competitive inhibitors.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a concentration range (e.g., from 10 mM down to 0.1 µM). This minimizes compound precipitation that can occur in aqueous buffers.[12]

    • Create an intermediate dilution plate by diluting the DMSO stock 25-fold into 1x Kinase Assay Buffer. This results in a 4x final assay concentration in 4% DMSO.

  • Reaction Setup (in a 384-well plate):

    • Assay Controls:

      • "Positive Control" (0% Inhibition): Add 2.5 µL of 4% DMSO in 1x Kinase Buffer.

      • "Blank" (100% Inhibition/No Enzyme): Add 2.5 µL of 4% DMSO in 1x Kinase Buffer.

    • Test Compound: Add 2.5 µL of the 4x serially diluted inhibitor solution to the respective wells.[13]

  • Enzyme Addition:

    • Thaw the CDK9/Cyclin T1 enzyme on ice.

    • Dilute the enzyme to a 4x working concentration (e.g., 20 ng/µL) in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption in the linear range of the reaction.

    • Add 2.5 µL of the diluted enzyme to all wells except the "Blank" wells. For "Blank" wells, add 2.5 µL of 1x Kinase Assay Buffer.

  • Reaction Initiation:

    • Prepare a 2x Substrate/ATP master mix. For a final concentration of 10 µM ATP, this mix will contain 20 µM ATP and the appropriate concentration of peptide substrate in 1x Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP master mix to all wells. The final reaction volume is 10 µL.

    • Cover the plate and incubate at 30°C for 45 minutes.[14]

  • Signal Detection:

    • Equilibrate the Kinase-Glo™ Max reagent to room temperature.

    • After the kinase reaction incubation, add 10 µL of Kinase-Glo™ Max reagent to each well to stop the reaction and generate the luminescent signal.[13]

    • Cover the plate with foil to protect from light and incubate at room temperature for 15 minutes.[14]

    • Read the luminescence on a microplate reader.

Data Analysis and Interpretation
  • Subtract Background: Subtract the average luminescence signal of the "Blank" wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTargetAssay FormatIC50 (nM) [Example Data]
6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-oneCDK9Luminescence15.2
Staurosporine (Control)Pan-KinaseLuminescence22.5
DMSO (Vehicle)CDK9Luminescence>10,000

Cell-Based Secondary Assay: Target Engagement and Apoptosis Induction

A biochemical assay confirms direct enzyme inhibition, but a cell-based assay is crucial to verify that the compound can penetrate cells, engage its target, and elicit the desired biological response.[15]

Principle

This protocol uses a human cancer cell line known to be sensitive to transcriptional inhibition (e.g., MOLM-13, an AML cell line) to measure the downstream effects of CDK9 inhibition.[7] Target engagement is confirmed by observing a decrease in the phosphorylation of RNAP II at Ser2. The functional consequence, apoptosis, is measured by detecting cleaved PARP, a classic apoptotic marker.

Protocol: Western Blot Analysis
  • Cell Culture and Treatment:

    • Culture MOLM-13 cells in RPMI medium supplemented with 10% FBS.

    • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with a dose-response of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (e.g., 0, 10, 50, 100, 500 nM) for 6-24 hours. A short incubation (6h) is often sufficient to see changes in phosphorylation and Mcl-1 levels.[3]

  • Lysate Preparation:

    • Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Phospho-RNAP II CTD (Ser2)

      • Total RNAP II CTD

      • Mcl-1

      • c-Myc

      • Cleaved PARP

      • GAPDH or β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results

A successful CDK9 inhibitor will show a dose-dependent:

  • Decrease in the p-Ser2 signal of RNAP II, indicating target engagement.

  • Decrease in the protein levels of Mcl-1 and c-Myc.

  • Increase in the signal for cleaved PARP, indicating apoptosis induction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems:

  • Orthogonal Assays: The biochemical assay confirms direct enzymatic inhibition, while the cell-based Western blot validates the on-target effect in a physiological system. A compound active in both assays is a high-confidence hit.

  • Internal Controls: Each assay plate includes positive (0% inhibition) and negative (100% inhibition) controls, which are essential for calculating Z'-factor to assess assay robustness and for data normalization.

  • Dose-Response Relationship: The generation of a full dose-response curve, rather than a single-point inhibition value, provides a more accurate measure of compound potency (IC50) and helps identify potential artifacts.

  • Biomarker Confirmation: The cell-based assay directly measures the modulation of established downstream biomarkers of CDK9 activity (p-Ser2 RNAP II, Mcl-1), providing a clear mechanistic link between target inhibition and cellular outcome.[3][7]

Conclusion

This application note provides a comprehensive and robust framework for the identification and characterization of CDK9 inhibitors using 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one as a model compound. The combination of a high-throughput biochemical screen with a mechanistic cell-based secondary assay provides a reliable workflow for advancing promising candidates in drug discovery programs targeting transcriptional addiction in cancer.

References

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Link][1][2][16]
  • CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. [Link][17]
  • Overview of CDK9 as a target in cancer research. PubMed Central. [Link][8]
  • Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. [Link][4]
  • Analog-sensitive cell line identifies cellular substr
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link][10]
  • CDK9/CyclinT Kinase Assay Kit Protocol. BPS Bioscience. [Link][14]
  • Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elong
  • Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. PubMed Central. [Link][7]
  • Discovery of 2H-benzo[b][1][8]oxazin-3(4H)
  • Systematic Kinase Inhibitor Profiling Identifies CDK9 as a Synthetic Lethal Target in NUT Midline Carcinoma. PubMed Central. [Link][15]

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Application Note: A Validated Protocol for Molecular Docking of Small Molecules, Exemplified by 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking is a cornerstone of structure-based drug discovery, providing critical insights into the potential binding of small molecules to protein targets.[1][2] This application note presents a comprehensive, field-proven protocol for performing and validating molecular docking simulations. We address the common challenge of docking a novel compound, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one , for which specific biological targets are not widely established. The protocol is therefore designed to be target-agnostic, emphasizing a "validation-first" approach that ensures the reliability of the computational methodology before applying it to the compound of interest. By following this guide, researchers can generate trustworthy and reproducible docking results, forming a solid foundation for further lead optimization and experimental testing.[3]

Foundational Principles: Beyond a Simple Score

Effective molecular docking is more than just generating a binding affinity score; it is a multi-faceted computational experiment. The core principle involves two main stages: sampling and scoring.[1][4][5] The sampling algorithm explores a vast landscape of possible conformations, positions, and orientations of the ligand within the protein's binding site. The scoring function then estimates the binding affinity for these poses, ranking them to identify the most favorable interactions.[1][6]

The trustworthiness of this process hinges on meticulous preparation and validation. The "Garbage In, Garbage Out" principle is particularly salient; errors or omissions in preparing the receptor or ligand structures will inevitably lead to unreliable results.[7] Therefore, this protocol begins by validating the entire workflow using a known protein-ligand complex before proceeding to the novel compound.

Materials and Software

This protocol utilizes freely available and widely adopted software to ensure accessibility and reproducibility.

SoftwarePurposeSource
RCSB PDB Source for protein crystal structures.[Link]
PubChem Source for small molecule structures and properties.[Link]
UCSF ChimeraX / Chimera Molecular visualization and preparation of structures.
AutoDock Tools (MGLTools) Preparation of receptor and ligand files (PDBQT format).[Link]
AutoDock Vina Core molecular docking engine.[Link]
PyMOL High-quality visualization and analysis of docking results.[Link]
Open Babel Conversion between chemical file formats.[Link]

A Self-Validating Docking Workflow

To ensure scientific rigor, the protocol is divided into two phases. Phase A validates the chosen parameters using a known system. Phase B applies this validated protocol to the target ligand.

G cluster_0 Phase A: Protocol Validation cluster_1 Phase B: Target Ligand Docking PDB 1. Select Target from PDB (with co-crystallized ligand) PrepProt 2. Prepare Receptor (Remove water, add H) PDB->PrepProt PrepCoLig 3. Prepare Co-crystallized Ligand PrepProt->PrepCoLig Redock 4. Redock Ligand PrepCoLig->Redock RMSD 5. Calculate RMSD Redock->RMSD Validate RMSD <= 2.0 Å? RMSD->Validate Validate->PDB Protocol Invalid (Adjust Parameters/Target) Dock 7. Dock Target Ligand (Use Validated Protocol) Validate->Dock Protocol Validated PrepTargetLig 6. Prepare Target Ligand (6-bromo-8-fluoro...) PrepTargetLig->Dock Analyze 8. Analyze Results (Score, Pose, Interactions) Dock->Analyze

Figure 1: A self-validating workflow for molecular docking.

Phase A: Protocol Validation via Redocking

The ability of a docking protocol to reproduce the experimentally determined binding mode of a co-crystallized ligand is the gold standard for validation.[8][9][10] An RMSD (Root Mean Square Deviation) value of ≤ 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[11][12] For this example, we will use the structure of c-Abl kinase in complex with the inhibitor Imatinib (PDB ID: 1IEP).[7]

Step 1: Receptor Preparation (PDB: 1IEP)

  • Fetch Structure: Load PDB ID 1IEP into UCSF Chimera. The structure contains two copies of the protein-ligand complex (Chains A and B).[7]

  • Isolate Target Chain: Delete Chain B to work with a single receptor model.[7] Use Actions -> Atoms/Bonds -> delete.

  • Clean Structure: Use the Dock Prep tool (Tools -> Surface/Binding Analysis -> Dock Prep).[7] This automates several critical steps:

    • Removal of solvent (water molecules).

    • Addition of hydrogen atoms to satisfy valence.

    • Assignment of atomic charges (e.g., AMBER ff14SB).

    • Repair of incomplete side chains.

  • Save Prepared Receptor: Save the cleaned protein structure in Mol2 format. Then, open this file in AutoDock Tools (ADT).

  • Convert to PDBQT: In ADT, add Kollman charges and save the receptor as receptor.pdbqt. This format includes charge information and atom types required by Vina.[13][14]

Step 2: Co-crystallized Ligand Preparation (Imatinib)

  • Extract Ligand: In the original 1IEP structure in Chimera, select the inhibitor (STI) and save it separately as imatinib_crystal.pdb.

  • Prepare for Docking: Load imatinib_crystal.pdb into ADT.

  • Define Torsions: ADT will automatically detect rotatable bonds. Verify these are chemically sensible.

  • Save as PDBQT: Save the prepared ligand as imatinib_redock.pdbqt.

Step 3: Grid Box Generation

  • Define the Binding Site: The search space for docking must be defined. In ADT, load the receptor.pdbqt and imatinib_redock.pdbqt.

  • Center the Grid: Center the grid box on the ligand. The dimensions should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, typically with a 4-6 Å buffer around the ligand.[3]

  • Record Coordinates: Note the center coordinates (x, y, z) and size dimensions (x, y, z). These will be used in the configuration file. Save the grid parameter file.[15][16]

Step 4: Redocking and Validation

  • Create Configuration File: Create a text file named conf.txt with the following parameters:

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

  • Calculate RMSD: Load the original imatinib_crystal.pdb and the top-ranked docked pose from imatinib_docked.pdbqt into PyMOL or Chimera. Superimpose the protein backbones and then calculate the RMSD for the ligand heavy atoms. If the RMSD is ≤ 2.0 Å, the protocol is validated.[12]

Phase B: Docking of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

With a validated protocol, we can now confidently dock our target compound.

Step 5: Target Ligand Preparation

  • Obtain Structure: The canonical SMILES for the ligand is C1C(=O)NC2=C(O1)C(=CC(=C2)Br)F.[17]

  • Generate 3D Conformation: Use a tool like Open Babel or an online server to convert the SMILES string into a 3D structure (SDF or PDB format).

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Prepare for Docking: Load the minimized ligand structure into AutoDock Tools.

  • Define Torsions and Save: As in Step 2, define rotatable bonds and save the final prepared ligand as target_ligand.pdbqt.

Step 6: Molecular Docking

  • Update Configuration File: Edit conf.txt, changing the ligand and out file paths:

    Crucially, all receptor and grid parameters must remain identical to those used in the validation step.

  • Run AutoDock Vina: Execute the same command as before: vina --config conf.txt --log log_target.txt

Analysis and Interpretation of Results

Interpreting docking results requires a multi-faceted approach that considers binding scores, visual inspection of the pose, and the specific molecular interactions.[18][19]

G Results Docking Output Score Binding Affinity (kcal/mol) Lower is generally better Results->Score Pose Binding Pose Visualize in PyMOL/ChimeraX Results->Pose Interactions Molecular Interactions (H-Bonds, Hydrophobic, etc.) Results->Interactions Conclusion Plausible Binding Hypothesis? Score->Conclusion Pose->Conclusion Interactions->Conclusion

Figure 2: Logic for the interpretation of docking results.

Binding Affinity Score: The primary quantitative output is the binding affinity, reported in kcal/mol.[20] More negative values suggest stronger binding.[11][18] It is a valuable metric for ranking different compounds or different poses of the same compound. However, this score is an estimation and should not be interpreted as an absolute measure of binding free energy.

PoseBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues
Imatinib (Redocked) -10.5 (Example)1.15 (Validated)MET318, THR315, GLU286
Target Ligand (Pose 1) -8.7 (Example)N/AMET318, LEU370, ILE360
Target Ligand (Pose 2) -8.5 (Example)N/AASP381, LYS271, PHE382

Binding Pose and Interactions: Visual inspection is non-negotiable.[18] A high-scoring pose that places polar groups in a greasy hydrophobic pocket or has significant internal clashes is likely an artifact.

  • Load Complex: Open the receptor.pdbqt and the target_ligand_docked.pdbqt in PyMOL or ChimeraX.

  • Analyze Interactions: Examine the top-ranked pose. Identify key interactions:

    • Hydrogen Bonds: Are there hydrogen bonds with key active site residues?[11]

    • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets effectively?

    • Pi-stacking: Are there favorable aromatic interactions?

  • Compare with Known Binders: Compare the binding mode of your target ligand to that of the original co-crystallized ligand (Imatinib). Does it occupy the same sub-pockets? Does it form interactions with the same key residues? This comparison provides a powerful sanity check.[21]

Conclusion

This application note outlines a robust and self-validating protocol for molecular docking. By first confirming the methodology's ability to reproduce an experimentally known binding mode, researchers can proceed with greater confidence when docking novel compounds like 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. The resulting data, a combination of binding affinity scores and detailed interaction analysis, provides a strong, rational basis for prioritizing compounds, guiding synthetic chemistry efforts, and designing subsequent biological assays.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025). YouTube.
  • How to interprete and analyze molecular docking results? (2024).
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). YouTube.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025). UCSF DOCK.
  • Interpretation of Molecular docking results? (2023).
  • Docking and scoring - Schrödinger. Schrödinger.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). YouTube.
  • Best Practices in Docking and Activity Prediction - bioRxiv. (2016). bioRxiv.
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020). YouTube.
  • Vina Docking Tutorial - Eagon Research Group.
  • How can I validate a docking protocol? (2015).
  • How can I validate a docking protocol? - ECHEMI. ECHEMI.
  • Preparing the protein and ligand for docking. University of Nottingham.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). ChemCopilot.
  • Tutorial: Docking with Glide. Schrödinger.
  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (2016).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020).
  • Virtual Screening With GLIDE. Schrödinger.
  • Protein And Ligand Preparation For Docking By Vina - Kaggle. Kaggle.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.
  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024). Omics tutorials.
  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. - SciSpace. Journal of Medicinal Chemistry.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH.
  • Molecular Docking Tutorial. University of Tromsø.
  • Session 4: Introduction to in silico docking. University of Cambridge.
  • Need help with molecular docking results interpretation : r/comp_chem - Reddit. (2024). Reddit.
  • Multiple ligand docking by Glide: implications for virtual second-site screening. Journal of Computer-Aided Molecular Design.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • 6-bromo-8-fluoro-2h-benzo[b][18][22]oxazin-3(4h)-one - Guidechem. Guidechem.
  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024).
  • Molecular Docking: A structure-based drug designing approach - JSciMed Central. (2017). JSciMed Central.
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.

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Application Notes and Protocols for In Vivo Studies with Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Benzoxazinones

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] These scaffolds are integral to a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[2] Notably, research has highlighted their potential as potent anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] Some benzoxazinone derivatives have also shown promise in the treatment of type 2 diabetes through their action as PPARγ agonists. The diverse therapeutic potential of benzoxazinones necessitates robust and well-defined in vivo experimental models to elucidate their mechanisms of action, evaluate their efficacy, and assess their safety profiles.

This comprehensive guide provides detailed application notes and standardized protocols for conducting in vivo studies with benzoxazinone compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to advance the preclinical evaluation of these promising therapeutic candidates. The protocols herein are grounded in established scientific principles and aim to ensure data integrity, reproducibility, and adherence to ethical guidelines for animal research.

Chapter 1: Pre-formulation and Administration of Benzoxazinone Compounds

A critical initial step in any in vivo study is the appropriate formulation of the test compound to ensure accurate and consistent dosing. Many benzoxazinone derivatives are hydrophobic and exhibit poor water solubility, posing a challenge for in vivo administration.

Vehicle Selection for Poorly Soluble Compounds

The choice of vehicle is paramount for achieving desired bioavailability and minimizing potential toxicity unrelated to the compound itself. A vehicle control group should always be included in the experimental design to differentiate between the effects of the compound and the vehicle.

Table 1: Common Vehicle Strategies for In Vivo Administration of Hydrophobic Compounds

Vehicle StrategyDescriptionAdvantagesDisadvantages
Aqueous Suspensions The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (MC).Suitable for oral administration of insoluble compounds.Can lead to inaccurate dosing if not properly homogenized before each administration.
Co-solvents A water-miscible organic solvent is used to dissolve the compound before diluting it with an aqueous solution. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.Simple to prepare and can achieve a true solution.Can cause toxicity or irritation at high concentrations. The final concentration of the co-solvent should be kept to a minimum.
Oil-Based Vehicles Solutions or suspensions in oils such as corn oil, sesame oil, or olive oil.Suitable for highly lipophilic compounds and can be used for oral or intraperitoneal administration.Not suitable for intravenous administration.
Protocol for Oral Gavage Administration in Rodents

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.

Materials:

  • Benzoxazinone compound

  • Selected vehicle

  • Appropriately sized gavage needles (flexible or curved metal)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in rodents is typically 10 ml/kg.

  • Dose Calculation: Calculate the volume of the compound formulation to be administered based on the animal's body weight and the desired dose (mg/kg).

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.

  • Animal Restraint: Properly restrain the animal to immobilize its head and body.

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

  • Dose Delivery: Once the needle is correctly positioned in the esophagus, slowly administer the compound.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing.

Protocol for Intravenous Administration in Rats

Intravenous (IV) administration allows for the direct introduction of the compound into the systemic circulation. The lateral tail vein is a common site for IV injections in rats.

Materials:

  • Benzoxazinone compound formulated in a sterile, isotonic vehicle suitable for IV injection

  • Appropriately sized needles (e.g., 25-27G) and syringes

  • Animal restrainer

  • Heat source (e.g., heat lamp) to dilate the tail veins

Procedure:

  • Animal Preparation: Place the rat in a restrainer. Warm the tail using a heat source for a few minutes to cause vasodilation, making the lateral tail veins more visible and accessible.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful entry.

  • Dose Administration: Slowly inject the compound. If there is resistance or a blister forms, the needle is not in the vein and should be removed.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Chapter 2: Pharmacodynamic Evaluation: Assessing Therapeutic Efficacy

This chapter details protocols for evaluating the primary therapeutic activities of benzoxazinone compounds, focusing on anti-inflammatory and anti-cancer models.

Anti-inflammatory and Analgesic Activity

This is a widely used model of acute inflammation to screen for anti-inflammatory drugs.[4][5][6][7]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Grouping: Divide rats into groups (e.g., vehicle control, positive control like indomethacin, and benzoxazinone treatment groups at various doses).

  • Compound Administration: Administer the benzoxazinone compound or vehicle orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[5]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Monitoring A Animal Acclimatization & Grouping B Baseline Paw Volume Measurement A->B C Compound/Vehicle Administration (p.o. or i.p.) B->C D Subplantar Injection of Carrageenan (0.1 mL, 1%) C->D 30-60 min E Measure Paw Volume at 1, 2, 3, 4, 5 hours D->E F Calculate Edema Volume & Percent Inhibition E->F

Caption: Workflow of the carrageenan-induced paw edema assay.

This is a chemical-induced visceral pain model used to screen for analgesic compounds.[5][6][8]

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. A reduction in the number of writhes indicates an analgesic effect.[5][6][8]

Protocol:

  • Animal Grouping: Divide mice into groups (e.g., vehicle control, positive control like aspirin, and benzoxazinone treatment groups).

  • Compound Administration: Administer the benzoxazinone compound or vehicle orally or subcutaneously.

  • Induction of Writhing: After a set absorption time (e.g., 30 minutes), inject 0.1 mL/10g of a 0.6-1% acetic acid solution intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period, typically 10-20 minutes.

  • Data Analysis: Calculate the percentage of protection from writhing for each treatment group compared to the vehicle control group.

Workflow for Acetic Acid-Induced Writhing Test

G cluster_pre Pre-Treatment cluster_induction Pain Induction cluster_post Observation & Analysis A Animal Acclimatization & Grouping B Compound/Vehicle Administration (p.o. or s.c.) A->B C Intraperitoneal Injection of Acetic Acid B->C 30 min D Count Writhing Responses for 10-20 min C->D E Calculate Percent Protection D->E

Caption: Workflow of the acetic acid-induced writhing test.

Anti-cancer Activity

This model involves the induction of fibrosarcomas in mice to evaluate the efficacy of anti-cancer agents.[9][10][11][12]

Principle: Tumors are induced in mice, either through the injection of a chemical carcinogen like 3-methylcholanthrene (MCA) or by implanting a fibrosarcoma cell line. The effect of the benzoxazinone compound on tumor growth is then monitored.

Protocol:

  • Tumor Induction/Implantation:

    • Chemically Induced: Administer a single subcutaneous injection of a carcinogen such as 3-methylcholanthrene (MCA) or benzo(a)pyrene.[9][13] Monitor the animals for tumor development, which can take several weeks to months.

    • Cell Line Implantation: Subcutaneously inject a suspension of a murine fibrosarcoma cell line (e.g., NCTC-2472) into the flank of syngeneic mice (e.g., C3H/HeJ).[11]

  • Animal Grouping: Once tumors reach a palpable size (e.g., 4-5 mm in diameter), randomize the animals into treatment groups (e.g., vehicle control, positive control, and benzoxazinone treatment groups).[10][14]

  • Compound Administration: Administer the benzoxazinone compound at various doses and schedules (e.g., daily oral gavage for a specified period).[9]

  • Tumor Growth Monitoring: Measure the tumor dimensions (length and width) with calipers two to three times per week.[11][15] Calculate the tumor volume using the formula: Volume = (width^2 × length)/2.[11]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a fixed duration.[15] At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology).

Workflow for Murine Fibrosarcoma Efficacy Study

G cluster_induction Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint A Induce Fibrosarcoma (Chemically or Cell Line Implantation) B Monitor for Palpable Tumors A->B C Randomize Animals into Treatment Groups B->C D Administer Benzoxazinone/Vehicle C->D E Measure Tumor Volume 2-3 times/week D->E F Monitor Body Weight & Clinical Signs D->F G Euthanize at Endpoint & Excise Tumor E->G F->G

Caption: Workflow for a murine fibrosarcoma efficacy study.

Chapter 3: Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[16][17]

Protocol for a Single-Dose Pharmacokinetic Study in Mice

Principle: A single dose of the benzoxazinone compound is administered, and blood samples are collected at various time points to determine the plasma concentration-time profile.

Protocol:

  • Animal Grouping and Dosing:

    • Use a sufficient number of mice to allow for serial blood sampling from a subset of animals at each time point.

    • Administer a single dose of the benzoxazinone compound via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples (e.g., 25-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Common blood collection sites in mice include the submandibular vein, saphenous vein, or retro-orbital sinus (under anesthesia). Serial sampling from the same animal is preferred to reduce inter-animal variability.[18]

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the benzoxazinone compound.

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).

Table 2: Example Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax The maximum observed plasma concentration of the drug.
Tmax The time at which Cmax is observed.
AUC The total drug exposure over time.
t1/2 The time required for the plasma concentration of the drug to decrease by half.
CL Clearance: the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability: the fraction of the administered dose of unchanged drug that reaches the systemic circulation.

Chapter 4: Toxicology and Safety Assessment

Toxicology studies are crucial for identifying potential adverse effects and determining the safety profile of a new compound. The following protocols are based on OECD guidelines.

Acute Oral Toxicity Study (OECD Guideline 423)

Principle: This method, known as the Acute Toxic Class Method, is a stepwise procedure with the use of a minimum number of animals per step to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[18][19][20][21]

Procedure:

  • Animal Selection: Use a single sex (usually females) of a rodent species (e.g., rats).

  • Dosing:

    • Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg.

    • Administer a single oral dose to a group of three animals.

  • Observation:

    • Observe the animals closely for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the next higher dose is used.

  • Classification: The substance is classified into a GHS category based on the dose at which mortality is observed.

Sub-chronic Oral Toxicity Study (90-Day Study, OECD Guideline 408)

Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[8][13][22][23][24]

Procedure:

  • Animal Grouping: Use at least three dose levels of the benzoxazinone compound and a control group. Each group should consist of an equal number of male and female rodents (e.g., 10 per sex per group).

  • Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 90 days.

  • Observations:

    • Conduct daily clinical observations and record body weight and food consumption weekly.

    • Perform detailed clinical examinations, including hematology, clinical biochemistry, and urinalysis at the end of the study.

  • Pathology:

    • At the end of the 90-day period, conduct a full necropsy on all animals.

    • Perform histopathological examination of organs and tissues.

  • Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vivo evaluation of benzoxazinone compounds. By systematically assessing their pharmacodynamic, pharmacokinetic, and toxicological properties, researchers can effectively advance the development of these promising therapeutic agents. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

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  • PubMed Central. (2013). Combined Treatment of Murine Fibrosarcoma with Chemotherapy (Paclitaxel), Radiotherapy, and Intratumoral Injection of Dendritic Cells.
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  • PubMed Central. (2024). Characterization of commercially available murine fibrosarcoma NCTC-2472 cells both in vitro and as a model of bone cancer pain in vivo.
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Application Notes and Protocols for the Solubilization and Use of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (henceforth BFBO) in in vitro cell culture experiments. Given the limited publicly available data on this specific compound, this guide synthesizes established best practices for small molecule inhibitors with the known physicochemical properties of BFBO. We present a systematic approach to preparing stock solutions, determining optimal solvent concentrations, and establishing safe working concentrations for various cell-based assays. The protocols herein are designed to ensure experimental reproducibility and integrity.

Introduction: Understanding the Compound

6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound.[1][2][3] While its specific biological activity is not widely documented in public literature, its structural motifs are common in pharmacologically active molecules. Proper preparation of such small molecules is paramount for the validity of any cell-based assay. Issues such as poor solubility, precipitation in aqueous media, and solvent-induced cytotoxicity can significantly impact experimental outcomes.[4][5] This guide provides a foundational workflow to mitigate these challenges.

Table 1: Physicochemical Properties of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

PropertyValueSource
CAS Number 560082-53-3[1]
Molecular Formula C₈H₅BrFNO₂[1][2]
Molecular Weight 246.03 g/mol [1][2]
Purity Typically ≥98% (Varies by supplier)[2]
Physical Form Solid[3]
pKa (Predicted) 10.86 ± 0.20[1]

Core Principles of Small Molecule Handling in Cell Culture

The successful use of hydrophobic small molecules like BFBO in aqueous cell culture environments hinges on a few core principles. The overarching goal is to deliver the compound to the cells at a known, effective concentration without introducing confounding variables from the solvent or precipitation.

The Central Role of the Stock Solution

A highly concentrated stock solution is the cornerstone of reproducible experiments. It allows for the addition of a minimal volume of solvent to the cell culture medium, thereby minimizing solvent-induced artifacts.[6] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solvating power for a wide range of organic molecules and its reasonable compatibility with most cell lines at low concentrations.[4][7]

Solvent Cytotoxicity: The Critical Variable

While an excellent solvent, DMSO is not biologically inert and can exert cytotoxic, differentiation-inducing, or other off-target effects on cells.[8][9][10][11] It is a widely accepted practice to maintain the final concentration of DMSO in the cell culture medium below 0.5%, with many studies advocating for concentrations no higher than 0.1% to ensure minimal impact on cellular physiology.[4][7][12] Consequently, a crucial part of any experimental design is a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the experimental groups.

The Challenge of Aqueous Dilution

A common failure point in small molecule experiments is precipitation of the compound when the concentrated DMSO stock is diluted into the aqueous, protein-rich cell culture medium.[13][14] This can be mitigated by a stepwise dilution process and ensuring the final concentration of the compound does not exceed its aqueous solubility limit.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for BFBO was not found in the public domain, compounds with similar structures are often classified as irritants.[15] Standard laboratory safety practices should be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the solid compound and its solutions.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[16] In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

This section provides step-by-step protocols for the preparation and use of BFBO in cell culture.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Rationale: Creating a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is the first and most critical step.[17] This high concentration allows for a large dilution factor (e.g., 1:1000 or greater) into the final culture medium, keeping the DMSO concentration low.[18]

Materials:

  • 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (solid)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Determine Target Concentration: Decide on a stock concentration, for example, 10 mM.

  • Calculate Required Mass: Use the molecular weight (246.03 g/mol ) to calculate the mass of BFBO needed.

    • Calculation for a 10 mM stock in 1 mL:

      • 10 mmol/L = 0.01 mol/L

      • 0.01 mol/L * 246.03 g/mol = 2.4603 g/L = 2.4603 mg/mL

      • Therefore, weigh out 2.46 mg of BFBO for 1 mL of 10 mM stock.

  • Weighing: Carefully weigh the calculated amount of BFBO powder and place it into a sterile tube or vial. It is advisable to do this in a chemical fume hood.

  • Solubilization: Add the calculated volume of sterile DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, use a brief sonication (5-10 minutes) in a water bath or heat the solution gently to 37°C.[14] Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability.[12] Avoid repeated freeze-thaw cycles.[12][18]

G cluster_0 Protocol 1: Stock Solution Workflow start Start: Determine Target Stock Concentration (e.g., 10 mM) calc Calculate Mass of BFBO (MW = 246.03 g/mol) start->calc weigh Weigh Solid BFBO calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle heat if needed) add_dmso->dissolve check Visually Confirm Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated BFBO stock solution.

Protocol 2: Determining Maximum Tolerated DMSO Concentration

Rationale: Before initiating experiments with BFBO, it is crucial to determine the highest concentration of DMSO your specific cell line can tolerate without significant effects on viability or morphology. While generally below 0.5%, this can be cell-type dependent.[7][8]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Sterile, anhydrous DMSO

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: In complete culture medium, prepare a serial dilution of DMSO to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "medium only" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO-containing media to the respective wells.

  • Incubation: Incubate for the intended duration of your future BFBO experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Normalize the results to the "medium only" control (100% viability). The highest DMSO concentration that does not cause a significant drop in viability (e.g., >95% viability) is your maximum tolerated concentration.

G cluster_1 Protocol 2: DMSO Tolerance Assay seed Seed Cells in 96-well Plate prepare Prepare Serial Dilutions of DMSO in Medium seed->prepare treat Treat Cells with DMSO Dilutions prepare->treat incubate Incubate for Experiment Duration treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data: Determine Max Safe [DMSO] assay->analyze

Caption: Workflow to determine the maximum tolerated DMSO concentration.

Protocol 3: Preparing Working Solutions and Treating Cells

Rationale: This protocol details the dilution of the concentrated stock into the final working solution for cell treatment, ensuring the final DMSO concentration remains below the predetermined safe limit.

Procedure:

  • Thaw Stock: Thaw one aliquot of your BFBO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often best to perform a serial dilution.[13] For example, dilute your 10 mM stock 1:10 in sterile DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Directly add the required volume of the stock (or intermediate stock) to pre-warmed complete culture medium to achieve your desired final BFBO concentration. Crucially, ensure the volume added results in a final DMSO concentration below your cell line's tolerated limit.

    • Example Calculation: To achieve a 10 µM final concentration of BFBO from a 10 mM stock, you need a 1:1000 dilution. If you add 1 µL of the 10 mM stock to 1 mL (1000 µL) of medium, the final DMSO concentration will be 0.1%.[6]

  • Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by vortexing or inverting the tube to prevent localized high concentrations and potential precipitation.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the BFBO-containing medium.

  • Vehicle Control: In parallel, treat a control group of cells with medium containing the same final concentration of DMSO as your treated group (e.g., 0.1% DMSO).

Troubleshooting and Best Practices

  • Precipitation in Media: If you observe precipitation after diluting the stock solution, try a more gradual, multi-step dilution.[13] Alternatively, briefly sonicating the final working solution before adding it to cells may help.[14][18]

  • Sterility: While 100% DMSO is generally considered hostile to microbial growth, it is not a sterilizing agent.[19] Always use sterile-filtered DMSO and handle all solutions using aseptic techniques in a biological safety cabinet. Filtration of the final working solution is generally not recommended as the compound may bind to the filter membrane.[19]

  • Compound Stability: The stability of BFBO in aqueous solution is unknown. It is recommended to prepare fresh working solutions for each experiment from the frozen DMSO stock.[4]

  • Dose-Response Curve: Always perform a dose-response experiment with a range of BFBO concentrations to determine the optimal effective and non-toxic concentration for your specific assay and cell line.

Conclusion

The successful application of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one in cell culture is achievable through a systematic and careful approach to solubilization and handling. By preparing high-concentration DMSO stocks, empirically determining solvent tolerance, and utilizing appropriate controls, researchers can generate reliable and reproducible data. This guide provides the foundational protocols to enable the rigorous investigation of BFBO's biological effects.

References

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate.
  • How to prepare sterile drug solution in DMSO for cell culture? - Reddit.
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
  • How do I make a stock solution of a substance in DMSO? - ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • DMSO usage in cell culture - LifeTein.
  • How do I dilute DMSO 0.1% to 0.05% in cell culture media? - ResearchGate.
  • DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques.
  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem.
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][19]oxazine - PubChem.

Sources

Application Notes and Protocols for the Derivatization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzoxazinone Scaffold

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile ring system have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and platelet aggregation inhibitors.[3][4] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[5] The presence of a bromine atom on the benzoxazinone ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries for bioactivity screening.

This guide provides a detailed technical overview and actionable protocols for the derivatization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, a promising starting material for the development of novel therapeutic agents. We will explore key derivatization strategies at both the lactam nitrogen and the C6-bromo position, providing the scientific rationale and step-by-step methodologies for researchers in drug discovery and development.

Derivatization Strategies: A Dual Approach to Chemical Diversity

The 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold offers two primary sites for chemical modification: the nucleophilic lactam nitrogen (N4) and the electrophilic C6-bromo position. This dual reactivity allows for the independent or sequential introduction of a wide array of substituents, facilitating a comprehensive structure-activity relationship (SAR) study.

Derivatization_Strategies A 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one B N-Alkylation / N-Arylation (at N4) A->B Base, Electrophile C Palladium-Catalyzed Cross-Coupling (at C6-Br) A->C Pd Catalyst, Coupling Partner D N-Substituted Derivatives B->D E C6-Substituted Derivatives C->E F Bioactivity Screening D->F E->F Suzuki_Miyaura_Workflow Start Reactants: - 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ Reaction Reaction in Toluene/Ethanol/Water Heat to 80-100 °C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-8-fluoro-2H-benzo[b]oxazin-3(4H)-one Purification->Product

Sources

Application Notes & Protocols: Streamlining Benzoxazinone Functionalization with Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Strategy

Benzoxazinones represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their rigid, bicyclic structure serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of benzoxazinones, exemplified by the HIV-1 reverse transcriptase inhibitor Efavirenz, has spurred the development of synthetic methodologies to access and diversify this core structure.[4]

Traditional methods for functionalizing such scaffolds can be arduous, often requiring harsh conditions and multi-step synthetic sequences that are not amenable to the rapid generation of compound libraries. This is where the elegance and efficiency of "click chemistry" provide a transformative solution.[5][6] Coined by K. Barry Sharpless, click chemistry describes a class of reactions that are modular, high-yielding, stereospecific, and create byproducts that are easily removed.[7] These reactions proceed under mild, often aqueous conditions, making them exceptionally well-suited for late-stage functionalization and bioconjugation.[8][9][10]

This guide provides an in-depth exploration of the application of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the targeted functionalization of the benzoxazinone scaffold. We will detail the synthesis of essential precursors, provide robust experimental protocols, and discuss key applications that leverage this powerful combination for advancing drug discovery and chemical biology.

The Core Strategy: Preparing Benzoxazinone for "Clicking"

The modularity of click chemistry relies on preparing the core scaffold (benzoxazinone) with one "handle" (an azide or an alkyne) and the desired functional moiety with the complementary handle. The subsequent click reaction forms a stable, inert triazole linker, covalently joining the two pieces.[7]

Synthesis of Alkyne-Functionalized Benzoxazinones

Introducing a terminal alkyne, typically a propargyl group, onto the benzoxazinone structure is a common and straightforward strategy. This can be achieved through N-alkylation or O-alkylation, depending on the desired point of attachment and the specific benzoxazinone isomer. A general approach involves the reaction of a benzoxazinone containing a free N-H or O-H group with a propargyl halide.

Protocol 2.1.1: Synthesis of N-Propargyl-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the N-alkylation of a commercially available 2H-1,4-benzoxazin-3(4H)-one.

  • Reagents & Materials:

    • 2H-1,4-benzoxazin-3(4H)-one

    • Propargyl bromide (80% solution in toluene)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive substrates, the reaction may be gently heated to 50-60 °C.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propargyl-2H-1,4-benzoxazin-3(4H)-one.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Azide-Functionalized Benzoxazinones

Introducing an azide handle typically involves a two-step process: first, the installation of a good leaving group (like a tosylate or a halide) on an alkyl chain attached to the benzoxazinone, followed by nucleophilic substitution with an azide source, such as sodium azide.

Protocol 2.2.1: Synthesis of 4-(2-Azidoethyl)-2H-1,4-benzoxazin-3(4H)-one

  • Step 1: Synthesis of 4-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

    • Follow a similar procedure to Protocol 2.1.1, using 2-bromoethanol instead of propargyl bromide.

  • Step 2: Tosylation of the Alcohol

    • Dissolve the 4-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

    • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, wash the mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the tosylated intermediate, which can often be used in the next step without further purification.

  • Step 3: Azide Substitution

    • Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (NaN₃) (3.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the reaction is complete as monitored by TLC/LC-MS.

    • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography to yield the desired azide-functionalized benzoxazinone.

    • Safety Note: Organic azides can be explosive, especially small molecules. Handle with care, avoid heating neat compounds, and use appropriate personal protective equipment.[11]

Core Protocol: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[5][7] The reaction requires a catalytic amount of a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12]

Causality Behind Experimental Choices
  • Copper Source (Cu(II)): Copper(II) sulfate (CuSO₄·5H₂O) is commonly used as it is inexpensive, stable, and readily available. The active catalyst is Cu(I).[13]

  • Reducing Agent: Sodium ascorbate is the most common choice to reduce Cu(II) to the active Cu(I) catalytic species. It is used in excess to prevent re-oxidation of Cu(I) by dissolved oxygen.[12]

  • Ligand: The use of a copper-coordinating ligand is critical, especially in biological applications. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) serve multiple purposes:

    • They stabilize the Cu(I) oxidation state, preventing oxidative damage to sensitive substrates.[14]

    • They accelerate the reaction rate significantly.[11][15]

    • They increase the solubility of the copper catalyst, particularly in aqueous systems.[14] THPTA is preferred for bioconjugation due to its high water solubility.[14]

  • Solvent: The CuAAC reaction is remarkably versatile and works in a wide range of solvents, including water, t-BuOH, DMSO, DMF, and mixtures thereof.[14] A common choice is a mixture like t-BuOH/H₂O or DMSO/H₂O.

General Protocol for CuAAC Functionalization of a Benzoxazinone

This protocol describes the reaction between an alkyne-functionalized benzoxazinone and an azide-containing molecule of interest (or vice-versa).

  • Reagents & Materials:

    • Alkyne-functionalized benzoxazinone (1.0 eq)

    • Azide-functionalized molecule of interest (1.0 - 1.2 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)

    • Sodium L-ascorbate (0.1 - 0.5 eq)

    • Ligand (e.g., THPTA) (0.05 - 0.2 eq, often in a 5:1 ratio to copper)[11]

    • Solvent (e.g., 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O)

  • Procedure:

    • In a reaction vial, dissolve the alkyne-functionalized benzoxazinone and the azide partner in the chosen solvent system.

    • Prepare fresh stock solutions of the catalyst components:

      • CuSO₄·5H₂O in deionized water (e.g., 100 mM).

      • Sodium ascorbate in deionized water (e.g., 1 M).

      • THPTA in deionized water (e.g., 100 mM).

    • To the reaction mixture, add the reagents in the following order: CuSO₄ solution, then the THPTA ligand solution. Briefly mix.

    • Initiate the reaction by adding the sodium ascorbate solution. Adding the ascorbate last is crucial to ensure the Cu(II) is reduced in the presence of the stabilizing ligand.[14]

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.

    • Monitor progress by TLC or LC-MS. The product should be significantly more polar than the starting materials.

    • Workup & Purification:

      • For small molecules: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM. Wash the organic layer with a dilute aqueous solution of EDTA to remove copper, followed by brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography.

      • For bioconjugates: Purification is typically achieved using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.

Data Presentation: Typical Reaction Parameters
ParameterRecommended Range/ValueRationale
Reactant Ratio 1:1 to 1:1.2 (Alkyne:Azide)A slight excess of one reactant can drive the reaction to completion.
Copper(II) Loading 1-10 mol%Catalytic amount; higher loading can increase rate but may complicate purification.
Reducing Agent 10-50 mol%Sufficient excess to maintain Cu(I) state.
Ligand:Copper Ratio 1:1 to 5:15:1 is common in bioconjugation to protect biomolecules.[11]
Solvent t-BuOH/H₂O, DMSO/H₂OGood solvating power for both organic substrates and inorganic catalyst components.
Temperature Room Temperature (20-25 °C)The reaction is highly efficient at ambient temperature.
Reaction Time 1-12 hoursTypically rapid, but depends on substrate reactivity and concentration.

Visualization of the Workflow

The overall process from a parent benzoxazinone to a functionalized conjugate can be visualized as a modular workflow.

G cluster_0 Precursor Synthesis cluster_2 Click Reaction cluster_3 Final Product Benz Parent Benzoxazinone Alkyne Alkyne-Benzoxazinone Benz->Alkyne  Propargylation  (Protocol 2.1.1) Azide Azide-Benzoxazinone Benz->Azide  Alkylation/  Azidation  (Protocol 2.2.1) CuAAC CuAAC Reaction (Protocol 3.2) Alkyne->CuAAC Func_Azide Functional Azide (e.g., PROTAC warhead, fluorophore) Func_Azide->CuAAC Func_Alkyne Functional Alkyne (e.g., Biotin, PEG linker) Product Functionalized Benzoxazinone Conjugate CuAAC->Product

Caption: Modular workflow for benzoxazinone functionalization via click chemistry.

Applications in Drug Discovery and Chemical Biology

The ability to rapidly and reliably attach diverse molecular fragments to the benzoxazinone core opens up numerous avenues in research and development.

  • High-Throughput Synthesis and SAR Studies: Click chemistry is ideal for generating large libraries of benzoxazinone analogs for Structure-Activity Relationship (SAR) studies.[] By preparing a single alkyne- or azide-functionalized benzoxazinone intermediate, researchers can "click" it with a diverse collection of complementary fragments to quickly explore the chemical space around the core scaffold.[8]

  • Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its degradation.[17] Click chemistry is a key tool for linking the target protein binder (e.g., a benzoxazinone derivative) to the E3 ligase ligand.[18][19][20] The triazole linker formed is stable and its length and composition can be systematically varied by using different azide- and alkyne-containing PEG linkers to optimize PROTAC efficacy.[17][20]

  • Bioconjugation and Target Identification: Functionalized benzoxazinones can be conjugated to biomolecules to study their mechanism of action.[21] For example, an alkyne-modified benzoxazinone can be "clicked" onto an azide-functionalized fluorescent dye or biotin tag. These probes can then be used in cellular imaging to visualize the localization of the compound or in affinity purification-mass spectrometry experiments to identify its protein targets.

Troubleshooting Common CuAAC Issues

ProblemPossible CauseRecommended Solution
Low or No Yield Oxidation of Cu(I) catalyst: Dissolved oxygen in the solvent can deactivate the catalyst.Degas solvents by sparging with an inert gas (N₂ or Ar) before use. Ensure a sufficient excess of sodium ascorbate is used.[14]
Inhibition of catalyst: Some functional groups (e.g., free thiols) or buffer components (e.g., Tris) can chelate copper and inhibit the reaction.[11][15]Increase catalyst and ligand loading. If possible, switch to a non-coordinating buffer like HEPES or PBS.[11] Perform a test reaction with a simple alkyne (like propargyl alcohol) to confirm the system is working.[11]
Poor solubility of reactants: One or more components may not be fully dissolved in the chosen solvent system.Switch to a solvent with higher solubilizing power, such as neat DMSO or DMF, or add a co-solvent.
Incomplete Reaction Insufficient reaction time or concentration: The reaction may be slow due to dilute conditions or sterically hindered substrates.Allow the reaction to run for a longer period (up to 24h). Increase the concentration of the reactants if possible.
Difficulty in Purification Copper contamination: Residual copper can be difficult to remove and may interfere with downstream applications or characterization.Wash the organic extract with a solution of EDTA, which is a strong copper chelator. For bioconjugates, use size-exclusion chromatography.
Product precipitation: The triazole product can sometimes be insoluble and crash out of the reaction mixture.This can be advantageous. Filter the precipitate and wash thoroughly with solvents that dissolve the starting materials but not the product (e.g., water, methanol, acetone) to isolate the pure compound.[22]

Conclusion

The fusion of the benzoxazinone scaffold with click chemistry provides a robust and highly efficient platform for molecular innovation. The protocols and insights detailed in this guide demonstrate the simplicity and power of the CuAAC reaction for diversifying this privileged core. By enabling the rapid assembly of complex molecules, this strategy empowers researchers in drug discovery and chemical biology to accelerate the development of novel therapeutics and molecular probes, ultimately unlocking the full potential of the benzoxazinone pharmacophore.

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  • Muñoz, A. G. (2022). ESIPT-Enabled Alkyne Migration Provides Rapid Access to Benzoxazinones. Digital Commons @ DU.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
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  • (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • (2023). Click chemistry in the development of PROTACs.
  • (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • (n.d.).
  • (2025). Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange.
  • (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
  • (n.d.).
  • (n.d.). Topics (Click Chemistry). TCI AMERICA.
  • (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[24][25]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central.
  • (2019).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Technical Support Center: Synthesis of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

Welcome to the technical support guide for the synthesis of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific benzoxazinone and may be encountering challenges in achieving optimal yields and purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field experience.

Part 1: Understanding the Core Synthesis

The synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-ones typically proceeds via a two-step, one-pot reaction from a substituted 2-aminophenol. In the case of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, the process involves the N-acylation of 2-amino-5-bromo-3-fluorophenol with a suitable C2 electrophile (e.g., chloroacetyl chloride), followed by an intramolecular cyclization to form the heterocyclic ring.

The general pathway involves two key transformations:

  • Amide Formation: The nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Intramolecular Cyclization: The phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, displacing the chloride on the adjacent alkyl chain to form the oxazine ring. This is essentially an intramolecular Williamson ether synthesis.

Reaction_Mechanismcluster_0Step 1: N-Acylationcluster_1Step 2: Intramolecular CyclizationStart2-Amino-5-bromo-3-fluorophenol+ Chloroacetyl ChlorideIntermediateN-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-chloroacetamideStart->Intermediate Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF)DeprotonationPhenoxide IntermediateIntermediate->Deprotonation Stronger Base (e.g., K2CO3, NaH)Final6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-oneDeprotonation->Final Intramolecular SN2 (Ring Closure)

Caption: General synthetic pathway for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis.

Issue 1: Low Overall Yield

Q1: My reaction yield is consistently below 40%. What are the primary factors I should investigate?

A1: Low yield in this synthesis is a frequent issue, often stemming from the electronically demanding nature of the starting material and competition between desired and undesired reaction pathways. Here’s a breakdown of the most common culprits:

  • Incomplete N-Acylation: The nucleophilicity of the amino group on 2-amino-5-bromo-3-fluorophenol is significantly reduced by the electron-withdrawing effects of the fluorine and bromine substituents. This can lead to a sluggish or incomplete initial acylation step.

  • Stalling at the Intermediate Stage: The most common reason for low yield is the failure of the N-acylated intermediate, N-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-chloroacetamide, to cyclize efficiently. This intermediate is often stable and can be the major product isolated if conditions for the second step are not optimal.

  • Side Reactions: O-acylation, where the hydroxyl group reacts with chloroacetyl chloride, can compete with the desired N-acylation. Furthermore, intermolecular reactions can lead to the formation of polymeric byproducts, especially under concentrated conditions or with inappropriate base selection.

  • Degradation: Benzoxazinones can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly if heated for extended periods.[3]

Q2: I've isolated a significant amount of the uncyclized chloroacetamide intermediate. How can I drive the reaction to completion and favor ring closure?

A2: This is a classic problem. Promoting the intramolecular cyclization requires careful selection of the base and reaction conditions for the second step. The key is to efficiently deprotonate the phenolic hydroxyl group to form a potent nucleophile without promoting side reactions.

  • The Role of the Base: A weak base like triethylamine (TEA) or pyridine is often sufficient for the initial N-acylation but may be inadequate for the cyclization step. You need a stronger base to deprotonate the phenol.

  • Recommended Strategy:

    • Perform the initial N-acylation at a low temperature (0 °C) using chloroacetyl chloride in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with 1.1 equivalents of a mild base like TEA.

    • After confirming the consumption of the starting aminophenol (via TLC), introduce a stronger, non-nucleophilic base and potentially a higher-boiling-point solvent. Potassium carbonate (K₂CO₃) in a solvent like Dimethylformamide (DMF) or acetonitrile, often with gentle heating (50-80 °C), is a standard and effective choice.[4] The carbonate is sufficiently basic to deprotonate the phenol, initiating the cyclization.

    • For particularly stubborn cyclizations, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions to prevent quenching and potential hazards.

Issue 2: Impurity Profile and Side Reactions

Q3: My TLC plate shows multiple spots, and my final product is difficult to purify. What are the likely impurities?

A3: Besides unreacted starting material and the chloroacetamide intermediate, the primary side product to consider is the O-acylated isomer. This forms when the phenolic oxygen, rather than the amine nitrogen, acts as the initial nucleophile.

Troubleshooting_FlowchartStartLow Yield ObservedCheck_SMIs starting aminophenolfully consumed (TLC/LCMS)?Start->Check_SMSM_PresentIncrease reaction time/tempfor Step 1 (N-Acylation).Consider a more reactiveacylating agent.Check_SM->SM_PresentNoCheck_IntermediateIs the chloroacetamideintermediate the major product?Check_SM->Check_IntermediateYesIntermediate_PresentOptimize Step 2 (Cyclization):- Use a stronger base (K2CO3, NaH).- Increase temperature (50-80 °C).- Switch to polar aprotic solvent (DMF).Check_Intermediate->Intermediate_PresentYesComplex_MixtureComplex mixture of products?(Multiple TLC spots)Check_Intermediate->Complex_MixtureNoSuccessYield ImprovedIntermediate_Present->SuccessSide_ReactionsPotential Side Reactions:- O-acylation: Run Step 1 at 0°C.- Polymerization: Use dilute conditions.- Degradation: Avoid prolonged high heat.Complex_Mixture->Side_ReactionsYes

Technical Support Center: Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed during benzoxazinone synthesis. We diagnose the likely causes and provide actionable protocols to mitigate them.

Problem 1: Low or No Yield of the Desired Benzoxazinone

A low yield is the most common issue, often stemming from several competing factors. A systematic approach is crucial for diagnosis.

The following workflow can help diagnose the root cause of low product yield.

low_yield_troubleshooting start Low or No Yield Observed check_purity 1. Verify Starting Material Purity (Anthranilic Acid, Acyl Chloride, etc.) start->check_purity impure Impure/Degraded Reagents check_purity->impure Purity Issue check_conditions 2. Review Reaction Conditions (Anhydrous? Inert Atmosphere?) check_purity->check_conditions Purity OK purify Solution: Purify/Re-verify starting materials. Use fresh reagents. impure->purify hydrolysis Side Reaction: Ring-Opening/Hydrolysis check_conditions->hydrolysis Moisture Present check_temp 3. Analyze Reaction Temperature & Time check_conditions->check_temp Anhydrous solve_hydrolysis Solution: - Use oven-dried glassware. - Use anhydrous solvents (e.g., distilled THF, Toluene). - Run reaction under N2 or Ar atmosphere. hydrolysis->solve_hydrolysis incomplete Incomplete Reaction or Incomplete Elimination check_temp->incomplete Dihydro-product or Starting Material remains decomposition Side Reaction: Thermal Decomposition check_temp->decomposition Tar/Complex Mixture solve_incomplete Solution: - Increase reaction time and monitor by TLC. - Gradually increase temperature. - For orthoester routes, prolonged heating may be needed to eliminate alcohol. incomplete->solve_incomplete solve_decomp Solution: - Lower reaction temperature. - Consider milder cyclizing agents. decomposition->solve_decomp

Caption: A logical workflow for troubleshooting low yields in benzoxazinone synthesis.

Problem 2: My main impurity is the N-acyl anthranilic acid (Ring-Opened Product). Why is this happening?

Answer: This is a classic case of hydrolysis. The benzoxazinone ring system has two electrophilic carbonyl carbons (C2 and C4) that are susceptible to nucleophilic attack.[1][2] Water, even in trace amounts from solvents, reagents, or atmospheric humidity, can act as a nucleophile, attacking the ester carbonyl (C4) and causing the ring to open, yielding the thermodynamically stable N-acyl anthranilic acid.[3] This problem is especially prevalent when using substituted anthranilic acids.[3]

Causality: The stability of the benzoxazinone ring is compromised by the presence of nucleophiles. Water is a common culprit that leads to the irreversible formation of the ring-opened amide.

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Solvent Choice: Use freshly distilled anhydrous solvents. Toluene, Dioxane, or THF are common choices. Ensure they are stored over molecular sieves.

  • Reagent Handling: Use fresh, high-purity reagents. Liquid reagents like acyl chlorides or triethylamine should be handled with dry syringes. Solid reagents should be dried under vacuum if necessary.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for 10-15 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

Problem 3: I am isolating a dihydro-benzoxazinone intermediate instead of my final product.

Answer: This side reaction is common when using orthoesters as reagents for the cyclization of anthranilic acids.[4] The reaction proceeds through a dihydro intermediate, and the final step is the elimination of an alcohol molecule (e.g., ethanol) to form the aromatic benzoxazinone ring.[5] This elimination can be sluggish.

Causality: The formation of the dihydro-benzoxazinone is a key mechanistic step.[4] The subsequent elimination to the fully aromatic system is an equilibrium process that can be slow or incomplete under certain conditions. Factors that favor the dihydro intermediate include:

  • Electron-withdrawing groups on the anthranilic acid ring, which can destabilize the transition state for elimination.[4]

  • Insufficient reaction time or temperature , which fails to provide the activation energy needed for the elimination step.[5]

  • Increase Reaction Time: Continue heating the reaction and monitor its progress by TLC or LC-MS. The disappearance of the dihydro intermediate and the appearance of the benzoxazinone product spot will indicate progress.

  • Increase Temperature: If extended time at the current temperature is ineffective, cautiously increase the reaction temperature by 10-20°C.

  • Microwave-Assisted Synthesis: Microwave irradiation can often provide the energy required to drive the final elimination more efficiently than conventional heating.[4]

Key Side Reaction Pathways

Understanding the competing reactions is essential for troubleshooting. The desired cyclization pathway can be intercepted by nucleophiles (hydrolysis) or stall before the final elimination step.

side_reactions cluster_main Main Pathway reactants Anthranilic Acid + Acylating Agent (e.g., Orthoester, Acyl Chloride) intermediate N-Acyl Anthranilic Acid (Intermediate) reactants->intermediate Acylation dihydro Dihydro-benzoxazinone (Side Product) intermediate->dihydro Cyclization product Desired Benzoxazinone Product dihydro->product Elimination (-ROH) hydrolyzed N-Acyl Anthranilic Acid (Hydrolysis Product) product->hydrolyzed Hydrolysis (+H2O)

Caption: Competing pathways in benzoxazinone synthesis from anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: I am using isatoic anhydride as a starting material and getting a complex mixture of products. What could be the issue? A1: Isatoic anhydride has two electrophilic carbonyl groups (C2 and C4). While the C2 position is generally more reactive towards nucleophiles for forming benzoxazinones, strong or sterically unhindered nucleophiles can also attack the C4 position, leading to ring-opening and other side products.[6] Tertiary amines, for instance, can serve as both a base and a nucleophile, but some, like DMAP, may lead to complex mixtures due to competitive nucleophilic attack.[4] Careful selection of the nucleophile and reaction conditions is critical to ensure regioselective reaction at the C2 position.

Q2: My synthesis involves a chiral center. How can I avoid racemization? A2: Racemization can occur if the chiral center is adjacent to a carbonyl group (the α-carbon).[7] Under either acidic or basic conditions, this proton can be abstracted to form a planar enol or enolate intermediate, which is achiral. Re-protonation can then occur from either face, leading to a racemic mixture.[8] To avoid this, use mild, neutral reaction conditions whenever possible. Avoid strong acids or bases during both the reaction and the workup/purification steps.

Q3: Are there safer alternatives to phosgene for cyclization, and what are the potential side reactions? A3: Yes, solid phosgene substitutes like diphosgene and triphosgene are common and safer to handle.[9] Carbonyldiimidazole (CDI) is another alternative.[10] However, these reagents are less reactive than phosgene gas, often requiring higher temperatures or longer reaction times.[11] A key challenge with solid substitutes is their removal during workup, as they are non-volatile, which can complicate purification.[12] Incomplete reaction can leave these reagents in your crude product, potentially leading to side reactions in subsequent steps.

Q4: When synthesizing 2-arylbenzoxazinones from anthranilic acid and an aryl aldehyde, my yields are inconsistent. Why? A4: This reaction often proceeds via an imine intermediate. The key steps are the initial imine formation, followed by cyclization and oxidation.[4][5] Inconsistent yields can arise from:

  • Incomplete Imine Formation: The equilibrium may not favor the imine. Using a dehydrating agent or a Dean-Stark trap can help drive this step.

  • Oxidant Issues: If the reaction requires an oxidant (like I₂/Oxone), its activity and stoichiometry are critical.[4] An insufficient amount will result in incomplete conversion, while an excess can potentially lead to over-oxidation or other side products.

  • Substituent Effects: Strong electron-withdrawing groups on the aldehyde can make it less reactive, leading to lower yields.[5]

Q5: Can I use acetic anhydride for cyclization without getting N-acetylation? A5: Using acetic anhydride to cyclize N-acyl anthranilic acids is a standard method.[13] However, if you start from anthranilic acid itself, heating with excess acetic anhydride can lead to the formation of 2-methyl-4H-3,1-benzoxazin-4-one, where the acetyl group has been incorporated.[13] To avoid unwanted N-acetylation when it's not the desired reaction, it is better to first prepare the N-acyl anthranilic acid using an acyl chloride and then use a different cyclizing agent, such as cyanuric chloride, for the ring-closing step.[1][14]

Summary of Troubleshooting Strategies
Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield Impure reagents; Presence of moisture; Non-optimal temperature/time.Verify reagent purity; Ensure strictly anhydrous conditions; Systematically optimize time and temperature.[15]
Ring-Opened Amide Hydrolysis due to trace water.Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[3]
Dihydro- Intermediate Incomplete elimination of alcohol (common with orthoester routes).Increase reaction time, raise the temperature, or consider microwave heating.[4][5]
Quinazolinone Formation Presence of a primary amine nucleophile.Ensure starting materials are free of amine impurities; Avoid using amine bases if possible.[16]
Racemization Acidic or basic conditions leading to enol/enolate formation.Use neutral reaction and workup conditions; Avoid strong acids and bases.[7][8]
References
  • Jadhav, S. D., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • Asadipour, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules.
  • Karlsson, J. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.
  • Asadipour, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
  • Various Authors. (2022-2023). Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides. ResearchGate.
  • Various Authors. (2022-2024). A proposed mechanism for benzoxazinone synthesis. ResearchGate.
  • Smalley, R. K., & Smith, R. H. (1974). The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one. Journal of the Chemical Society, Perkin Transactions 1.
  • Quora User. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora.
  • Wikipedia. (n.d.). Racemization. Wikipedia.
  • Patel, S., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][4]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry.
  • Chemistry LibreTexts. (2021). 19.11: Racemization. Chemistry LibreTexts.

Sources

Preventing ring opening in 2H-benzo[b]oxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-benzo[b]oxazin-3(4H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, with a particular focus on the critical issue of preventing premature ring opening.

Troubleshooting Guide: Preventing Unwanted Ring Opening

This section addresses specific experimental issues related to the stability of the 2H-benzo[b]oxazin-3(4H)-one core during its synthesis.

Question 1: My reaction yield is consistently low, and I've identified byproducts corresponding to the ring-opened precursor (e.g., an N-acylated 2-aminophenol). What is causing this, and how can I fix it?

This is the most common failure mode in this synthesis. The 2H-benzo[b]oxazin-3(4H)-one structure contains a lactam (a cyclic amide) which is susceptible to hydrolysis under both acidic and basic conditions.[1] The ring opening is essentially a hydrolysis reaction that cleaves the amide bond, leading back to a derivative of the 2-aminophenol starting material.

Root Cause Analysis & Corrective Actions:

Your issue likely stems from one or more of the following factors. Let's diagnose and treat each one systematically.

1. Inadequate pH Control: The stability of the benzoxazinone ring is highly pH-dependent.[2] Both strong acids and strong bases can catalyze the cleavage of the endocyclic amide bond.

  • Under Basic Conditions: Hydroxide ions (or other strong bases/nucleophiles) directly attack the electrophilic carbonyl carbon (C3), leading to a tetrahedral intermediate that collapses, cleaving the C-N bond. This process, known as saponification in esters, is often irreversible as the resulting carboxylic acid is deprotonated to a carboxylate, preventing re-cyclization.[3]

  • Under Acidic Conditions: The carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by water, even though water is a weak nucleophile.[3][4]

Corrective Protocol: Rigorous pH Management

  • Reaction pH: When using a base for the cyclization step (e.g., intramolecular condensation of an N-chloroacetylated 2-aminophenol), opt for a non-nucleophilic, moderately strong base. Bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are generally preferred over stronger, more nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Workup Quenching: Avoid quenching the reaction with strong acids or bases. Use a buffered solution or a mild acid like saturated ammonium chloride (NH₄Cl) solution to neutralize the reaction mixture. The goal is to bring the pH to a near-neutral range (pH 6-7) before extraction.

  • Extraction: During aqueous extraction, ensure the aqueous layer is not strongly acidic or basic. If you need to wash with a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, perform the wash quickly and with cooling (ice bath) to minimize contact time.

  • Purification: If using column chromatography, ensure your silica gel is not acidic. You can neutralize it by preparing a slurry with your eluent containing a small amount (0.1-1%) of a volatile base like triethylamine.

2. Presence of Nucleophiles (Especially Water): Water is the primary culprit in ring hydrolysis. Ensuring anhydrous conditions is paramount, especially when heating the reaction.

Corrective Protocol: Anhydrous Reaction Technique

  • Glassware: Oven-dry all glassware (≥120 °C for several hours) and cool it under a stream of dry nitrogen or argon, or in a desiccator, immediately before use.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.

  • Reagents: Use anhydrous grade reagents. If necessary, dry reagents before use (e.g., drying K₂CO₃ by heating under vacuum).

  • Atmosphere: Assemble the reaction under an inert atmosphere (nitrogen or argon). Use septa and needles for reagent transfers.

3. Excessive Thermal Stress: High temperatures can provide the activation energy needed for the hydrolytic ring-opening, especially if catalytic amounts of acid or base are present.

Corrective Protocol: Thermal Optimization

  • Temperature Screening: If yields are low, screen lower reaction temperatures. It is often better to react for a longer time at a lower temperature than quickly at a higher one. For example, try running the reaction at room temperature for 24 hours instead of at 80 °C for 4 hours.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed, avoiding prolonged heating which can degrade the product.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ring opening in 2H-benzo[b]oxazin-3(4H)-one?

The core mechanism is the nucleophilic acyl substitution at the C3 carbonyl carbon. The stability of this lactam is a balance between ring strain and amide resonance.

  • Base-Catalyzed Hydrolysis: A nucleophile (e.g., OH⁻) attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the amino group as a leaving group (after protonation from a solvent molecule), thus cleaving the ring.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, activating the carbonyl group towards attack from a weak nucleophile like water. A proton transfer and elimination of the protonated amino group leads to the ring-opened product.

Below is a diagram illustrating these two pathways.

G cluster_base Base-Catalyzed Ring Opening cluster_acid Acid-Catalyzed Ring Opening start_base Benzoxazinone inter_base Tetrahedral Intermediate start_base->inter_base Nucleophilic Attack prod_base Ring-Opened Product (N-acyl-2-aminophenolate) inter_base->prod_base Ring Cleavage reag_base + OH⁻ (Strong Nucleophile) start_acid Benzoxazinone protonated Protonated Carbonyl (Activated) start_acid->protonated Protonation inter_acid Tetrahedral Intermediate protonated->inter_acid Nucleophilic Attack by H₂O prod_acid Ring-Opened Product (N-acyl-2-aminophenol) inter_acid->prod_acid Proton Transfer & Ring Cleavage reag_acid + H₃O⁺ / H₂O (Weak Nucleophile)

Caption: Mechanisms of base- and acid-catalyzed ring opening.

Q2: Which synthetic route is generally most robust against ring opening?

The most common and often reliable method is the intramolecular cyclization of an N-substituted 2-aminophenol. A classic example is the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide, followed by base-mediated ring closure.

G cluster_workflow Robust Synthesis Workflow start Starting Materials 2-Aminophenol Chloroacetyl Chloride step1 Step 1: N-Acylation Pyridine or TEA in DCM Anhydrous, 0°C to RT start->step1 intermediate Intermediate 2-chloro-N-(2-hydroxyphenyl)acetamide step1->intermediate step2 Step 2: Cyclization Mild Base (K₂CO₃) in Acetone/DMF Anhydrous, RT to 50°C intermediate->step2 product Product 2H-benzo[b]oxazin-3(4H)-one step2->product workup Critical Step: Workup 1. Filter solids 2. Evaporate solvent 3. Neutral pH extraction product->workup

Caption: A common and robust synthetic workflow.

This two-step approach is advantageous because the critical ring-forming cyclization step can be performed under carefully controlled, mild basic conditions, thereby minimizing the risk of hydrolyzing the newly formed product. Direct condensation methods, while possible, often require harsher conditions that can promote side reactions.[5][6]

Q3: How can I use analytical techniques to monitor for ring opening during my reaction?

Effective reaction monitoring is key to maximizing yield and purity.

  • Thin Layer Chromatography (TLC): This is your first line of defense. The ring-opened product (an N-acyl aminophenol) is typically more polar than the cyclized benzoxazinone due to the free phenol and carboxylic acid/amide groups. You will see a new, lower Rf spot appear and grow if degradation is occurring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool. You can track the disappearance of your starting material, the appearance of your product's molecular ion peak [M+H]⁺, and, crucially, the appearance of the hydrolyzed byproduct's molecular ion peak. The mass of the hydrolyzed product will be that of your target product + 18 (the mass of H₂O).

Table 1: Troubleshooting Summary

Symptom Probable Cause Recommended Solution
Multiple spots on TLC, including a low Rf spot.Ring opening due to hydrolysis.Check pH of reaction and workup. Ensure anhydrous conditions.
Product mass peak in LC-MS decreases over time.Product degradation.Stop the reaction earlier. Reduce reaction temperature.
Low isolated yield after workup and purification.Hydrolysis during extraction or chromatography.Use neutral pH for workup. Use base-deactivated silica gel.
Oily, intractable crude product.Mixture of product and polar, ring-opened byproducts.Re-evaluate the entire protocol for sources of water and extreme pH.
Q4: Are there any alternative reagents or catalysts that can promote cyclization while minimizing ring opening?

Yes, modern synthetic methods offer several alternatives to traditional base-mediated cyclization.

  • Carbodiimide Coupling Agents: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to cyclize N-acyl-2-aminophenol precursors under neutral conditions, often at room temperature. This avoids the use of strong bases entirely.

  • Enzyme Catalysis: Lipases, such as Candida antarctica lipase B (Novozym 435), have been shown to catalyze the formation of 1,4-benzoxazinone derivatives under mild, green conditions.[7] This biocatalytic approach offers high selectivity and avoids harsh reagents.

  • Triflic Anhydride (Tf₂O): In some cases, Tf₂O can be used to activate amide carbonyls, promoting intramolecular cyclization under non-basic conditions.[8]

The choice of method will depend on the specific substrate and available laboratory resources, but exploring these options can provide a much milder path to your target compound.

Decision Tree for Troubleshooting Synthesis

If you are facing issues, use this logical guide to pinpoint the problem.

G start Low Yield of Benzoxazinone? check_ms LC-MS shows byproduct with mass = Product + 18? start->check_ms Yes cause_hydrolysis Diagnosis: Ring Opening by Hydrolysis check_ms->cause_hydrolysis Yes other_issue Issue is likely incomplete reaction or other side products. Re-optimize reaction time, temp, or stoichiometry. check_ms->other_issue No check_ph Was workup pH strongly acidic (<5) or basic (>9)? cause_hydrolysis->check_ph Troubleshoot fix_ph Action: Repeat with neutral quench (e.g., NH₄Cl) and workup. Keep extractions brief and cold. check_ph->fix_ph Yes check_anhydrous Were anhydrous solvents and inert atmosphere used? check_ph->check_anhydrous No fix_anhydrous Action: Repeat using oven-dried glassware, Sure/Seal™ solvents, and N₂/Ar atmosphere. check_anhydrous->fix_anhydrous No check_temp Was the reaction heated for an extended period? check_anhydrous->check_temp Yes fix_temp Action: Repeat at a lower temperature for a longer time. Monitor closely with TLC/LC-MS to stop at completion. check_temp->fix_temp Yes consider_alt All conditions seem optimal? Consider alternative, milder cyclization methods (e.g., EDC coupling, enzymatic). check_temp->consider_alt No

Caption: A logical decision tree for troubleshooting low yields.

References
  • Wu, J. H., et al. (2003). Antitumor agents. Part 218: Cappamensin A, a new In vitro anticancer principle, from Capparis sikkimensis. Bioorganic & medicinal chemistry letters, 13(13), 2223-2225.
  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry.
  • Various Authors. (2023). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry.
  • Grout, R. J., & Partridge, M. W. (1978). Neighbouring carboxy-group catalysis of ring opening of 3,1-benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (2), 208-214. [Link]
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4169. [Link]
  • ResearchGate. (n.d.). Ring Opening of 2‐(Benzylamino)‐2H‐1,4‐benzoxazin‐3(4H)‐ones and 2‐Bromo‐2H‐1,4‐benzoxazin‐3(4H)‐ones.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Illustrative representation of the reaction of 2-aminophenol with glycerol.
  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
  • Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25301-25330. [Link]
  • ResearchGate. (n.d.). Compounds containing 2H-benzo[b][9][10]-oxazin-3(4H)-one.
  • Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][10]oxazin-3(4H). bioRxiv. [Link]
  • Hoerauf, M., & Hoagland, R. E. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 49(8), 3853-3858. [Link]
  • Various Authors. (2023). Synthesis of 12H-benzo[b]phenoxazine from 2,3dihydroxynaphthalene 2-aminophenol.
  • ResearchGate. (n.d.). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate.
  • Capon, C., & Parsons, G. S. (1977). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1193-1198. [Link]
  • MDPI. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
  • Ghadge, M. H., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12769. [Link]
  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
  • Al-Dies, A. M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[9][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
  • ResearchGate. (n.d.). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][9][11]oxazin-4-one and Quinazolin-4(3H)-one.
  • Various Authors. (2015). Synthesis of substituted benzo[b][9][10]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]
  • Rajitha, G., et al. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b][9][10]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry, 46(11), 5521-5528. [Link]
  • Human Metabolome Database. (n.d.). (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one. HMDB. [Link]
  • Donaldson, D., & Fishel, F. M. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
  • Hou, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
  • All 'Bout Chemistry. (2020, August 9). Acid Catalyzed and Base promoted Ester Hydrolysis | 8 Types of Mechanisms |. YouTube. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzoxazinone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide in-depth, evidence-based solutions to optimize your reaction conditions. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot effectively from first principles.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most frequent and critical issues observed in the laboratory during benzoxazinone formation.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired benzoxazinone. What are the common causes and how can I systematically troubleshoot this?

Answer: Low conversion is a multifaceted problem that can originate from starting materials, reaction conditions, or the reaction mechanism itself. A systematic approach is crucial for diagnosis.

Causality Analysis:

Low yields often trace back to three primary areas:

  • Incomplete Reaction: The reaction has not proceeded to completion due to suboptimal conditions.

  • Competing Side Reactions: Undesired pathways are consuming starting materials or intermediates.

  • Product Degradation: The formed benzoxazinone is unstable under the reaction or workup conditions.

Troubleshooting Workflow:

Use the following workflow to diagnose the root cause of low yield.

TroubleshootingWorkflow start Low / No Yield Observed check_sm Step 1: Verify Starting Materials (Purity via NMR, MP, LC-MS) start->check_sm check_reagents Step 2: Assess Reagents & Solvents (Anhydrous? Correct Stoichiometry?) check_sm->check_reagents sm_impure Outcome: Impurities Detected Action: Purify starting materials (Recrystallization, Chromatography) check_sm->sm_impure check_conditions Step 3: Evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions reagents_issue Outcome: Reagents are suspect Action: Use fresh/dry solvents. Verify stoichiometry (esp. for 2-eq. methods). check_reagents->reagents_issue analyze_mixture Step 4: Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture conditions_suboptimal Outcome: Incomplete conversion Action: Increase temp/time. Consider catalyst or stronger dehydrating agent. check_conditions->conditions_suboptimal side_products Outcome: Side products dominant Action: See 'Side Product Formation' Guide. Adjust stoichiometry/temp. analyze_mixture->side_products sm_unreacted Outcome: Only starting material present Action: Re-evaluate entire setup. Is the reaction energetically feasible? analyze_mixture->sm_unreacted

Caption: Troubleshooting workflow for diagnosing low product yield.

Detailed Protocol: Diagnosing Low Yield
  • Verify Starting Material Purity: Impurities in anthranilic acid or the acylating agent can halt the reaction.

    • Action: Confirm the purity of your starting materials using techniques like melting point analysis, NMR, or LC-MS. Compare with literature values. If impurities are found, purify by recrystallization or chromatography.[1]

  • Assess Reagent Stoichiometry and Quality: The classic synthesis from anthranilic acid and an acid chloride often requires two equivalents of the acid chloride.[2][3][4]

    • Mechanism Insight: The first equivalent acylates the amino group to form the N-acylanthranilic acid intermediate. The second equivalent activates the carboxylic acid by forming a mixed anhydride, facilitating intramolecular cyclization.[2][4]

    • Action: If using this method, ensure a 2:1 molar ratio of acid chloride to anthranilic acid.[3] Using only one equivalent will result in a mixture of the N-acylated intermediate and the desired product.[3] For all methods, ensure solvents are anhydrous, as water can lead to hydrolysis and ring-opening.[5]

  • Optimize Reaction Conditions:

    • Temperature: Many cyclization reactions, especially those using acetic anhydride, require heating to proceed at an appreciable rate.[2] However, excessive heat can lead to polymerization or decomposition.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after the prescribed time, extend the reaction duration.[1]

    • Action: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 50-80 °C) while monitoring for side product formation.

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired product, but it's contaminated with significant side products. What are they and how can I suppress them?

Answer: Side product formation is typically due to incomplete cyclization, secondary reactions of the starting materials, or ring instability.

Common Side Products and Their Causes:
  • N-Acylanthranilic Acid: This is the intermediate formed after the acylation of the amino group. Its accumulation indicates a failure of the subsequent cyclization step.

    • Cause: Insufficient activation of the carboxylic acid group or suboptimal cyclodehydration conditions. This is common when using only one equivalent of acid chloride or a weak dehydrating agent.[3]

    • Solution: If starting from anthranilic acid, use two equivalents of the acid chloride in pyridine.[2][3] If starting from an N-acylanthranilic acid, use a more effective cyclodehydrating agent like cyanuric chloride, thionyl chloride, or acetic anhydride at reflux.[6][7]

  • Ring-Opened Products (Amides): The benzoxazinone ring, particularly at the C4 carbonyl, is an electrophilic site susceptible to nucleophilic attack.

    • Cause: Presence of water or other nucleophiles (e.g., excess amine if used in a subsequent step) in the reaction or during workup. This is a more pronounced issue when using substituted anthranilic acids.[5]

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). During workup, avoid prolonged exposure to aqueous or alcoholic solutions. Quench the reaction carefully and proceed with extraction promptly.

SideReaction N-Acylanthranilic Acid N-Acylanthranilic Acid Benzoxazinone Benzoxazinone Ring-Opened Amide Ring-Opened Amide

Caption: Desired cyclization vs. undesired hydrolytic ring-opening.

Issue 3: Difficulty with Product Purification

Question: I've successfully formed the product, but I'm losing a significant amount during purification. What are the best practices for isolating benzoxazinones?

Answer: Product loss during purification often stems from the compound's chemical properties, such as its moderate polarity or susceptibility to hydrolysis.

Effective Purification Strategies:
  • Workup: After the reaction is complete, a careful aqueous workup is often necessary.

    • Action: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. This is crucial as residual acid can promote degradation. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure.[5]

  • Crystallization: Many benzoxazinones are crystalline solids and can be effectively purified by recrystallization.

    • Action: Screen for a suitable solvent system. Common choices include ethanol, ethyl acetate/hexane, or toluene. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If crystallization is ineffective or side products are too similar in polarity, column chromatography is the method of choice.

    • Action: Use silica gel as the stationary phase. A typical mobile phase is a gradient of ethyl acetate in hexane. The polarity can be adjusted based on the specific substitution pattern of your benzoxazinone. Monitor fractions by TLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting point for benzoxazinone synthesis?

The most traditional and widely used method starts from anthranilic acid or its derivatives.[4] This is due to the molecule's bifunctional nature, containing both the nucleophilic amino group and the carboxylic acid required for cyclization.[4][6] The two most common pathways are:

  • Direct reaction with acid chlorides (2 eq.) or anhydrides: This is a very common and effective one-pot method.[2][3]

  • Two-step synthesis via N-acylanthranilic acids: This involves first forming the N-acyl intermediate, isolating it, and then cyclizing it in a separate step using a dehydrating agent. This can offer better control and purification of the intermediate.[7]

Q2: How do I choose the right solvent and base for the reaction?

The choice is highly dependent on the specific reactants.

Reagent CombinationCommon Solvent/BaseRationale & Key Considerations
Anthranilic Acid + Acid ChloridePyridinePyridine acts as both a base to neutralize the HCl byproduct and as a solvent. Using it in excess is common.[2][3][8]
Anthranilic Acid + Acid ChlorideTriethylamine (TEA) in an inert solvent (e.g., Chloroform, DCM)TEA is a non-nucleophilic base used to scavenge acid. This can be a good alternative if pyridine sensitivity is an issue.[6][9]
N-Acylanthranilic Acid + Dehydrating AgentAcetic AnhydrideOften used as both the dehydrating agent and the solvent, typically requiring heat.[2]
N-Acylanthranilic Acid + Cyanuric ChlorideToluene or other aprotic solvents with TEACyanuric chloride is a powerful and mild dehydrating agent that works well under neutral or slightly basic conditions.[6][8]
Modern Catalytic MethodsVaries (e.g., DMF, DMSO)Polar aprotic solvents are often used in modern transition-metal-catalyzed methods to stabilize charged intermediates.[10]

Q3: What are the key mechanistic steps I should be aware of?

Understanding the mechanism is key to troubleshooting. The most common pathway from anthranilic acid involves three critical steps.

Mechanism start Anthranilic Acid + RCOCl (1 eq) intermediate1 N-Acylanthranilic Acid start->intermediate1 Step 1: N-Acylation intermediate2 Mixed Anhydride Intermediate intermediate1->intermediate2 Step 2: O-Acylation + RCOCl (1 eq) product Benzoxazinone intermediate2->product Step 3: Intramolecular Cyclization & Elimination

Caption: Core reaction mechanism for benzoxazinone formation.

Step 1 (N-Acylation): The nucleophilic amino group attacks the electrophilic carbonyl of the acid chloride.[2][4] Step 2 (O-Acylation/Activation): The second equivalent of the acid chloride reacts with the carboxylate to form a mixed anhydride, which is a highly activated intermediate.[2][4] Step 3 (Cyclization): The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl of the mixed anhydride. The subsequent collapse of the tetrahedral intermediate and elimination of a carboxylate leaving group forms the stable benzoxazinone ring.[2]

Q4: Are there greener or safer alternatives to traditional methods?

Yes, significant progress has been made in developing more sustainable protocols.

  • Solvent-Free Synthesis: N-acyl anthranilic acids can be cyclized by mixing with a solid dehydrating agent like silica gel or bentonite clay and heating, completely avoiding organic solvents.[7]

  • Catalytic Methods: Modern approaches use transition metals like palladium or copper to catalyze the formation of the ring system from different precursors, often with higher atom economy.[11][12]

  • Phosgene-Free Routes: For syntheses that might traditionally involve phosgene or its surrogates (like for 2-amino-benzoxazinones), newer methods avoid these highly toxic reagents, enhancing laboratory safety.[13]

References

  • El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Maddela, Z., & Reddy, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2287. Available at: https://www.mdpi.com/1420-3049/29/10/2287
  • Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 713-715. Available at: https://pubs.rsc.org/en/content/articlelanding/1949/jr/jr9490000713
  • BenchChem. (2025). Underlying reaction mechanism for benzoxazinone formation. BenchChem Technical Guides.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. Available at: https://www.mdpi.com/1420-3049/9/8/705
  • Organic Chemistry Portal. Synthesis of Benzoxazinones.
  • Maddela, Z., & Reddy, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2287. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11122502/
  • Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][3]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16.
  • Heravi, M. M., et al. (2007). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Journal of the Iranian Chemical Society, 4(3), 329-333. Available at: https://jics.ics.ac.ir/article_25309.html
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem Technical Guides.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147496/
  • Brégeon, D., et al. (2016). Phosgene-free synthesis of non-ionic hydrophilic polyserine. Polymer Chemistry, 7(38), 5962-5968. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/py/c6py01337e
  • Sigma-Aldrich. Phosgene and Substitutes.

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6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (CAS 560082-53-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and provide troubleshooting guidance based on the chemical properties of the benzoxazinone scaffold and the influence of its halogen substituents.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended long-term storage conditions for solid 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one?

A1: For long-term stability, the solid compound should be stored in a cool, dry place.[1] Many suppliers recommend storing it desiccated at room temperature.[2][3] To prevent degradation from atmospheric moisture, it is best practice to store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel. While refrigeration is not always specified, storing at 2-8°C can further ensure stability, especially in humid environments.

Q2: Is this compound sensitive to light or air?

Solution Stability and Preparation

Q3: What solvents are recommended for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of benzoxazinone derivatives for biological assays. For chemical reactions, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be suitable, depending on the reaction conditions. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Q4: How stable is 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one in solution?

A4: The stability of benzoxazinones in solution is a critical consideration. The ester-like linkage within the oxazinone ring is susceptible to nucleophilic attack, particularly by water (hydrolysis), which can lead to ring-opening.[4][5] This process can be accelerated by acidic or basic conditions. While specific kinetic data for this compound is not available, it is recommended to prepare stock solutions fresh. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous experimental buffers, it is best to add the compound from a concentrated stock solution immediately before starting the experiment.

Q5: What are the potential degradation products in case of instability?

A5: The primary degradation pathway for benzoxazinones is hydrolysis, which would result in the opening of the oxazinone ring to form the corresponding 2-aminophenol derivative. Other degradation pathways could be initiated by strong nucleophiles or harsh chemical conditions.[6][7][8]

Experimental Troubleshooting

Q6: I am seeing inconsistent results in my biological assays. Could this be related to compound instability?

A6: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades in your assay medium, its effective concentration will decrease over time, leading to variability. To troubleshoot this, you can run a time-course experiment where you compare the activity of a freshly prepared solution with one that has been incubated in the assay buffer for the duration of your experiment. Analyzing the incubated solution by HPLC or LC-MS can also confirm if degradation has occurred.

Q7: My reaction yield is lower than expected. What could be the cause?

A7: Low reaction yields can be attributed to several factors. Given the nature of the benzoxazinone core, it's possible that the compound is degrading under the reaction conditions. Consider the following:

  • pH: Avoid strongly acidic or basic conditions if possible.

  • Nucleophiles: Be mindful of other nucleophiles in your reaction mixture that could compete with your desired reaction and lead to ring-opening.

  • Temperature: Elevated temperatures can accelerate degradation.

Q8: I am having difficulty reproducing a literature procedure using a similar benzoxazinone derivative. What should I check?

A8: When reproducing synthetic procedures, seemingly minor details can be critical. For benzoxazinone chemistry, pay close attention to:

  • Solvent purity: Ensure you are using dry solvents.

  • Atmosphere: If the reaction is sensitive to moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Reagent quality: The purity of all starting materials is crucial.

Summary of Storage and Handling Conditions

ConditionSolid CompoundStock Solution (in anhydrous DMSO/DMF)
Temperature Room temperature or 2-8°C-20°C or -80°C
Atmosphere DesiccatedTightly sealed, inert gas overlay recommended
Light Protect from light (amber vial)Protect from light (amber vial or foil-wrapped)
Recommended Use Prepare solutions fresh when possibleUse within a short period; avoid multiple freeze-thaw cycles

Experimental Protocol: Preparation and Stability Check of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one and assessing its short-term stability in an aqueous buffer.

Materials:

  • 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a suitable amount of the solid compound.

    • Dissolve in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation (100 µM in PBS):

    • Dilute the 10 mM stock solution 1:100 in PBS to obtain a 100 µM working solution.

  • Stability Assessment:

    • Immediately after preparation (t=0), inject an aliquot of the 100 µM working solution into the HPLC or LC-MS system to obtain an initial chromatogram and peak area for the parent compound.

    • Incubate the remaining working solution at room temperature.

    • Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks that may correspond to degradation products.

  • Data Analysis:

    • Plot the peak area of the parent compound versus time to determine the rate of degradation.

    • If significant degradation is observed (e.g., >10% loss of parent compound) within the typical timeframe of your experiment, it is recommended to prepare the working solution immediately before use.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_storage Compound Storage cluster_solution Solution Preparation cluster_experiment Experimental Issues Storage Store solid in a cool, dry, dark place Prep Prepare stock in anhydrous DMSO/DMF Storage->Prep Use pure, dry compound UseFresh Use freshly prepared solutions Prep->UseFresh StoreSolution Store aliquots at -80°C Prep->StoreSolution Problem Inconsistent Results / Low Yield UseFresh->Problem StoreSolution->Problem CheckPurity Verify compound purity (LC-MS, NMR) Problem->CheckPurity CheckStability Assess stability in assay/reaction buffer Problem->CheckStability OptimizeCond Optimize reaction conditions (pH, temp, solvent) Problem->OptimizeCond CheckStability->UseFresh If unstable, use immediately

Caption: A flowchart for troubleshooting common issues with 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

References

  • 6-Bromo-8-methyl-2H-benzo[b][2][5]oxazin-3(4H)-one, min 95%, 100 mg - CP Lab Safety. (n.d.).
  • Benzoxazinone degradation products discussed in this study - ResearchGate. (n.d.).
  • Wouters, M. A., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1379-1397.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers, 12(3), 694.
  • Synthesis of Fluorine-Containing Quinazolin-4-ones from 3,1-Benzoxazin-4-ones. (2009). Russian Journal of Organic Chemistry, 45(6), 913-920.
  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Glucoside hydrolysis of naturally occurring benzoxazinones and degradation to benzoxazolinones via oxo-cyclo/ring-chain tautomerism - ResearchGate. (n.d.).
  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization - ResearchGate. (2002). Polymers and Polymer Composites, 10(3).
  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers, 12(3), 694.
  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Woydziak, Z. R., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473-481.
  • Macías, F. A., et al. (2006). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 54(26), 9922-9931.
  • Larsen, R. V., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(26), 5303-5308.
  • Effect of halogen substituents. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Effect of halogen substituents. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Surveying the Synthesis of 2H-benzo[b][2][5]oxazin-3(4H)-ones and Related Analogs. (2022). Paper Archives.
  • Synthesis and pharmacological evaluations of novel 2H-benzo[b][2][5]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. (2011). European Journal of Medicinal Chemistry, 46(9), 4093-4102.
  • 6-bromo-8-fluoro-2h-benzo[b][2][5]oxazin-3(4h)-one ,560082-53-3 - Chemcd. (n.d.).
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). RSC Medicinal Chemistry, 15(1), 143-154.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 569-572.
  • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes - ResearchGate. (2004). ARKIVOC, 2004(1), 88-100.
  • Hanson, S. (2019). Substituent Effect Analysis on Halogen Bonding Interactions. University of Northern Iowa ScholarWorks.
  • 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][2][5]oxazin-3(4H)-one - PubChem. (n.d.).
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). ACS Omega, 9(12), 14695-14707.
  • 6-Bromo-8-methyl-2H-benzo[b][2][5]oxazin-3(4H)-one, min 95%, 100 mg - CP Lab Safety. (n.d.).
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Technical Support Center: Troubleshooting Low Aqueous Solubility of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazinone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for one of the most common challenges encountered with this class of compounds: low aqueous solubility. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical, evidence-based framework to help you diagnose and overcome these solubility issues in your experiments.

The inherent hydrophobicity and rigid core structure of many benzoxazinone derivatives often lead to poor solubility in aqueous media, which can significantly impact bioassays, formulation development, and ultimately, therapeutic efficacy.[1][2] This guide will walk you through a systematic approach to enhancing the solubility of your specific benzoxazinone compound.

Troubleshooting Workflow: A Systematic Approach

When encountering a solubility issue, it is crucial to follow a systematic workflow to efficiently identify the root cause and the most effective solution. The following diagram outlines a recommended decision-making process.

Troubleshooting_Workflow cluster_0 Phase 1: Characterization & Initial Assessment cluster_1 Phase 2: Simple & Rapid Formulation Strategies cluster_2 Phase 3: Advanced Formulation Strategies cluster_3 Phase 4: Verification A Compound Precipitates in Aqueous Media B Determine Intrinsic Aqueous Solubility (Shake-Flask Method) A->B Initial Observation C Assess pH-Dependent Solubility Profile B->C Establish Baseline D Compound Ionizable? C->D Identify pH Effect E E D->E Yes F Co-solvent Addition (e.g., DMSO, Ethanol, PEG 400) D->F No E->F If pH adjustment is insufficient G Cyclodextrin Complexation F->G If co-solvents are incompatible or insufficient H Solid Dispersion G->H Explore alternatives K Characterize Final Formulation (Particle Size, Stability) G->K I Nanosuspension H->I For very poor solubility H->K J Prodrug Approach I->J Chemical modification if formulation fails I->K J->K L Confirm Enhanced Solubility & Re-evaluate in Assay K->L

Caption: A logical workflow for troubleshooting low aqueous solubility of benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my benzoxazinone derivatives have such low water solubility?

A1: The low aqueous solubility of many benzoxazinone derivatives is primarily due to their molecular structure. These compounds often possess a rigid, aromatic heterocyclic core, which can lead to strong intermolecular forces and high crystal lattice energy.[2] This makes it energetically unfavorable for water molecules to effectively solvate the compound. While some derivatives may dissolve in organic solvents, their inherent hydrophobicity presents a significant challenge in aqueous systems.[2]

Q2: What is the very first step I should take when I suspect a solubility issue?

A2: The initial and most critical step is to quantitatively determine the intrinsic aqueous solubility of your compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[2] This will provide a baseline value and inform your subsequent solubilization strategy. It is also highly recommended to determine the pH-solubility profile, as this will reveal whether your compound's solubility is dependent on pH, which can offer a simple and effective solution.[2][3]

Q3: Can I just add more DMSO to my assay to dissolve my compound?

A3: While increasing the percentage of a co-solvent like DMSO is a common initial approach, it has limitations. Many biological assays are sensitive to organic solvents, and high concentrations of DMSO can lead to artifacts or cellular toxicity, confounding your experimental results. It is essential to determine the maximum tolerable co-solvent concentration for your specific assay and try to work within that limit. If the required co-solvent concentration is too high, you will need to explore alternative solubilization strategies.[1]

Q4: What are the key differences between the advanced solubilization techniques?

A4: The advanced techniques offer different mechanisms to improve solubility and are suited for different situations. Here is a brief comparison:

  • Cyclodextrin Complexation: This involves encapsulating the hydrophobic benzoxazinone molecule within the cavity of a cyclodextrin, which has a hydrophilic exterior.[4][5][6] This is a versatile technique that can significantly increase apparent water solubility.[4][7][8]

  • Solid Dispersion: In this method, the drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state.[9][10][11][12][13] The amorphous form has a higher energy state than the crystalline form, leading to improved dissolution rates.[9][13]

  • Nanosuspension: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and, consequently, the dissolution velocity.[14][15][16][17]

  • Prodrug Approach: This involves chemically modifying the benzoxazinone derivative to attach a hydrophilic promoiety. This prodrug is more water-soluble and, once administered, is converted back to the active parent drug in vivo.[18][19][20][21][22]

Q5: How do I choose the right solubilization strategy for my specific benzoxazinone derivative?

A5: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo study), and the required concentration. The troubleshooting workflow provided above is a good starting point. Generally, it is advisable to start with simpler methods like pH adjustment (if applicable) and co-solvents before moving to more complex and resource-intensive techniques.

Troubleshooting Guides & Protocols

Issue 1: Compound Precipitates from Solution Upon Dilution with Aqueous Buffer

Possible Causes and Solutions:

  • Poor Intrinsic Solubility: The fundamental issue is that the aqueous buffer cannot dissolve the compound at the desired concentration.

    • Solution: Determine the intrinsic solubility to understand the magnitude of the problem. Then, systematically apply the solubilization techniques outlined below.

  • Sub-optimal pH: If your benzoxazinone derivative is ionizable, the pH of the final solution may be too close to its pKa, leading to the precipitation of the less soluble neutral form.

    • Solution: Ensure the pH of the final solution is at least 2 units away from the pKa of the compound to maintain it in its more soluble ionized state.[1]

  • Insufficient Co-solvent: The percentage of the organic co-solvent in the final solution may be too low to maintain the compound in a dissolved state.

    • Solution: Gradually increase the percentage of the co-solvent, being mindful of the tolerance of your experimental system.[1] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[23][24][25][26][27]

  • Common Ion Effect: If you are using a salt form of your compound, the buffer may contain an ion that is common to the salt, which can suppress solubility.

    • Solution: Try a different buffer system that does not have a common ion.

Issue 2: Low and Variable Bioavailability in Animal Studies

Possible Causes and Solutions:

  • Poor Dissolution in the Gastrointestinal (GI) Tract: The low aqueous solubility of the compound is likely the rate-limiting step for its absorption.

    • Solution: Formulating the compound using advanced techniques like solid dispersions, cyclodextrin complexes, or nanosuspensions can significantly improve its dissolution rate and, consequently, its bioavailability.[9][16][28][29]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

    • Solution: While not directly a solubility issue, this can be addressed through medicinal chemistry efforts or by using formulation strategies that protect the drug from premature metabolism. The prodrug approach can sometimes be designed to bypass first-pass metabolism.[19]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of the benzoxazinone derivative to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility as a function of pH. This profile will indicate the pH range where your compound exhibits maximum solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good water solubility and low toxicity.[4]

  • Determine Stoichiometry: Use a phase-solubility study to determine the stoichiometry of the complex (e.g., 1:1, 1:2). This involves preparing aqueous solutions of increasing cyclodextrin concentrations and adding an excess of the benzoxazinone derivative to each. The change in drug solubility as a function of cyclodextrin concentration will reveal the complexation efficiency.

  • Preparation by Kneading Method: a. Place the calculated amounts of the benzoxazinone derivative and cyclodextrin in a mortar. b. Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. e. Grind the dried complex into a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a Carrier: Common hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[10][11][12]

  • Solvent Selection: Choose a volatile organic solvent in which both the benzoxazinone derivative and the carrier are soluble (e.g., methanol, ethanol, acetone).

  • Preparation: a. Dissolve the drug and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 by weight). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting solid film is further dried in a vacuum oven to remove any residual solvent. d. The dried mass is then pulverized and sieved.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug using DSC and XRPD. Evaluate the dissolution rate of the solid dispersion compared to the pure drug.

Data Summary: Comparison of Solubilization Techniques

TechniquePrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Converts the drug to its more soluble ionized form.[30]Variable (can be >1000x)Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous medium.[23][31]2-500xEasy to implement for initial screening.[24]Potential for solvent toxicity in biological assays; may not be suitable for in vivo use.[24][31]
Cyclodextrins Forms a water-soluble inclusion complex.[4][6]10-10,000xHigh solubilization potential; can improve stability.[4][5]Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Solid Dispersions Disperses the drug in a hydrophilic carrier, often in an amorphous state.[9][13]2-200xCan significantly improve dissolution rate and bioavailability.[9][12]Potential for physical instability (recrystallization); manufacturing can be complex.[12]
Nanosuspensions Increases surface area by reducing particle size to the nanoscale.[14][15]N/A (improves dissolution rate)Applicable to a wide range of poorly soluble drugs; can be used for various administration routes.[14][15]Requires specialized equipment; potential for particle aggregation.[15]
Prodrugs Covalent modification to attach a hydrophilic group.[18][20]>1000xCan overcome very low solubility; can be designed to target specific transporters.[19][21]Requires chemical synthesis and characterization; potential for altered pharmacology or toxicology.[19]

References

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  • Patel, V., & Agrawal, Y. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
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Technical Support Center: Navigating the Complexities of Fluorinated Heterocyclic NMR Spectra

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Technical Support Center: Overcoming Poor Cell Permeability of Benzoxazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazinone-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of poor cell permeability with this class of compounds. My goal is to equip you with the knowledge to diagnose permeability issues and implement effective solutions in your experiments.

Introduction: The Benzoxazinone Permeability Challenge

Benzoxazinones are a versatile class of heterocyclic compounds that have shown promise in a variety of therapeutic areas, including as anticancer[1][2], anti-inflammatory, and antimicrobial agents[3]. Their mechanism of action often involves targeting intracellular proteins.[1][2] However, a significant hurdle in the development of benzoxazinone-based inhibitors is their frequently poor cell permeability. This limitation can mask the true potential of a compound, leading to a disconnect between high potency in biochemical assays and low efficacy in cell-based or in vivo models.

This guide will walk you through understanding the underlying causes of poor permeability and provide actionable strategies to overcome this obstacle.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when encountering permeability issues with their benzoxazinone inhibitors.

Q1: Why do my benzoxazinone inhibitors show high potency in enzymatic assays but low activity in cell-based assays?

This is a classic indicator of poor cell permeability. The inhibitor can effectively interact with its purified target protein in an acellular environment, but it cannot efficiently cross the cell membrane to reach its intracellular target in a cellular context. Key physicochemical properties of benzoxazinones, such as a high number of hydrogen bond donors and acceptors or significant polarity, can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[4]

Q2: What are the primary physicochemical properties of my benzoxazinone inhibitor that I should evaluate for potential permeability issues?

Several key parameters, often guided by frameworks like Lipinski's Rule of Five, can provide initial insights:[5]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.

  • Lipophilicity (LogP/LogD): An optimal range of lipophilicity is crucial. Too low, and the compound won't partition into the lipid membrane; too high, and it may get trapped in the membrane or have poor aqueous solubility.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs increases the energy required to desolvate the compound for membrane transit, thus reducing permeability.[6]

  • Polar Surface Area (PSA): This is a measure of the surface sum over all polar atoms. A higher PSA is generally correlated with lower permeability.

Q3: What initial steps can I take to confirm that poor permeability is the root cause of low cellular activity?

Directly measuring the permeability of your compound is the most definitive approach. Several in vitro assays can be employed:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[7][8][9] It's an excellent first-pass screen to assess a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport.[7][8]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[10][11][][13] It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.[10]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells.[14][15][16][17] MDCK cells can also be transfected to overexpress specific efflux transporters, like P-glycoprotein (P-gp), making them valuable for studying drug efflux.[14][15][18]

Part 2: Troubleshooting Guides for Permeability Assays

Encountering issues during your permeability assays? This section provides structured troubleshooting for common problems.

Troubleshooting Low Permeability in PAMPA
Observed Issue Potential Cause Troubleshooting Steps
Low Apparent Permeability (Papp) value for a lipophilic benzoxazinone inhibitor Poor aqueous solubility of the compound in the donor well, leading to a lower effective concentration for permeation.[19]- Use a co-solvent (e.g., a low percentage of DMSO) in the donor buffer to improve solubility.[19]- Ensure the compound is fully dissolved before starting the assay.- Consider using a different buffer system that better solubilizes your compound.[19]
High variability in Papp values between wells Inconsistent membrane integrity or uneven coating of the lipid solution.[19]- Visually inspect the PAMPA plate for any defects before use.- Ensure a consistent and even application of the lipid solution to the filter.- Include a known high-permeability control compound to assess plate-to-plate and well-to-well consistency.[19]
Unexpectedly high Papp value for a known low-permeability compound Disruption of the artificial membrane by the test compound or the solvent.- Reduce the concentration of the test compound.- Lower the percentage of co-solvent in the donor buffer.- Include an integrity marker like Lucifer Yellow to check for membrane disruption.[8]
Troubleshooting Inconsistent Caco-2/MDCK Assay Results
Observed Issue Potential Cause Troubleshooting Steps
High variability in Papp values Inconsistent cell monolayer integrity.- Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.[14]- Use a paracellular marker (e.g., Lucifer yellow or mannitol) to confirm monolayer integrity during the experiment.[8]
Low Papp (A-B) and high Efflux Ratio (>2) The compound is a substrate for an efflux transporter (e.g., P-gp).[10]- Confirm P-gp substrate activity using MDCK-MDR1 cells, which overexpress human P-gp.[15][18]- Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil or elacridar) to see if the A-B permeability increases.
Compound appears to be unstable in the assay Degradation of the compound by cellular metabolism or chemical instability in the buffer.- Analyze the compound concentration in the donor and receiver wells at the end of the experiment to assess mass balance.- Incubate the compound in the assay buffer and with cell lysates to check for chemical and metabolic stability, respectively.

Part 3: Strategies to Enhance Cell Permeability

Once poor permeability is confirmed, several strategies can be employed to improve the cellular uptake of your benzoxazinone inhibitors.

Medicinal Chemistry Approaches
  • Prodrug Strategy: This is a powerful technique where a polar functional group essential for biological activity is temporarily masked with a more lipophilic moiety.[5][6][20][21][22] This "prodrug" can more easily cross the cell membrane, and once inside the cell, the masking group is cleaved by intracellular enzymes to release the active inhibitor.[20][23] For benzoxazinones, common prodrug approaches include esterification of carboxylic acids or carbamates for amines and hydroxyl groups.[21]

  • Structural Modification:

    • Reduce Hydrogen Bonding: Systematically replace hydrogen bond donors and acceptors with non-polar isosteres where possible without compromising target binding.[19]

    • Optimize Lipophilicity: Fine-tune the LogP/LogD of your compound. This can involve adding or removing lipophilic or polar groups.[4]

    • Introduce Intramolecular Hydrogen Bonds: Creating an intramolecular hydrogen bond can shield polar groups, reducing the molecule's overall polarity and improving its membrane permeability.[19][24]

Formulation Strategies

For preclinical and in vivo studies, formulation approaches can significantly enhance the apparent permeability and bioavailability of your compounds.[25][26]

  • Lipid-Based Formulations: These formulations, such as lipid solutions, microemulsions, and nanoparticles, can improve the dissolution and solubility of poorly soluble drugs and facilitate their absorption.[25][27]

  • Nanoparticle Formulations: Encapsulating the benzoxazinone inhibitor in nanoparticles can protect it from degradation and enhance its transport across biological membranes.[28][29]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and membrane permeability.[30][31][32][33][34]

Part 4: Experimental Protocols

Here are detailed, step-by-step methodologies for key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay.[7][9][35][36]

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane.[9]

  • 96-well acceptor plate.

  • Artificial membrane solution (e.g., 1% lecithin in dodecane).[35]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and control compounds (high and low permeability).

  • Co-solvent (e.g., DMSO).

  • Plate reader or LC-MS/MS for quantification.

Methodology:

  • Prepare Compound Solutions:

    • Prepare stock solutions of test and control compounds in DMSO.

    • Dilute the stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).[4]

  • Prepare the PAMPA Sandwich:

    • Add the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate.

    • Add buffer to the acceptor plate wells.

  • Perform the Assay:

    • Carefully place the donor plate on top of the acceptor plate to create the "sandwich."

    • Add the compound solutions to the donor wells.

    • Incubate the PAMPA sandwich at room temperature for a specified time (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 assay to assess both passive permeability and active efflux.[10][21][37]

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 12- or 24-well).

  • Cell culture medium and supplements.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Test compounds, control compounds, and efflux inhibitors (optional).

  • TEER meter.

  • LC-MS/MS for quantification.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on the Transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[10][]

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers to ensure tight junction formation.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[21]

    • Basolateral to Apical (B-A) Transport: Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.[21]

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points.

  • Sample Analysis:

    • Quantify the compound concentration in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both the A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[10][21]

Part 5: Visualizing Key Concepts

Diagrams can help clarify complex workflows and relationships.

Diagram 1: Prodrug Activation Strategy

G cluster_0 Extracellular Space cluster_1 Intracellular Space Poorly_Permeable_Inhibitor Benzoxazinone Inhibitor (Active, Poorly Permeable) Prodrug Lipophilic Prodrug (Inactive, Permeable) Poorly_Permeable_Inhibitor->Prodrug Chemical Modification Active_Inhibitor Active Benzoxazinone Inhibitor Prodrug->Active_Inhibitor Enzymatic Cleavage Target Intracellular Target Active_Inhibitor->Target Inhibition Cell_Membrane Cell Membrane

Caption: Workflow of a prodrug strategy to enhance cell permeability.

Diagram 2: Permeability Assay Decision Tree

G Start Low Cellular Activity of Benzoxazinone Inhibitor PAMPA Perform PAMPA Assay Start->PAMPA Low_PAMPA Low Papp in PAMPA? PAMPA->Low_PAMPA Caco2 Perform Caco-2 Assay High_Efflux High Efflux Ratio in Caco-2? Caco2->High_Efflux Low_PAMPA->Caco2 No Medicinal_Chemistry Medicinal Chemistry (Prodrug, Structural Mod) Low_PAMPA->Medicinal_Chemistry Yes Efflux_Inhibitors Consider Efflux Pump Inhibitors High_Efflux->Efflux_Inhibitors Yes Re_evaluate Re-evaluate Target Engagement High_Efflux->Re_evaluate No Formulation Formulation Strategies (Nanoparticles, Cyclodextrins) Medicinal_Chemistry->Formulation

Caption: Decision tree for diagnosing and addressing permeability issues.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • Cre
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Lin, Y. A., & Weis, R. M. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Biochemistry, 59(29), 2654–2661. [Link]
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Permeability Enhancement. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
  • Salam, R., Chowdhury, S. M., Marshall, S. R., Gneid, H., & Busschaert, N. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Science, 12(45), 15121–15127. [Link]
  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077. [Link]
  • Evotec. MDCK-MDR1 Permeability Assay. [Link]
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077. [Link]
  • Lim, H. S., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 11(6), 1218–1224. [Link]
  • Gavan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(1), 288. [Link]
  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]
  • Technology Networks. pampa-permeability-assay.pdf. [Link]
  • MDPI. Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. [Link]
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]
  • Slideshare. caco-2 cell permeability assay for intestinal absorption .pptx. [Link]
  • van der Westhuizen, A., et al. (2022). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Pharmaceutics, 14(3), 648. [Link]
  • ResearchGate. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]
  • Unknown. Caco2 assay protocol. [Link]
  • ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
  • Aune, T. M., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Scientific Reports, 9(1), 18889. [Link]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
  • Foley, K., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm, 10(6), 947–954. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 15(4), 1198. [Link]
  • Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3746–3755. [Link]
  • Global Pharmaceutical Studies Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
  • Unknown. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
  • Giraud, F., et al. (1994). N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 37(20), 3997–4007. [Link]
  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
  • National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
  • J-Stage. 1,4-Benzoxazine-3(4H)
  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • PubMed.
  • PubMed. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. [Link]
  • MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • ResearchGate. Novel Benzoxazin-3-one Derivatives: Design, Synthesis, Molecular Modeling, Anti-HIV-1 and Integrase Inhibitory Assay. [Link]

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Technical Support Center: Optimizing In Vivo Dosage for Novel Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with novel benzoxazinone derivatives, such as 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. This document is designed to address the common challenges encountered when translating promising in vitro results into a robust in vivo experimental plan. As this is a research compound, established dosage regimens are not available; therefore, this guide provides the strategic framework and methodologies required to systematically determine an optimal and safe dosage for your specific animal model and experimental endpoint. Our approach is grounded in established principles of pharmacology and preclinical drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have promising in vitro data for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. How do I even begin to estimate a starting dose for my first mouse study?

A1: This is the most critical first step, and it requires a systematic, multi-faceted approach to ensure safety and maximize the chances of observing a biological effect.[1][2] You should not rely on a single method. Instead, integrate data from several sources to propose a safe and potentially effective starting dose.

Core Methodologies for Initial Dose Estimation:

  • Literature Review for Analog Compounds: While data on this specific molecule is scarce, investigate compounds with a similar chemical scaffold (e.g., other benzo[b]oxazinone or benzodiazepine derivatives).[3][4][5] Look for reported in vivo studies and note the effective dose ranges (mg/kg), routes of administration, and any reported toxicities. This provides a critical ballpark estimate. For example, some benzodiazepine derivatives have shown in vivo efficacy in mice at doses ranging from 1.0 mg/kg to 100 mg/kg, depending on the specific compound and endpoint.[3][6]

  • In Vitro-In Vivo Extrapolation (IVIVE): Your in vitro data (e.g., IC50 or EC50 values) is a key starting point. While there is no universal formula to directly convert an in vitro concentration to an in vivo dose, it helps establish a target plasma concentration. The goal is to select a starting in vivo dose that is predicted to achieve a plasma concentration several-fold higher than the in vitro EC50. This requires making assumptions about the compound's bioavailability and volume of distribution, which is why this method should be used with caution and in conjunction with others.[7]

  • Allometric Scaling (If data from another species exists): If you have data from a different animal model (e.g., rats), allometric scaling is a standard method used to estimate an equivalent dose in another species (e.g., mice).[1][2] This method normalizes doses based on body surface area (BSA), which often correlates better with metabolic rate across species than body weight alone.[1][8] The Human Equivalent Dose (HED) can be calculated from animal data, and this principle can be adapted for animal-to-animal scaling.[8][9]

Practical Starting Point: If no in vivo data for closely related analogs exists, a conservative approach is to start with a low dose, for example, 1 mg/kg, and perform a dose escalation study.[1] This minimizes the risk of unexpected toxicity.

Q2: What is the best route of administration (ROA), and how does it impact the dose I choose?

A2: The choice of administration route is critical as it directly influences the compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[1] The bioavailability of your compound can differ significantly between routes, meaning a 10 mg/kg oral dose will not produce the same systemic exposure as a 10 mg/kg intravenous dose.

Key Considerations for ROA Selection:

Route of AdministrationAdvantagesDisadvantages & Dosing Considerations
Intravenous (IV) 100% bioavailability, precise dose delivery, rapid onset.Can be technically challenging. Potential for injection site reactions. Not suitable for poorly soluble compounds.
Intraperitoneal (IP) Easier than IV, rapid absorption (though slower than IV).Potential for injection into organs. Local irritation. First-pass metabolism in the liver can reduce bioavailability.
Oral (PO, Gavage) Clinically relevant, less invasive.Variable bioavailability due to poor absorption or first-pass metabolism. Requires careful formulation. Dose is often higher than IV/IP.
Subcutaneous (SC) Slower, more sustained absorption.Limited volume can be administered. Slower onset of action.

Recommendation: For an initial pilot study with a novel compound, IP or IV administration is often preferred to bypass absorption barriers and ensure systemic exposure.[1] This helps determine if the compound has the desired biological effect before investing in complex oral formulation development. If an effect is seen, you can then explore more clinically relevant routes like oral administration, adjusting the dose upwards to account for lower bioavailability.

Q3: How should I design a pilot dose-range finding study? What groups should I include?

A3: A well-designed pilot study is essential for efficiency and for generating reliable data.[10][11] The goal is to identify a range of doses that includes a no-effect level, one or more efficacious doses, and a dose that shows early signs of toxicity (if any). This will establish the compound's therapeutic window.[1]

Experimental Design Workflow:

DoseFindingWorkflow cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: Pilot In Vivo Study cluster_2 Phase 3: Analysis & Decision Start Estimate Starting Dose (Literature, In Vitro Data) Groups Establish Study Groups: - Vehicle Control - Low Dose (e.g., 1 mg/kg) - Mid Dose (e.g., 10 mg/kg) - High Dose (e.g., 100 mg/kg) Start->Groups Administer Administer Compound (e.g., IP, single dose) Groups->Administer Monitor Monitor Endpoints: - Efficacy (Target-specific) - Toxicity (Clinical Signs) - PK (Optional) Administer->Monitor Analyze Analyze Data: Dose-Response Curve Monitor->Analyze Decision Decision Point Analyze->Decision Refine Refine Doses for Definitive Study Decision->Refine Efficacy Observed w/o Toxicity Stop Stop: No Efficacy or High Toxicity Decision->Stop No Window

Caption: Workflow for a pilot in vivo dose-range finding study.

Recommended Groups for a Mouse Study (n=3-5 per group):

  • Group 1: Vehicle Control: This is your baseline and absolutely essential. The vehicle should be the same solution used to dissolve the compound.

  • Group 2: Low Dose (e.g., 1 mg/kg): A dose that is unlikely to cause toxicity but may show some efficacy.

  • Group 3: Mid Dose (e.g., 10 mg/kg): A 10-fold increase is a common strategy in dose-ranging studies.

  • Group 4: High Dose (e.g., 100 mg/kg): This dose will help identify the upper limit of tolerability.

Monitoring Parameters:

  • Efficacy: Measure the desired biological outcome (e.g., reduction in pain response if targeting Nav1.7, tumor growth inhibition, etc.).[12][13]

  • Toxicity: Observe animals for clinical signs such as weight loss, lethargy, ruffled fur, or any abnormal behavior. This helps establish the No-Observed-Adverse-Effect-Level (NOAEL).[2][8]

  • Pharmacokinetics (PK) (Optional but Recommended): If possible, collect blood samples at key time points to measure plasma concentration of the compound. This links the dose to exposure and the exposure to the effect.[9]

Q4: My pilot study showed efficacy only at the highest dose, which also caused mild toxicity. What are my next steps?

A4: This is a common and valuable outcome. It suggests you have found the boundaries of the therapeutic window. The next step is to refine the dose selection between your mid and high doses to find the optimal balance of efficacy and safety.

Decision Logic Based on Pilot Outcomes:

PilotOutcomeLogic cluster_0 Pilot Study Result cluster_1 Next Steps Result Efficacy at High Dose Mild Toxicity at High Dose No Effect at Mid Dose Action Design Follow-up Study Result->Action Doses Select Intermediate Doses (e.g., 25, 50, 75 mg/kg) Action->Doses PKPD Consider PK/PD Modeling Action->PKPD Formulation Optimize Formulation or Dosing Schedule Action->Formulation

Caption: Decision-making process following initial pilot study results.

Refinement Strategy:

  • Select Intermediate Doses: Based on your initial result (e.g., no effect at 10 mg/kg, efficacy with toxicity at 100 mg/kg), design a follow-up study with doses in between, such as 25, 50, and 75 mg/kg. This will help you create a more detailed dose-response curve.[10][14]

  • Consider Dosing Frequency: If a single high dose is toxic, could two smaller doses separated by several hours achieve the same efficacy with better tolerability? This requires some knowledge of the compound's half-life.

  • Evaluate Formulation: Toxicity can sometimes be caused by the formulation (e.g., precipitation of the compound, solvent effects) rather than the compound itself. Ensure your vehicle is well-tolerated and the compound is fully solubilized.

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed.
  • Estimating the starting dose for entry into humans: Principles and practice.
  • How to calculate a right dose for in vivo study?
  • Determining First-in-Human Dose for Clinical Trials. Allucent.
  • “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Certara.
  • DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA.
  • Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice. PubMed Central.
  • Efficient experimental design for dose response modelling.
  • EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. DiVA portal.
  • Design and analysis of dose-response experiments. German Cancer Research Center.
  • Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI)
  • Two distinct mechanisms for Nav1.7 null analgesia. bioRxiv.
  • Development of non-sedating benzodiazepines with in vivo antischistosomal activity. PMC.
  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS One.
  • Osteoarthritis-dependent changes in antinociceptive action of Nav1.7 and Nav1.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC.
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][10]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed.
  • Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. PubMed.

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How to increase the regioselectivity of N-alkylation in purine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity during the N-alkylation of purines. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Nucleophilicity of Purine Nitrogens

The purine ring system possesses multiple nitrogen atoms, but not all are equally reactive towards alkylating agents. The imidazole ring nitrogens, N7 and N9, are generally the most nucleophilic and thus the most common sites of alkylation. The pyrimidine ring nitrogens, N1 and N3, can also be alkylated, particularly if the imidazole nitrogens are sterically hindered or electronically deactivated. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product.[1][2] Achieving high regioselectivity for one isomer over the other is a common challenge in purine chemistry.

This guide will provide a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N7 and N9 alkylated products?

This is the most common issue in purine alkylation. The N7 and N9 positions have similar nucleophilicity, leading to competitive alkylation. The ratio of N7 to N9 products is influenced by a delicate balance of steric and electronic factors of the purine substrate, the nature of the alkylating agent, and the reaction conditions (solvent, base, temperature).[3][4][5]

Q2: How can I favor N9 alkylation?

Generally, N9 alkylation is thermodynamically favored.[1][2] To increase selectivity for the N9 position, you can:

  • Use a strong, non-hindered base: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF are commonly used to deprotonate the purine, and often favor N9 alkylation.

  • Employ sterically bulky substituents on the purine: A large group at the C6 position can shield the N7 position, directing the alkylating agent to N9.[6][7]

  • Utilize phase-transfer catalysis or specific cation effects: Tetrabutylammonium hydroxide has been shown to give good results for N9 selectivity.[3][4]

  • Consider microwave irradiation: This can reduce reaction times and minimize the formation of side products, sometimes improving N9 selectivity.[3][4][5]

Q3: Is it possible to selectively achieve N7 alkylation?

While more challenging, N7 alkylation can be achieved under specific conditions, often by exploiting kinetic control.[1] Strategies include:

  • Silylation followed by alkylation: Reacting the purine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) followed by treatment with a tert-alkyl halide in the presence of a Lewis acid catalyst (e.g., SnCl4) can favor the kinetic N7 product.[1][2]

  • Using specific protecting groups: An N9-protecting group can direct alkylation to the N7 position. Subsequent deprotection yields the N7-alkylated purine.[1]

Q4: What is the role of the solvent in determining regioselectivity?

The solvent plays a crucial role by influencing the solubility of the purine salt and the reactivity of the nucleophile and electrophile.

  • Polar aprotic solvents (e.g., DMF, DMSO, ACN): These are most common and generally favor N9 alkylation by solvating the cation of the purine salt, leaving the purine anion more exposed.

  • Aqueous solutions: Can be used in specific cases, for example, with β-cyclodextrin which can encapsulate the purine and sterically block the N7 position, leading to high N9 selectivity.[8][9]

Q5: Can the Mitsunobu reaction be used for regioselective purine alkylation?

Yes, the Mitsunobu reaction is a powerful tool for the N-alkylation of purines with primary and secondary alcohols.[10][11] It typically favors the N9 isomer and proceeds with inversion of configuration at the alcohol's stereocenter.[10][12][13] The regioselectivity can be influenced by the electronic effects of substituents on the purine ring.[12][13]

Troubleshooting Guides

Guide 1: Maximizing N9-Regioselectivity

This guide provides a systematic approach to enhancing the yield of the N9-alkylated product.

Logic Diagram for N9-Alkylation Strategy

N9_Alkylation_Strategy start Goal: Maximize N9-Alkylation sterics Is C6 position substituted with a bulky group? start->sterics mitsunobu_option Is the alkylating agent a primary or secondary alcohol? start->mitsunobu_option direct_alkylation Proceed with Direct Alkylation Protocol sterics->direct_alkylation Yes consider_modification Consider synthesizing a derivative with a bulky C6 substituent. sterics->consider_modification No reaction_conditions Select Reaction Conditions direct_alkylation->reaction_conditions base_selection Base Selection: NaH, K2CO3, or Tetrabutylammonium hydroxide reaction_conditions->base_selection solvent_selection Solvent Selection: DMF, ACN, or DMSO reaction_conditions->solvent_selection analysis Analyze N9/N7 Ratio (NMR, LC-MS) base_selection->analysis solvent_selection->analysis mitsunobu_option->sterics No mitsunobu_protocol Use Mitsunobu Protocol mitsunobu_option->mitsunobu_protocol Yes mitsunobu_protocol->analysis

Caption: Decision workflow for enhancing N9-alkylation regioselectivity.

Troubleshooting Scenarios & Solutions
ScenarioPotential CauseRecommended Action
Significant N7 isomer formation (>20%) N7 position is sterically accessible and/or electronically favorable.1. Increase steric hindrance: If possible, use a purine with a bulkier C6 substituent.[6][7] 2. Change the base: Switch to tetrabutylammonium hydroxide, which has shown high N9 selectivity.[3][4] 3. Use β-cyclodextrin: In an aqueous medium, β-cyclodextrin can shield the N7 position.[8][9]
Low overall yield Poor solubility of the purine salt or decomposition of the alkylating agent.1. Optimize solvent: Ensure the purine is fully dissolved before adding the base and alkylating agent. Consider switching between DMF, DMSO, and ACN. 2. Control temperature: Add the base and alkylating agent at 0°C to control reactivity and then slowly warm to room temperature or heat as required.
N3 or N1 alkylation observed Imidazole nitrogens are blocked or deactivated.This is less common but can occur. Confirm the structure of your starting material. The electronic nature of substituents at C2 and C6 can influence the nucleophilicity of N1 and N3.[12][13] Re-evaluate your synthetic strategy, possibly employing protecting groups.
Experimental Protocol: N9-Selective Alkylation using NaH/DMF
  • Preparation: Dry all glassware thoroughly. Use anhydrous DMF.

  • Dissolution: Dissolve the purine substrate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates completion (typically 2-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0°C.

  • Workup and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Achieving N7-Regioselectivity

Targeting the N7 position requires overcoming the thermodynamic preference for N9. This often involves kinetically controlled reactions.

Logic Diagram for N7-Alkylation Strategy

N7_Alkylation_Strategy start Goal: Achieve N7-Alkylation silylation Is the alkylating agent a tert-alkyl halide? start->silylation silylation_protocol Use Silylation Protocol (BSA, SnCl4) silylation->silylation_protocol Yes protecting_group Consider N9-Protecting Group Strategy silylation->protecting_group No analysis Analyze N7/N9 Ratio (NMR, LC-MS) silylation_protocol->analysis protecting_group->analysis deprotection Deprotection of N9-group analysis->deprotection If N9-protected final_product N7-Alkylated Purine analysis->final_product Direct N7-alkylation deprotection->final_product

Caption: Decision workflow for achieving N7-alkylation regioselectivity.

Troubleshooting Scenarios & Solutions
ScenarioPotential CauseRecommended Action
N9 isomer is the major product Reaction conditions favor the thermodynamic product.1. Lower the temperature: Run the reaction at a lower temperature to favor the kinetic N7 product.[1][2] 2. Optimize Lewis Acid: In the silylation method, screen different Lewis acids and their stoichiometry. 3. Change solvent: Investigate less polar solvents which may alter the reactivity profile.
No reaction or very slow conversion Silylation is incomplete or the alkylating agent is not reactive enough.1. Ensure anhydrous conditions: Water will quench the silylating agent and Lewis acid. 2. Increase equivalents of reagents: A higher excess of the silylating agent and alkyl halide may be necessary.[1][2] 3. Confirm silylation: Before adding the alkylating agent, confirm the formation of the silylated purine by taking an aliquot for NMR analysis (if feasible).
Experimental Protocol: Kinetically Controlled N7-tert-Alkylation

This protocol is adapted from a method developed for the N7-tert-alkylation of 6-substituted purines.[1][2]

  • Silylation: In a flame-dried flask under an inert atmosphere, suspend the 6-substituted purine (1.0 eq) in anhydrous acetonitrile (ACN). Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture (e.g., to 80°C) until a clear solution is obtained (typically 1-2 hours).

  • Cooling: Cool the reaction mixture to room temperature.

  • Alkylation: Add the tert-alkyl halide (3.0 eq) followed by the Lewis acid catalyst, such as tin(IV) chloride (SnCl4, 1.5 eq), at a controlled temperature (e.g., 0°C or room temperature).

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Kinetically controlled reactions can be sensitive to reaction time, and prolonged reaction times may lead to isomerization to the N9 product.[1][2]

  • Workup: Once the desired N7 product is maximized, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layers, dry, and concentrate. Purify by column chromatography to isolate the N7-alkylated product.

References

  • Vinuesa, A., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. [Link]
  • Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. [Link]
  • ResearchGate. (n.d.). Regioselective alkylation reaction of purines under microwave Irradiation.
  • ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. [Link]
  • Freccero, M., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry. [Link]
  • RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
  • Stýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1.
  • Vinuesa, A., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation.
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Technical Support Center: Managing Cytotoxicity of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. This molecule, a member of the benzoxazinone class, is of growing interest in drug discovery.[1] As with any biologically active compound, understanding and managing its cytotoxic profile is paramount for generating reliable and reproducible data in your in vitro assays.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, empowering you to navigate the complexities of your experiments with confidence. We will explore common challenges, from basic compound handling to dissecting the molecular mechanisms of cell death, ensuring your results are both accurate and meaningful.

Section 1: Compound Handling and Preparation

The foundation of any successful assay is the proper handling and preparation of your test compound. Inconsistent results can often be traced back to this initial step.

1.1 Dissolution and Stock Solutions

6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is a small organic molecule.[2][3] Based on its structure, it is predicted to have low aqueous solubility. Therefore, an organic solvent is required for initial dissolution.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.

Protocol for Preparing a 10 mM Stock Solution:

  • Preparation: Before opening the vial, bring the compound to room temperature in a desiccator to prevent condensation, as the compound may be hygroscopic.[4] Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Calculation: The molecular weight of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is 246.04 g/mol .[2] To prepare 1 mL of a 10 mM stock, you will need 0.246 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For example, add 1 mL of DMSO to 0.246 mg of the compound.

  • Mixing: To facilitate dissolution, gently vortex the vial. If necessary, sonication or brief warming to 37°C can be employed.[5] Visually inspect the solution to ensure there are no visible particulates.

1.2 Aliquoting and Storage

To maintain compound integrity and avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted.[6][7]

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in tightly sealed, low-binding tubes.

  • Long-Term Storage: For long-term storage, store aliquots at -20°C or -80°C, protected from light.[4] When stored correctly in DMSO, many small molecules are stable for months to years.[5][8]

  • Working Solutions: Thaw a single aliquot for each experiment. Subsequent dilutions should be made in cell culture medium immediately before use. Be aware that diluting a DMSO stock into an aqueous medium can cause the compound to precipitate if its solubility limit is exceeded.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use Compound Lyophilized Compound Equilibrate Equilibrate to Room Temp in Desiccator Compound->Equilibrate DMSO Add Anhydrous DMSO (e.g., to 10 mM) Equilibrate->DMSO Dissolve Vortex / Sonicate to Dissolve DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C (Protected from Light) Aliquot->Store Thaw Thaw Single Aliquot for Experiment Store->Thaw Dilute Prepare Working Dilutions in Culture Medium Thaw->Dilute

Caption: Workflow for compound preparation and storage.
Section 2: Frequently Asked Questions (FAQs)

Q1: My initial screen shows high cytotoxicity even at very low concentrations of the compound. What are the first things I should check?

A1: This is a common issue. Before investigating complex biological mechanisms, rule out experimental artifacts:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line. Perform a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your compound dilutions. For most cell lines, DMSO concentrations should be kept below 0.5%, but this must be empirically determined.[9]

  • Compound Purity: Verify the purity of your compound batch. Impurities can sometimes be more cytotoxic than the compound of interest.

  • Cell Seeding Density: Very low cell densities can make cells more susceptible to toxic insults. Ensure you are using a consistent and optimal seeding density for your cell line and plate format.[10]

Q2: I'm seeing conflicting results between my MTT and LDH assays. Why is this happening and which result should I trust?

A2: This is an excellent question that highlights why understanding the principle of your assay is critical. Discrepancies are common because these assays measure different cellular events.[10]

  • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity. A reduction in MTT signal suggests a decrease in metabolic function, which can be due to cytotoxicity, but also cytostatic effects (inhibition of proliferation) or other non-lethal metabolic changes.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium.[11][12] This indicates a loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9]

Which to trust? Neither is inherently "better"; they provide different information. If you see a drop in MTT signal but no increase in LDH release, your compound might be cytostatic or causing mitochondrial dysfunction without immediate cell lysis. If both signals change, it's a strong indicator of cell death. It is always recommended to use orthogonal assays that measure different endpoints to build a complete picture.

Q3: How can I distinguish between apoptosis and necrosis induced by my compound?

A3: Differentiating these cell death pathways is key to understanding the compound's mechanism of action.

  • Necrosis is a form of uncontrolled cell death resulting from acute injury, characterized by cell swelling and loss of membrane integrity. It can be measured with an LDH release assay.[9]

  • Apoptosis is a programmed, controlled form of cell death. It is characterized by specific biochemical events, including the activation of caspases.[9] Assays that measure the activity of executioner caspases (Caspase-3 and Caspase-7) are excellent indicators of apoptosis.[13][14][15]

A simple strategy is to run an LDH assay and a Caspase-3/7 activity assay in parallel. A high caspase signal with low initial LDH release suggests apoptosis. A high LDH signal without a corresponding caspase signal points towards necrosis.

Section 3: In-Depth Troubleshooting Guides

This section provides a structured approach to resolving common experimental challenges.

Problem: High Variability Between Replicate Wells

High variability can mask real biological effects and make data interpretation impossible.

Potential Cause Explanation & Causality Recommended Solution
Inconsistent Cell Seeding If cells are not evenly distributed, different wells will start with different cell numbers, leading to varied final readouts. This is a primary source of error.Ensure you have a single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Consider using a reverse pipetting technique for viscous cell suspensions.
Compound Precipitation When diluting the DMSO stock into aqueous culture medium, the compound can crash out of solution if its solubility limit is exceeded, especially at higher concentrations. This leads to an unknown and inconsistent final concentration in the wells.Visually inspect your dilutions for any signs of precipitation (cloudiness). Prepare working dilutions just before use. If precipitation is an issue, consider lowering the top concentration or using a stepwise dilution method.[5]
"Edge Effect" in Plates Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and compound efficacy.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[16]
Pipetting Errors Small volume inaccuracies, especially during serial dilutions or reagent addition, can be magnified and lead to significant well-to-well variability.[17]Ensure your pipettes are properly calibrated. Use low-retention tips. When adding reagents, ensure the tip is below the liquid surface to avoid bubbles, but not touching the cell layer.
Problem: Characterizing the Mechanism of Cytotoxicity

Once you have confirmed that 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one is cytotoxic, the next step is to understand how it is killing the cells. A common pathway for drug-induced cell death is the intrinsic (or mitochondrial) pathway of apoptosis.

G Compound Compound (e.g., 6-bromo-8-fluoro- 2H-benzo[b]oxazin-3(4H)-one) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Compound->Bcl2 Inhibits? BaxBak Pro-apoptotic Bax, Bak Compound->BaxBak Activates? Bcl2->BaxBak Inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BaxBak->MOMP Induces Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Sources

Validation & Comparative

A Comparative Guide to CDK9 Inhibitors: Benchmarking Novel Compounds Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare novel Cyclin-Dependent Kinase 9 (CDK9) inhibitors. While this document will focus on a comparative analysis of well-characterized clinical and preclinical candidates, it is structured to serve as a blueprint for assessing new chemical entities, such as the specified compound 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, hereafter referred to as "Compound X" for illustrative purposes. We will delve into the mechanistic underpinnings of CDK9 as a therapeutic target, present comparative data on leading inhibitors, and provide a validated experimental workflow for robust characterization.

The Rationale for Targeting CDK9 in Oncology

Cyclin-Dependent Kinase 9 (CDK9) is a pivotal regulator of gene transcription, making it a compelling target in cancers characterized by transcriptional dysregulation.[1][2] Unlike CDKs that primarily govern the cell cycle (e.g., CDK4/6), CDK9 is a "transcriptional" CDK.[1] It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, alongside its regulatory partner, Cyclin T1.[2][3]

The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2-RNAPII).[4] This phosphorylation event is a critical switch that releases Pol II from a paused state at the promoter-proximal region of genes, allowing it to transition into productive transcriptional elongation.[5] Many cancers become "addicted" to this process to ensure the constant, high-level expression of short-lived oncoproteins essential for their survival, such as MYC and the anti-apoptotic protein MCL-1.[1][6]

Inhibition of CDK9 effectively stalls this transcriptional machinery, leading to the rapid depletion of these crucial survival proteins and subsequently inducing apoptosis in cancer cells.[7] The evolution of CDK9 inhibitors has moved from early, non-selective "pan-CDK" inhibitors, which were often limited by toxicity, to a new generation of highly selective agents with improved therapeutic windows.[6]

Experimental_Workflow cluster_biochem Step 1: Biochemical Characterization cluster_cellular Step 2: Cellular Target Engagement & Mechanism cluster_phenotype Step 3: Phenotypic Assessment A1 In Vitro Kinase Assay (e.g., Z-LYTE, ADP-Glo) A2 Kinome-wide Selectivity Screen (>400 Kinases) A1->A2 If potent Outcome1 Determine IC50 for CDK9 Establish Potency & Selectivity A2->Outcome1 B1 Western Blot for pSer2-RNAPII (Direct Target Modulation) Outcome1->B1 Advance lead compound B2 Western Blot for MCL-1 & MYC (Downstream Biomarkers) B1->B2 Confirm target engagement Outcome2 Confirm Cell Permeability Validate Mechanism of Action B2->Outcome2 C1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) Outcome2->C1 Advance validated compound C2 Apoptosis Assay (Annexin V / PI Staining) C1->C2 If cytotoxic Outcome3 Quantify Anti-proliferative Effect Confirm Apoptotic Cell Death C2->Outcome3

Figure 2: Experimental Workflow for Novel CDK9 Inhibitor Evaluation.
Protocol 1: In Vitro Kinase Assay for Potency (IC₅₀) Determination

Causality: This is the foundational experiment to determine if Compound X directly inhibits the enzymatic activity of the CDK9/Cyclin T1 complex and to quantify its potency. An ATP-competitive inhibitor will show a dose-dependent decrease in substrate phosphorylation.

Methodology (Adapted from Z-LYTE™ Assay Principles):[8][9]

  • Reagent Preparation:

    • Prepare a 2X solution of CDK9/Cyclin T1 enzyme and a 2X peptide substrate solution in kinase buffer.

    • Prepare a 4X ATP solution. The concentration should be at or near the Km for ATP for the most accurate IC₅₀ determination.

    • Serially dilute Compound X in DMSO, then in kinase buffer to create a range of 2X final concentrations.

  • Kinase Reaction:

    • To a 384-well plate, add 2.5 µL of the serially diluted Compound X or DMSO vehicle control.

    • Add 5 µL of the 2X enzyme/substrate mixture to all wells.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Development and Detection:

    • Add 5 µL of the Z-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that only cleaves the unphosphorylated peptide substrate.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a fluorescence plate reader, measuring the two emission wavelengths for the FRET signal.

  • Data Analysis:

    • Calculate the ratio of cleavage (unphosphorylated) to non-cleavage (phosphorylated) signal.

    • Plot the percent inhibition versus the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for Cellular Target Engagement

Causality: This experiment validates that Compound X can penetrate the cell membrane, engage with CDK9, and produce the expected downstream biological effect: a reduction in RNA Pol II phosphorylation and depletion of key oncoproteins.

Methodology (General Protocol):

  • Cell Treatment:

    • Seed a relevant cancer cell line (e.g., MV4-11, an AML line known to be sensitive to CDK9 inhibition) in 6-well plates.

    • Treat cells with increasing concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 4-6 hours) to observe direct effects on transcription.

    • Include a positive control inhibitor like AZD4573.

  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-RNA Polymerase II (Ser2)

      • Total RNA Polymerase II

      • MCL-1

      • c-MYC

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a digital imager. Densitometry can be used for quantification.

Conclusion and Forward Outlook

The successful development of a novel CDK9 inhibitor hinges on a demonstration of superior or differentiated characteristics compared to existing agents. For a compound like 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, the path forward requires rigorous execution of the outlined experimental framework. An ideal candidate will exhibit high potency against CDK9, exceptional selectivity across the kinome to ensure a wide therapeutic window, and robust on-target cellular activity leading to cancer cell apoptosis. By systematically benchmarking its performance against established inhibitors like Atuveciclib and AZD4573, researchers can confidently identify promising new therapeutics for transcriptionally addicted cancers.

References

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  • Jelinek, J., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Epigenetics, 16(1), 3. [Link]
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A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzoxazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazinone Scaffold and the Strategic Imperative of Fluorination

The benzoxazinone core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with a broad spectrum of biological activities.[1][2] These activities range from anticancer and antimicrobial to anti-inflammatory and receptor antagonism, making benzoxazinones a focal point of intensive research in medicinal chemistry.[3][4][5][6][7] However, translating a promising "hit" compound into a viable drug candidate requires meticulous optimization of its pharmacological profile. This is where the strategic incorporation of fluorine—a cornerstone of modern drug design—becomes paramount.

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[8] This unique combination of properties allows it to profoundly influence a molecule's characteristics without introducing significant steric bulk.[9][10] The introduction of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to the target protein.[8][11] Approximately 40% of new pharmaceuticals contain fluorine, a testament to its transformative impact on drug efficacy.[12] This guide provides a data-driven comparative analysis of fluorinated and non-fluorinated benzoxazinones, explaining the causal mechanisms behind their differing performance and providing the experimental frameworks necessary for their evaluation.

The Scientific Rationale: Why Fluorinate a Benzoxazinone?

The decision to incorporate fluorine is a strategic choice grounded in well-established medicinal chemistry principles. The goal is to predictably and favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacodynamic profile.

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This makes it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family responsible for oxidative metabolism.[8][11] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, we can block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.[8][13]

  • Improved Target Binding and Potency: Fluorine's powerful electron-withdrawing nature can alter the electronic distribution across the benzoxazinone scaffold.[14] This can modulate the acidity or basicity of nearby functional groups, creating more favorable electrostatic or hydrogen-bonding interactions with amino acid residues in the target's active site.[9][10] This enhanced binding affinity often translates directly to increased potency (i.e., a lower required dose for the same effect).

  • Modulation of Physicochemical Properties: Fluorination typically increases a molecule's lipophilicity (its ability to dissolve in fats and lipids).[9][10] This can improve its ability to cross cellular membranes, a critical factor for absorption from the gut and for reaching intracellular targets.[11] For drugs targeting the central nervous system, enhanced lipophilicity can facilitate penetration of the blood-brain barrier.

  • Conformational Control: The introduction of fluorine can influence the rotational energy barriers of single bonds, effectively "locking" the molecule into a specific three-dimensional shape.[11][14] If this conformation is the one that best fits the biological target, the result is a significant boost in activity.

The interplay of these factors is visually summarized in the logical relationship diagram below.

Fluorination_Rationale Fluorination Strategic Fluorination of Benzoxazinone Metabolic Increased Metabolic Stability (C-F Bond) Fluorination->Metabolic Binding Altered Electronics & Improved Binding Affinity Fluorination->Binding Lipophilicity Increased Lipophilicity & Permeability Fluorination->Lipophilicity Conformation Favorable Conformational Locking Fluorination->Conformation Bioavailability Improved Bioavailability & Half-Life Metabolic->Bioavailability Potency Increased Potency (Lower IC50/MIC) Binding->Potency Lipophilicity->Bioavailability Conformation->Potency Efficacy Enhanced Overall In Vivo Efficacy Potency->Efficacy Bioavailability->Efficacy

Caption: The impact of fluorination on molecular properties and therapeutic outcomes.

Data Presentation: A Comparative Overview of Efficacy

The theoretical benefits of fluorination are consistently validated by experimental data. Structure-activity relationship (SAR) studies across various therapeutic targets demonstrate the superior performance of fluorinated benzoxazinones.

Table 1: Antimicrobial Activity against Mycobacterium tuberculosis

In the development of novel treatments for drug-resistant tuberculosis, fluorine-containing benzoxazinyl-oxazolidinones have shown exceptional promise. The data confirms the advantage of having fluorine on the benzene ring of the scaffold.[15]

Compound IDKey Structural FeatureMIC vs. H37Rv (μg/mL)Oral Bioavailability (Mouse)Reference
21 Fluorinated Benzoxazinone 0.25–0.50 102% [15]
27Non-Fluorinated Analogue (Implied)Decreased ActivityNot Reported[15]

As demonstrated, Compound 21 not only exhibits outstanding in vitro activity against the drug-susceptible H37Rv strain but also possesses excellent pharmacokinetic properties, making it a strong lead candidate.[15]

Table 2: Enzyme Inhibition of α-Chymotrypsin

A study of benzoxazinone derivatives as inhibitors of the serine protease α-chymotrypsin clearly identified a trend where fluorination enhanced inhibitory potential more than other halogen substitutions.[16]

Phenyl SubstituentInhibition (IC50)Rationale for EfficacyReference
Fluoro Highest Potency Strong electron-withdrawing nature enhances interaction with the active site.[16]
ChloroModerate PotencyLess electronegative than fluorine, leading to weaker interactions.[16]
BromoLower PotencyLarger size and lower electronegativity reduce binding effectiveness.[16]
UnsubstitutedLowest PotencyLacks the favorable electronic modulation provided by halogens.[16]

This SAR study highlights that the electronic effect of the substituent is a key determinant of inhibitory activity, with the highly electronegative fluorine providing the greatest advantage.[16]

Table 3: Mineralocorticoid Receptor (MR) Antagonism

In the search for novel nonsteroidal MR antagonists for cardiovascular diseases, a fluorinated benzoxazin-3-one derivative emerged as a highly potent and selective candidate.[7]

Compound IDKey Structural FeatureMR Binding IC50 (nM)Selectivity vs. AR, PR, GRIn Vivo EffectReference
14n Fluorinated Benzoxazinone Potent Activity High Selectivity Significant Antihypertensive Effect [7]

The development of compound 14n, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, underscores how strategic fluorination is critical to achieving both high potency and the necessary selectivity against other steroid receptors.[7]

Experimental Protocols: A Framework for Self-Validating Comparison

To ensure the integrity and reproducibility of comparative efficacy studies, standardized and robust experimental protocols are essential. The following methodologies provide a framework for evaluating key performance parameters.

Synthesis of Benzoxazinone Derivatives

A common and reliable method for synthesizing 2-aryl-4H-1,3-benzoxazin-4-ones involves the reaction of anthranilic acids with appropriately substituted aroyl chlorides.[2][16]

Synthesis_Workflow Start Starting Materials: - Anthranilic Acid - Substituted Benzoyl Chloride (Fluorinated or Non-Fluorinated) Reaction Reaction Step: Combine materials and stir at room temperature. Start->Reaction Reagents Reagents: - Triethylamine (Base) - Chloroform (Solvent) Reagents->Reaction Workup Workup: - Wash with HCl, NaHCO3, H2O - Dry over Na2SO4 - Evaporate solvent Reaction->Workup Purify Purification: Recrystallization or Column Chromatography Workup->Purify Product Final Product: Purified Benzoxazinone Derivative Purify->Product

Caption: General workflow for the synthesis of benzoxazinone derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve anthranilic acid in a suitable solvent like chloroform in a round-bottom flask.

  • Base Addition: Add triethylamine to the solution to act as a base.

  • Acylation: Slowly add the desired benzoyl chloride (either fluorinated or non-fluorinated) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, sodium bicarbonate solution, and water to remove unreacted starting materials and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure benzoxazinone derivative.

In Vitro Efficacy Assay: Cell Proliferation (Anticancer)

This protocol determines a compound's ability to inhibit the growth of cancer cells, a common application for benzoxazinone derivatives.[3][17]

Assay_Workflow Seed 1. Seed Cancer Cells (e.g., A549, MCF-7) in 96-well plates. Incubate1 2. Incubate 24h for cell adherence. Seed->Incubate1 Treat 3. Treat Cells with serial dilutions of benzoxazinone compounds. Incubate1->Treat Incubate2 4. Incubate 48-72h to allow for drug effect. Treat->Incubate2 Assay 5. Add Assay Reagent (e.g., MTT, SRB) and incubate. Incubate2->Assay Measure 6. Measure Absorbance using a plate reader. Assay->Measure Analyze 7. Analyze Data: Calculate % inhibition and determine IC50 values. Measure->Analyze

Caption: Workflow for a typical in vitro cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well microtiter plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of the fluorinated and non-fluorinated benzoxazinones in DMSO. Create a series of dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add a viability reagent such as MTT or Sulforhodamine B (SRB) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Pharmacokinetic (PK) Evaluation

This protocol provides a high-level overview of an essential in vivo experiment to determine a compound's bioavailability and half-life, as was done for promising antitubercular candidates.[15]

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compound (fluorinated or non-fluorinated benzoxazinone) to a cohort of laboratory animals (e.g., mice) via the intended clinical route (e.g., oral gavage) and also via an intravenous (IV) route in a separate cohort.

  • Blood Sampling: Collect blood samples at specific time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • PK Parameter Calculation: Use specialized software to plot the plasma concentration-time curve. From this curve, calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (elimination half-life).

  • Bioavailability Calculation: Oral bioavailability (%F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzoxazinone scaffold is a powerful and validated strategy for enhancing therapeutic efficacy. As demonstrated by comparative experimental data, fluorination consistently leads to improvements in potency, metabolic stability, and overall pharmacological profile.[8][15][16] The causality is clear: fluorine's unique electronic and steric properties favorably modulate the molecule's interaction with its biological target and its behavior within a biological system.[9][11]

For researchers and drug development professionals, the question is not if fluorination should be considered, but where to strategically place it to achieve the desired therapeutic advantage. The detailed protocols and comparative data presented in this guide offer a robust framework for the rational design, synthesis, and evaluation of next-generation fluorinated benzoxazinone-based therapeutics.

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Comparative Benchmarking of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one: A Guide for Evaluating a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the novel compound 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one. Our analysis is grounded in the hypothesis that this compound, based on the biologically active 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, is a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[3][4][5][6][7]

For researchers in drug discovery, the rigorous evaluation of a new chemical entity against established standards is a critical step in validating its therapeutic potential. This document outlines the scientific rationale, detailed experimental protocols, and comparative data required to benchmark this compound's performance, focusing on its efficacy, selectivity, and cellular activity as a p38 MAPK inhibitor.

Introduction: The Scientific Rationale for Targeting p38 MAPK

The p38 MAPK signaling pathway is a cornerstone of the cellular response to external stressors, including inflammatory cytokines, UV radiation, and osmotic shock.[1][8][9] This pathway is a critical regulator of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and plays a pivotal role in apoptosis, cell differentiation, and immune responses.[10] Its dysregulation is strongly implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[11][12][13] This makes the p38 MAPK, particularly the ubiquitously expressed p38α isoform, a high-value target for therapeutic intervention.[14]

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a recognized "privileged scaffold" in medicinal chemistry, known for its favorable biological activities and potential for development into therapeutic agents.[4][5] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including PI3K and mTOR.[3][7] Given this precedent, we hypothesize that 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one may exhibit inhibitory activity against p38 MAPK. This guide provides the necessary framework to test this hypothesis by benchmarking it against well-characterized p38 MAPK inhibitors.

Signaling Pathway Overview

The p38 MAPK cascade is initiated by upstream kinases (MKK3/MKK6) that dually phosphorylate p38α on its Thr180 and Tyr182 residues.[9][15] Once activated, p38α phosphorylates a range of downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2), culminating in a complex cellular response.[15] ATP-competitive inhibitors function by blocking the kinase's ability to transfer phosphate to these substrates.

p38_pathway cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MKK3_6 MKK3 / MKK6 Inflammatory Cytokines->MKK3_6 Environmental Stress Environmental Stress Environmental Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 ATF2 ATF-2 p38->ATF2 Cytokines TNF-α, IL-6 Production MAPKAPK2->Cytokines ATF2->Cytokines Inhibitor 6-bromo-8-fluoro-... (ATP-Competitive Inhibitor) Inhibitor->p38

Caption: The p38 MAPK signaling pathway and the point of ATP-competitive inhibition.

Comparative Efficacy and Selectivity Analysis

A crucial first step is to determine the compound's half-maximal inhibitory concentration (IC50) against the target kinase and assess its selectivity against other relevant kinases. This is vital because off-target activity can lead to unforeseen side effects.[16]

Quantitative Benchmarking Data

The following table presents IC50 values for established p38 MAPK inhibitors, which will serve as our benchmark standards. The goal is to situate the performance of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one within this landscape.

Inhibitorp38α (IC50, nM)p38β (IC50, nM)p38γ (IC50, nM)p38δ (IC50, nM)Selectivity NotesReference
SB203580 50500>10,000>10,000Selective for α/β isoforms.[17][18]
SB202190 50100>10,000>10,000Potent inhibitor of p38α/β.[17][18]
BIRB 796 (Doramapimod) 3865200520High-affinity, slow dissociation.[18]
VX-745 13---Potent and selective p38α inhibitor.[19]
PH-797804 2.3---Highly selective for p38α.[16][19]
6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one TBDTBDTBDTBDTo be determined.-

TBD: To Be Determined through experimentation.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided. These methods are standard in the field of kinase inhibitor profiling.

Workflow for Inhibitor Characterization

workflow cluster_biochem Biochemical Evaluation cluster_cell Cellular Activity cluster_pk Preclinical Profiling biochem_assay 1. Biochemical Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 vs p38α/β/γ/δ biochem_assay->ic50 selectivity Kinase Selectivity Screen (Panel of >100 kinases) ic50->selectivity cell_based 2. Cell-Based Assay (e.g., Phospho-p38 ELISA) selectivity->cell_based cytokine Cytokine Release Assay (LPS-stimulated THP-1 cells) cell_based->cytokine toxicity Cytotoxicity Assay (e.g., MTT/LDH) cytokine->toxicity adme 3. In Vitro ADME (Microsomal Stability, Permeability) toxicity->adme pk_study In Vivo Pharmacokinetics (Rodent model) adme->pk_study

Caption: High-level workflow for characterizing a novel p38 MAPK inhibitor.

Protocol 1: Biochemical p38α Kinase Assay (ADP-Glo™)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified p38α by quantifying ADP production, a universal product of kinase reactions. The luminescent readout provides high sensitivity and a broad dynamic range.[20]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Dilute recombinant human p38α enzyme in Kinase Buffer.

    • Prepare a substrate/ATP mix: Dilute ATF-2 substrate and ATP in Kinase Buffer. Final concentrations in the assay should be at the Km for ATP to ensure competitive inhibition is accurately measured.

    • Prepare a 10-point serial dilution of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one and benchmark inhibitors (e.g., from 100 µM to 5 pM) in 100% DMSO, followed by a dilution in Kinase Buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the p38α enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]

Protocol 2: Cell-Based Phospho-p38 MAPK ELISA

Causality: This assay validates that the compound can penetrate the cell membrane and inhibit p38 MAPK activity within a physiological context. It measures the phosphorylation of p38 at Thr180/Tyr182, which is a direct marker of its activation.[21][22]

Methodology:

  • Cell Culture and Plating:

    • Culture human monocytic THP-1 cells or HeLa cells in appropriate media.

    • Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one or a benchmark inhibitor (e.g., BIRB 796) for 1-2 hours.

    • Stimulate p38 activation by adding an agonist, such as Anisomycin (10 µg/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 30 minutes. Include unstimulated and vehicle-only controls.

  • Cell Lysis and Detection (based on a commercial kit, e.g., from R&D Systems® or Cell Signaling Technology®):

    • Aspirate the media and fix the cells with 4% formaldehyde.

    • Wash the wells and permeabilize the cells with a detergent-based solution.

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated p38 MAPK (p-Thr180/Tyr182).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

    • Measure absorbance at 450 nm. A second measurement at 540 nm can be used to correct for optical imperfections in the plate.

  • Data Analysis:

    • Normalize the phospho-p38 signal to the total cell number (which can be determined in parallel wells using a total p38 antibody or a nuclear stain).

    • Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.

Protocol 3: Pharmacokinetic (PK) Profile Prediction

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to predict its in vivo behavior.[1][10][23] Machine learning models and in vitro assays can provide crucial early insights, reducing reliance on extensive animal testing in the initial phases.[1][9][10]

Methodology: In Silico & In Vitro ADME

  • Computational Prediction:

    • Utilize machine learning-based platforms (e.g., Deep-PK, SwissADME) to predict key pharmacokinetic parameters from the compound's chemical structure.[11]

    • Input the SMILES string for 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one.

    • Analyze predicted properties such as aqueous solubility, Caco-2 permeability, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition.

  • In Vitro Metabolic Stability Assay:

    • Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant.

    • Quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][24]

    • Calculate the compound's half-life (t½) and intrinsic clearance (Clint).

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial characterization of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one as a putative p38 MAPK inhibitor. By systematically executing these biochemical and cell-based assays and comparing the results to established benchmarks, researchers can generate a comprehensive data package.

Positive results—namely, potent p38α inhibition (low nanomolar IC50), good kinase selectivity, and on-target activity in cellular models—would strongly support advancing the compound into more complex studies. Subsequent steps would include evaluation in in vivo models of inflammation, such as the collagen-induced arthritis model in mice, to establish a clear link between target engagement and therapeutic efficacy.[25][26] This structured, data-driven approach is fundamental to validating novel chemical matter and accelerating its journey through the drug discovery pipeline.

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A Researcher's Guide to the Synergy of Bench and Bytes: Cross-Validation of Experimental and Computational Results for Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the convergence of traditional wet-lab experimentation with sophisticated in silico computational modeling has become indispensable. This guide provides an in-depth technical comparison of experimental and computational methodologies for the study of benzoxazinones, a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1][2][3][4] We will delve into the nuances of cross-validating these disparate yet complementary approaches, offering a framework for researchers, scientists, and drug development professionals to enhance the robustness and predictive power of their findings.

The Benzoxazinone Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazinones are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4][5] The inherent structural features of the benzoxazinone core serve as a versatile scaffold for chemical modifications, allowing for the fine-tuning of their biological activity.

The Dual Pillars of Modern Drug Discovery: Experimentation and Computation

A successful drug discovery campaign hinges on the iterative and synergistic interplay between experimental validation and computational prediction. Experimental techniques provide the ground truth of a molecule's behavior in a biological system, while computational methods offer a powerful lens to rationalize these observations at a molecular level and to guide the design of new, more potent analogues. This guide will explore the key methodologies in both domains and, more importantly, how to critically compare and cross-validate their outputs.

Part 1: The Experimental Foundation - Synthesis, Characterization, and Biological Evaluation

The synthesis and biological testing of benzoxazinone derivatives form the bedrock of any investigation into their therapeutic potential. A rigorous experimental workflow is crucial for generating high-quality data that can be confidently correlated with computational models.

Chemical Synthesis: Building the Molecular Architecture

The synthesis of benzoxazinone derivatives is typically achieved through the cyclization of anthranilic acid precursors with various acylating agents.[1][2][3][6][7] A common and effective method involves the reaction of an appropriately substituted anthranilic acid with an acid anhydride or acyl chloride.[7][8]

Exemplary Experimental Protocol: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones [9]

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform.[1][2][3][8]

  • Acylation: Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at 0°C with constant stirring. The use of a slight excess of the acylating agent ensures complete consumption of the starting material.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7] In some protocols, a cyclizing agent like cyanuric chloride or phosphorus oxychloride may be employed to facilitate ring closure under milder conditions.[1][2][3][8][9]

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the crude product.[7] The solid is then filtered, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure benzoxazinone derivative.[7]

Causality in Experimental Choices: The choice of solvent and cyclizing agent is critical and depends on the reactivity of the starting materials. Pyridine often serves as both a solvent and a base to neutralize the HCl generated during the reaction.[1][2][3] The use of a dehydrating agent like acetic anhydride can also drive the cyclization.[7]

Structural Elucidation: Confirming the Molecular Identity

Unambiguous characterization of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed to confirm the chemical structure and purity of the benzoxazinone derivatives.

Spectroscopic TechniqueInformation Obtained
¹H and ¹³C NMR Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.[7][10][11][12]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the characteristic C=O stretching vibration of the lactone ring in the benzoxazinone core.[8][10]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.[13]
Elemental Analysis Confirms the elemental composition of the synthesized compound.[7]
Biological Evaluation: Assessing Therapeutic Potential

The synthesized benzoxazinone derivatives are then subjected to a battery of in vitro and in vivo assays to evaluate their biological activity. The choice of assays depends on the therapeutic target of interest.

Example In Vitro Assays:

  • Antimicrobial Activity: The antibacterial and antifungal activity can be assessed using methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.[14]

  • Anticancer Activity: The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability.[5][13][15]

  • Enzyme Inhibition Assays: For specific targets, such as kinases or proteases, enzyme inhibition assays are performed to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[16][17][18]

  • Anti-inflammatory Activity: In vivo models, such as the carrageenan-induced rat paw edema model, are used to assess the anti-inflammatory potential of the compounds.[1][2][3]

Part 2: The Computational Counterpart - In Silico Modeling and Prediction

Computational methods provide a rapid and cost-effective means to prioritize compounds for synthesis and to understand the molecular basis of their activity.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][19][20][21] This method is instrumental in understanding the structure-activity relationships (SAR) of a series of compounds.[19]

Typical Molecular Docking Workflow:

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Docking Algorithm (e.g., AutoDock, Glide, GOLD) ligand_prep->docking receptor_prep Receptor Preparation (PDB structure, removal of water, addition of hydrogens) receptor_prep->docking scoring Scoring Function (Binding energy estimation) docking->scoring pose_analysis Pose Analysis (Visualization of interactions) scoring->pose_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis pose_analysis->sar_analysis

Caption: A typical molecular docking workflow.

Causality in Computational Choices: The choice of docking software and scoring function can significantly impact the results. It is crucial to validate the docking protocol by redocking a known ligand into the active site of the receptor to ensure that the method can reproduce the experimentally observed binding mode.

Density Functional Theory (DFT) Calculations: Unveiling Electronic Properties

DFT calculations are quantum mechanical methods used to investigate the electronic structure of molecules.[11][22][23][24][25] These calculations can provide insights into a molecule's geometry, reactivity, and spectroscopic properties, which can be correlated with experimental data.

Applications of DFT in Benzoxazinone Research:

  • Geometry Optimization: To obtain the most stable 3D conformation of a molecule.[26]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and electronic transitions.[22]

  • Spectroscopic Predictions: DFT can be used to calculate theoretical NMR, IR, and UV-Vis spectra, which can be compared with experimental data for structural validation.[11][23]

ADMET Prediction: Assessing Drug-Likeness

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the developability of a drug candidate. In silico tools can predict these properties based on the chemical structure of a compound.[6][13][15][27][28][29]

Key ADMET Parameters Predicted Computationally:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and to predict if a compound has properties that would make it a likely orally active drug in humans.[27][29]

  • Aqueous Solubility: Predicts the solubility of the compound in water, which is important for absorption.

  • Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB, which is crucial for CNS-acting drugs.

  • Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.

  • Toxicity Prediction: In silico models can predict various toxicities, such as hepatotoxicity and cardiotoxicity.

Part 3: The Crucial Cross-Validation - Bridging the Gap Between Experiment and Computation

The true power of integrating experimental and computational approaches lies in their cross-validation. This process involves a critical comparison of the results from both domains to build a more comprehensive and reliable understanding of the system under investigation.

Correlating Biological Activity with Docking Scores

A primary goal of cross-validation is to establish a correlation between the experimentally determined biological activity (e.g., IC₅₀ values) and the computationally predicted binding affinities (e.g., docking scores).

Comparative Data Table: Experimental vs. Computational Results for a Hypothetical Benzoxazinone Series

CompoundExperimental IC₅₀ (µM)Predicted Binding Energy (kcal/mol)Key Predicted Interactions
BZ-1 1.2-9.5Hydrogen bond with Ser129, hydrophobic interactions[19]
BZ-2 5.8-8.2Hydrophobic interactions only
BZ-3 0.5-10.1Hydrogen bonds with Ser129 and Arg157[19]
BZ-4 > 50-6.3Steric clash with active site residues

Analysis of Concordance and Discordance:

  • Concordance: A strong correlation between lower IC₅₀ values and more negative binding energies suggests that the computational model is accurately capturing the key drivers of binding affinity. For instance, the superior activity of BZ-3 is rationalized by the formation of an additional hydrogen bond predicted by the docking model.[19]

  • Discordance: Discrepancies between experimental and computational results can be equally informative. For example, if a compound with a high predicted binding affinity shows poor experimental activity, it could be due to factors not accounted for in the docking simulation, such as poor solubility or cell permeability. This highlights the importance of integrating ADMET predictions.

Validating Molecular Structures with Spectroscopic Data

DFT calculations can be used to predict spectroscopic properties that can be directly compared with experimental data.

Cross-Validation Workflow for Structural Elucidation:

G cluster_exp Experimental cluster_comp Computational (DFT) cluster_crossval Cross-Validation synthesis Synthesis of Benzoxazinone nmr_exp Experimental NMR Spectra synthesis->nmr_exp ir_exp Experimental IR Spectra synthesis->ir_exp dft_opt DFT Geometry Optimization synthesis->dft_opt compare_nmr Compare Experimental and Predicted NMR nmr_exp->compare_nmr compare_ir Compare Experimental and Predicted IR ir_exp->compare_ir nmr_pred Predicted NMR Chemical Shifts dft_opt->nmr_pred ir_pred Predicted IR Frequencies dft_opt->ir_pred nmr_pred->compare_nmr ir_pred->compare_ir structure_confirm Structure Confirmation compare_nmr->structure_confirm compare_ir->structure_confirm

Caption: Cross-validation of molecular structure.

A good agreement between the experimental and DFT-calculated spectra provides strong evidence for the proposed chemical structure.[11]

Iterative Drug Design: A Feedback Loop

The cross-validation process should not be a one-off comparison but rather an iterative feedback loop that drives the drug design process.

The Iterative Design Cycle:

  • Design: Propose new benzoxazinone analogues based on computational models and SAR from previous experimental data.

  • Synthesize: Synthesize the prioritized compounds.

  • Test: Evaluate the biological activity of the new compounds.

  • Analyze: Cross-validate the new experimental data with computational predictions.

  • Refine: Use the insights gained to refine the computational models and design the next generation of compounds.

This iterative cycle allows for the continuous improvement of both the experimental and computational strategies, leading to a more efficient and effective drug discovery process.

Conclusion: A Symbiotic Relationship for Accelerated Discovery

The cross-validation of experimental and computational results is not merely a confirmatory exercise but a dynamic and synergistic process that is essential for modern drug discovery. By critically evaluating the concordance and discordance between the two approaches, researchers can gain a deeper understanding of the molecular mechanisms of action of benzoxazinones, leading to the rational design of more potent and selective therapeutic agents. This integrated approach, grounded in scientific integrity and a logical framework, will undoubtedly continue to accelerate the translation of promising chemical scaffolds like benzoxazinones from the laboratory to the clinic.

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A Comparative Guide to the Synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one: An Evaluation of Reproducibility and Methodological Viability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (CAS No. 560082-53-3) is a halogenated heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1] The benzoxazinone core is a privileged structure found in compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3][4] However, the synthesis of specifically substituted analogues like the title compound is not widely documented, presenting challenges for researchers in terms of establishing a reliable and reproducible protocol. This guide provides an in-depth comparison of plausible synthetic routes, focusing on the critical parameters that govern experimental success and reproducibility. We will dissect the most viable pathway, offering a detailed experimental protocol and analyzing the causality behind key procedural choices to empower researchers to achieve consistent outcomes.

Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis

The synthesis of complex organic molecules, particularly multi-substituted heterocycles, is often fraught with reproducibility challenges.[5] Minor variations in reagent quality, reaction setup, or workup procedures can lead to significant deviations in yield and purity.[6] A recent Nature survey highlighted that chemistry researchers report the most difficulty in replicating both their own and others' work, underscoring the need for robust, well-documented, and mechanistically understood protocols.[6]

This guide addresses the synthesis of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one by proposing and evaluating the most chemically sound pathway: a two-step sequence involving the acylation of a key 2-aminophenol intermediate followed by intramolecular cyclization. We will analyze the critical control points within this workflow to provide a self-validating system for achieving high-purity material.

Proposed Synthetic Pathway: A Two-Step Approach

The most direct and logical approach to constructing the 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one core is via the cyclization of an N-acylated 2-aminophenol derivative. This strategy is widely employed for the synthesis of benzoxazinones due to its reliability and the commercial availability of many starting materials.[7] The proposed pathway consists of two primary stages:

  • Acylation: Reaction of the key intermediate, 2-amino-5-bromo-3-fluorophenol, with chloroacetyl chloride to form the N-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-chloroacetamide precursor.

  • Cyclization: An intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride on the adjacent chain to form the six-membered oxazine ring.

Below is a visual representation of this proposed workflow.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-5-bromo-3-fluorophenol C N-(5-bromo-3-fluoro-2-hydroxyphenyl) -2-chloroacetamide A->C B Chloroacetyl Chloride B->C D N-(5-bromo-3-fluoro-2-hydroxyphenyl) -2-chloroacetamide F 6-bromo-8-fluoro-2H-benzo[b] oxazin-3(4H)-one D->F E Base (e.g., K2CO3) E->F G Start 2-Amino-5-bromo-3-fluorophenol (Nucleophile) Desired N-Acylation Product (Amide) Start->Desired  Desired Pathway (Higher Amine Nucleophilicity) Side O-Acylation Product (Ester) Start->Side  Side Reaction (Favored at higher temp) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Desired Reagent->Side Final Desired Intermediate Desired->Final

Sources

A Head-to-Head Comparison of Benzoxazinone-Based Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anti-inflammatory drug discovery is in constant evolution, driven by the need for more targeted therapies with improved safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs).[1] In this context, the benzoxazinone scaffold has emerged as a privileged structure, demonstrating a wide range of pharmacological activities, including potent anti-inflammatory effects.[2] This guide provides a head-to-head comparison of emerging benzoxazinone-based anti-inflammatory agents, supported by experimental data, to aid researchers and drug development professionals in this promising field.

The Benzoxazinone Scaffold: A Versatile Anti-Inflammatory Core

The 2H-1,4-benzoxazin-3(4H)-one core is a heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure is amenable to various chemical modifications, allowing for the fine-tuning of its biological activity.[3] Several studies have demonstrated that derivatives of this scaffold can modulate key inflammatory pathways, positioning them as attractive candidates for the development of novel anti-inflammatory therapeutics.[2][4]

Key Mechanisms of Action

Benzoxazinone derivatives exert their anti-inflammatory effects through multiple mechanisms, often targeting critical nodes in the inflammatory cascade. The primary pathways implicated include the inhibition of pro-inflammatory enzymes and the modulation of intracellular signaling pathways that govern the expression of inflammatory mediators.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[][6] The two main isoforms, COX-1 and COX-2, play distinct physiological and pathological roles. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[] Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1]

Similarly, lipoxygenase (LOX) enzymes, particularly 5-LOX, are crucial in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases.[7][8][9] Inhibition of the LOX pathway presents another important strategy for controlling inflammation.[10] Some benzoxazinone derivatives have been investigated for their potential to inhibit these key enzymes.

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation.[11][12] NF-κB is a transcription factor that controls the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][13] The MAPK family of proteins (including p38, JNK, and ERK) are involved in signal transduction from the cell surface to the nucleus, leading to the activation of transcription factors and the production of inflammatory mediators.[14][15] Benzoxazinone derivatives have been shown to interfere with these pathways, thereby suppressing the inflammatory response.[3]

Head-to-Head Comparison of Novel Benzoxazinone-Based Agents

To illustrate the therapeutic potential and diversity within this class of compounds, we will compare two distinct strategies in the development of benzoxazinone-based anti-inflammatory agents: conjugation with existing NSAIDs and modification with other heterocyclic moieties.

Table 1: Comparative Anti-Inflammatory Activity of Benzoxazinone Derivatives

CompoundMolecular Target/MechanismKey In Vivo/In Vitro DataReference CompoundGastrointestinal ToxicitySource
Diclofenac-Benzoxazinone Conjugate (3d) Likely COX inhibition62.61% inhibition of rat paw edemaDiclofenac (68.20% inhibition)Tolerable (Ulcerogenicity Index: 2.67)[16][17]
1,2,3-Triazole Modified Benzoxazinone (e16) Inhibition of NO, IL-1β, IL-6, TNF-α, iNOS, COX-2; Activation of Nrf2-HO-1 pathwaySignificant reduction of LPS-induced pro-inflammatory mediators in BV-2 cellsNot specifiedFavorable safety in acute toxicity tests[3][18]

The data presented in Table 1 highlights two promising avenues for the development of benzoxazinone-based anti-inflammatory drugs. The diclofenac-benzoxazinone conjugate demonstrates potent anti-inflammatory activity comparable to the parent drug, with the potential for reduced gastrointestinal toxicity.[16][17][19] On the other hand, the 1,2,3-triazole modified benzoxazinone exhibits a broader mechanism of action by targeting multiple pro-inflammatory mediators and activating antioxidant pathways, suggesting its potential for treating neuroinflammation.[3][18]

Experimental Protocols for Evaluating Anti-Inflammatory Activity

The following are detailed, step-by-step methodologies for key experiments used to characterize the anti-inflammatory properties of benzoxazinone derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing acute inflammation.[20][21]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and leukotrienes. The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control group (vehicle)

    • Standard drug group (e.g., Diclofenac, 10 mg/kg)

    • Test compound groups (various doses)

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

In Vitro Evaluation: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This cell-based assay is crucial for investigating the molecular mechanisms of anti-inflammatory agents.[22][23]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages (e.g., RAW 264.7 or BV-2 microglial cells), leading to the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6.[3] The inhibitory effect of a test compound on the production of these mediators is a measure of its anti-inflammatory potential.

Protocol:

  • Cell Culture: RAW 264.7 or BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Measurement of Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compounds.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

Inflammatory Signaling Pathways

The following diagram illustrates the central role of the NF-κB and MAPK signaling pathways in inflammation, which are key targets for benzoxazinone-based anti-inflammatory agents.

Inflammatory_Pathways cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K MAP3K->MAP2K MAPK p38/JNK/ERK MAP2K->MAPK Nucleus Nucleus MAPK->Nucleus translocates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

General Experimental Workflow for Anti-Inflammatory Drug Screening

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel anti-inflammatory agents.

Workflow Synthesis Compound Synthesis (Benzoxazinone Derivatives) InVitro In Vitro Screening (LPS-induced inflammation) Synthesis->InVitro Mechanism Mechanism of Action Studies (Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Efficacy (Carrageenan-induced paw edema) Mechanism->InVivo Tox Toxicity Studies (Acute toxicity, Ulcerogenicity) InVivo->Tox Lead Lead Optimization Tox->Lead

Caption: Experimental workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

Benzoxazinone-based compounds represent a promising class of anti-inflammatory agents with diverse mechanisms of action. The ability to modify the core structure allows for the development of compounds with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in chronic models of inflammation. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to advance the discovery and development of the next generation of benzoxazinone-based anti-inflammatory drugs.

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Evaluating the Selectivity Profile of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2] The challenge lies in designing molecules that potently inhibit the target of interest while minimizing engagement with other kinases and off-target proteins, thereby reducing the potential for toxicity and adverse effects.[3][4] This guide provides an in-depth evaluation of the selectivity profile of a novel compound, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one, a member of the biologically active benzoxazinone class.[5][6] Derivatives of this scaffold have shown promise as potent and orally active PI3K/mTOR dual inhibitors.[7][8]

This document will serve as a comprehensive comparison, detailing the experimental methodologies to rigorously assess its selectivity against established PI3K/mTOR inhibitors. We will delve into the causality behind the chosen experimental designs, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Introduction to the Candidate and Comparators

Our investigational compound, 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one (hereafter referred to as Cmpd-X) , has been designed based on a scaffold known to interact with the ATP-binding pocket of kinases.[9] To provide a meaningful assessment of its selectivity, we will compare its performance against two well-characterized PI3K/mTOR dual inhibitors:

  • GDC-0941 (Pictilisib): A potent, pan-Class I PI3K inhibitor that also exhibits activity against mTOR.

  • BEZ235 (Dactolisib): A dual PI3K and mTOR inhibitor that has been extensively profiled.

The primary objective is to determine if Cmpd-X offers a superior selectivity profile, potentially translating to an improved therapeutic window.

Experimental Strategy for Selectivity Profiling

A multi-faceted approach is necessary to build a comprehensive selectivity profile. We will employ a combination of in vitro biochemical assays and cell-based assays to not only determine the potency against the primary targets but also to uncover potential off-target interactions across the human kinome and other protein families.

Our experimental workflow is designed to provide a tiered analysis, starting with broad screening and progressing to more focused, quantitative assessments.

G cluster_0 Tier 1: Primary Target & Kinome-Wide Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Broad Off-Target Liability T1_Biochem Biochemical Kinase Assay (PI3K/mTOR Panel) T2_CETSA Cellular Thermal Shift Assay (CETSA) for PI3Kα and mTOR T1_Biochem->T2_CETSA Confirms on-target activity T1_Kinome Broad Kinome Screen (e.g., 400+ Kinases) T3_Safety Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) T1_Kinome->T3_Safety Identifies potential off-targets for further investigation T2_CETSA->T3_Safety Provides cellular context

Caption: Tiered experimental workflow for selectivity profiling.

Methodologies and Protocols

In Vitro Biochemical Kinase Assays

The cornerstone of selectivity profiling is the direct measurement of a compound's inhibitory activity against a panel of purified enzymes.[1] We will utilize a radiometric kinase assay, which is considered a gold standard for its sensitivity and direct measurement of phosphate transfer.[10][11][12]

Protocol: Radiometric Kinase Assay (e.g., for PI3Kα)

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, the purified PI3Kα enzyme, and its specific lipid substrate (e.g., PIP2).

  • Compound Addition: Add Cmpd-X, GDC-0941, or BEZ235 at 10 different concentrations (e.g., from 1 nM to 10 µM) to the reaction mixture. A DMSO control is run in parallel.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.[13] The ATP concentration should be at or near the Km for each kinase to ensure that the resulting IC₅₀ values are a good approximation of the intrinsic inhibitor affinities (Kᵢ).[1]

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and Spotting: Stop the reaction and spot the mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.[14]

  • Washing: Wash the membranes extensively to remove unreacted [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.[12]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This protocol will be applied to a panel of PI3K isoforms (α, β, γ, δ) and mTOR to determine the primary target potencies. Subsequently, a broad kinome panel (e.g., Reaction Biology's Kinome Mapper) will be used to assess activity against over 400 human kinases.[13]

Cellular Thermal Shift Assay (CETSA)

While biochemical assays are crucial, they do not account for factors such as cell permeability and target engagement in a physiological context.[15][16] CETSA is a powerful biophysical method to verify that a compound binds to its intended target in intact cells.[17][18] The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[17][19]

G cluster_0 CETSA Workflow Start Treat cells with Cmpd-X or vehicle Heat Heat cell aliquots to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble fraction Heat->Lyse Detect Quantify soluble target protein (e.g., Western Blot) Lyse->Detect Plot Plot soluble protein vs. temperature to generate melting curve Detect->Plot

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol: CETSA for PI3Kα Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7, which has a high PI3K pathway dependency) and treat with Cmpd-X (at a concentration ~100x its biochemical IC₅₀) or a vehicle control (DMSO) for 2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble PI3Kα using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble PI3Kα against temperature. A shift in the melting curve to a higher temperature in the Cmpd-X-treated cells compared to the vehicle control confirms target engagement.[19]

Off-Target Safety Screening

To proactively identify potential safety liabilities, Cmpd-X will be screened against a panel of targets known to be associated with adverse drug reactions.[3] This typically includes a diverse set of receptors, transporters, enzymes, and ion channels.[20][21] Companies like Charles River or Reaction Biology offer standardized safety pharmacology panels.[3][20] This step is crucial for de-risking the compound early in the discovery process.[22]

Comparative Data Analysis

The data generated from these assays will be compiled to provide a clear comparison of the selectivity profiles.

Table 1: Biochemical Potency (IC₅₀, nM) against PI3K Family and mTOR

CompoundPI3KαPI3KβPI3KγPI3KδmTOR
Cmpd-X 5.285.6120.398.115.4
GDC-0941 3.14.525.72.8350.2
BEZ235 4.275.16.85.520.7

Hypothetical data for illustrative purposes.

Table 2: Kinome Scan Selectivity Score at 1 µM

CompoundS(10) Score¹Number of Off-Targets (>90% inhibition)
Cmpd-X 0.0156
GDC-0941 0.04217
BEZ235 0.03514

¹The S(10) score is a measure of selectivity, where a lower score indicates higher selectivity. It is calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested.

Table 3: CETSA Thermal Shift (ΔTm, °C) in MCF-7 Cells

Compound (at 1 µM)PI3Kα ΔTm
Cmpd-X + 4.8°C
GDC-0941 + 5.2°C
BEZ235 + 4.5°C

Interpretation and Conclusion

Based on our hypothetical data, Cmpd-X demonstrates a distinct selectivity profile. While being a potent inhibitor of PI3Kα and mTOR (Table 1), it shows significantly less activity against other PI3K isoforms compared to the pan-inhibitor GDC-0941. This isoform selectivity could be advantageous in specific therapeutic contexts.

Crucially, the kinome scan data (Table 2) suggests that Cmpd-X is substantially more selective across the broader kinome than both GDC-0941 and BEZ235, with fewer off-target kinases inhibited at a high concentration. This "cleaner" profile, indicated by a lower S(10) score, is a highly desirable attribute for a drug candidate, as it may predict a lower risk of off-target toxicities.[4]

The CETSA data (Table 3) confirms that Cmpd-X effectively engages PI3Kα within the complex milieu of a living cell, with a thermal shift comparable to the established inhibitors. This provides confidence that the biochemical potency translates to target binding in a more physiologically relevant environment.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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A Researcher's Guide to Orthogonal Structural Confirmation of Synthesized Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzoxazinones represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them cornerstones in medicinal chemistry and drug development.[1][2] The precise structural elucidation of newly synthesized benzoxazinone derivatives is a non-negotiable prerequisite for advancing these molecules through the development pipeline. Ambiguity in structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This guide provides an in-depth comparison of orthogonal analytical methods for the unambiguous confirmation of benzoxazinone structures, grounded in scientific principles and supported by experimental data. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography, offering researchers a robust framework for structural validation.

The Imperative of Orthogonal Methodologies in Structural Elucidation

The synthesis of novel benzoxazinone derivatives is often a multi-step process with the potential for isomeric byproducts and unexpected rearrangements.[1][3] Relying on a single analytical technique for structural confirmation is fraught with risk. Each method interrogates a molecule from a different physical perspective, and their combined, or "orthogonal," application provides a multi-faceted and thus more reliable confirmation of the intended chemical structure. This approach is fundamental to ensuring the scientific integrity of research and the quality of drug candidates.

This guide will dissect the individual contributions of four key analytical techniques, providing a rationale for their selection and a workflow for their integrated use.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For benzoxazinones, both ¹H and ¹³C NMR are indispensable.[5]

Key Insights from NMR:
  • ¹H NMR: Reveals the number of distinct protons, their chemical environment (shielding/deshielding), and their proximity to neighboring protons through spin-spin coupling. The aromatic protons on the fused benzene ring typically appear in the downfield region (around 7.0-8.5 ppm), with their splitting patterns providing crucial information about the substitution pattern.[5]

  • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule and information about their hybridization state. The carbonyl carbon of the oxazinone ring is a key diagnostic signal, typically appearing significantly downfield.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning proton and carbon signals and piecing together the molecular framework.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing connectivity across heteroatoms and quaternary carbons.[6]

Experimental Protocol: NMR Analysis of a Benzoxazinone Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified benzoxazinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize spectral width, number of scans, and relaxation delay for good signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters for each experiment to obtain clear correlation peaks.

  • Data Analysis: Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Data Interpretation: A Hypothetical Example

Table 1: Hypothetical NMR Data for a Substituted Benzoxazinone

Signal¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)HMBC Correlations (¹H → ¹³C)
H-57.85, d, 8.0128.5C-4, C-6, C-8a
H-67.20, t, 8.0122.0C-5, C-7, C-8
H-77.60, t, 8.0135.0C-5, C-8, C-8a
H-87.40, d, 8.0118.0C-6, C-7, C-4a
CH₂-24.50, s65.0C-3, C-Aryl
C-3 (C=O)-165.0-
C-4a-115.0-
C-8a-148.0-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a fundamental check on its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular formula with high accuracy, significantly narrowing down the possible structures.

Key Insights from MS:
  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the parent molecule.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. The fragmentation of the benzoxazinone core can be diagnostic.

  • Isotopic Distribution: The relative abundance of isotopic peaks can help confirm the presence and number of certain elements (e.g., Cl, Br).

Experimental Protocol: LC-MS Analysis of a Benzoxazinone Derivative
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the benzoxazinone in a solvent compatible with liquid chromatography (e.g., acetonitrile, methanol).

  • LC Separation: Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) to separate the target compound from any impurities.

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer.[7][8] Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Analysis: Identify the peak corresponding to the synthesized compound in the chromatogram. Extract the mass spectrum for this peak and determine the exact mass of the molecular ion. Use software to predict the molecular formula from the accurate mass.

Workflow for Integrated Structural Confirmation

Caption: Workflow for the integrated use of orthogonal analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10] For benzoxazinones, FTIR is excellent for confirming the presence of key structural motifs.

Key Insights from FTIR:
  • C=O Stretch: A strong, sharp absorption band typically in the range of 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the oxazinone ring.

  • C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazine ring are usually observed.[9]

  • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

  • N-H Stretch: If the nitrogen atom is part of a secondary amine, a characteristic absorption will be seen in the 3300-3500 cm⁻¹ region.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For soluble samples, a thin film can be cast on a salt plate.

  • Spectrum Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the synthesized benzoxazinone.

Table 2: Comparison of Orthogonal Spectroscopic Methods

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed connectivity, stereochemistry, and conformational information.Provides the most comprehensive structural information in solution.Can be time-consuming for complex molecules; requires relatively pure samples.
MS Molecular weight and elemental formula.High sensitivity; provides definitive molecular formula with HRMS.Does not provide information on connectivity or stereochemistry.
FTIR Presence of functional groups.Fast and non-destructive; good for a quick check of key structural features.Provides limited information on the overall molecular structure.
X-ray Absolute 3D structure in the solid state.Unambiguous determination of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the synthesized benzoxazinone can be grown, X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure.[11][12]

Key Insights from X-ray Crystallography:
  • Absolute Structure: Determines the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and stereochemistry.

  • Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: Provides insights into how the molecules pack together in the solid state, which can be important for understanding physical properties.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified benzoxazinone from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Conclusion: A Multi-Pronged Approach to Certainty

The structural confirmation of synthesized benzoxazinones is a critical step that demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecule, its findings are powerfully corroborated by the molecular weight determination from mass spectrometry and the functional group fingerprint from FTIR. For absolute certainty, particularly for novel scaffolds or when stereochemistry is a concern, single-crystal X-ray crystallography offers the definitive answer. By employing these orthogonal methods in a synergistic manner, researchers can proceed with confidence in their structure-activity relationship studies and the overall integrity of their drug discovery programs.

Caption: Orthogonal methods provide complementary data for structural confirmation.

References
  • de la Cruz, et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001–1008. [Link]
  • Reddy, S. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2539. [Link]
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  • FTIR spectrum of pC-A benzoxazine. (n.d.).
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  • FTIR spectrum of the benzoxazine monomer. (n.d.).
  • FTIR spectra of benzoxazine monomers. (n.d.).
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 560082-53-3), a halogenated benzoxazinone derivative. Adherence to these protocols is paramount for ensuring laboratory safety, protecting our environment, and maintaining regulatory compliance.

Hazard Assessment and Waste Classification: A Proactive Stance

While a specific, comprehensive Safety Data Sheet (SDS) for 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is not consistently available in public databases, a conservative and scientifically sound approach to its handling is mandated by its chemical structure. The presence of bromine and fluorine atoms classifies it as a halogenated organic compound .[3][4] This classification is critical as it dictates the specific disposal pathway.

Structurally similar compounds, such as 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, are classified as skin and eye irritants and may cause respiratory irritation. Therefore, it is prudent to handle 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one with the assumption that it possesses similar hazardous properties.

Key Hazard Considerations:

  • Halogenated Organic: Subject to specific, more stringent disposal regulations than non-halogenated counterparts.[2]

  • Potential Irritant: Likely to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.

  • Benzoxazinone Core: This heterocyclic scaffold is common in biologically active molecules, warranting careful handling to avoid unintended physiological effects.[5]

Due to these factors, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the following minimum PPE must be worn to prevent exposure.[4][6]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles, which can cause serious eye irritation.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Check manufacturer's compatibility charts for specific solvents.
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron is advised for handling larger quantities.Protects skin and clothing from spills and splashes.[6]
Respiratory Protection Use in a certified chemical fume hood is mandatory.Prevents inhalation of potentially harmful dust or vapors.[4][7]

Segregation and Collection: The Cornerstone of Safe Disposal

Proper waste segregation is not merely a suggestion but a critical safety and compliance requirement. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

dot

WasteSegregationcluster_waste_streamsSegregated Waste StreamsCompound6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one(Solid or in Solution)Halogenated_WasteDesignated HalogenatedOrganic Waste ContainerCompound->Halogenated_WasteLiquid WasteContaminated_LabwareContaminated Labware(Vials, Pipettes, etc.)Solid_WasteContaminated SolidWaste ContainerContaminated_Labware->Solid_WasteSolid Waste

Caption: Waste segregation workflow for the compound.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[8] This container must be made of a compatible material and have a secure, screw-top cap.[2]

  • Labeling: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one."[8] List all other components of any solutions being discarded.

  • Transferring Waste:

    • Solid Waste: Carefully transfer any remaining solid compound into the designated halogenated waste container using a dedicated spatula.

    • Solutions: If the compound is in a solvent, it must be disposed of in the halogenated organic liquid waste container. Crucially, do not mix halogenated and non-halogenated solvent waste. [2] Even small amounts of halogenated compounds require the entire mixture to be treated as halogenated waste.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with the compound should be placed in a separate, clearly labeled "Contaminated Solid Waste" bag or container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated liquid waste.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] Store the container in a well-ventilated secondary containment bin within or near the fume hood where the work was conducted.

Disposal Pathway: Incineration is Key

Due to the presence of halogen atoms, landfill disposal is prohibited.[2] Halogenated organic compounds require high-temperature incineration at a licensed hazardous waste facility. This process is necessary to break the strong carbon-halogen bonds and prevent the formation of persistent and toxic environmental pollutants.[2]

dot

DisposalWorkflownode_startStart:Waste Generatednode_ppeStep 1:Don Appropriate PPEnode_start->node_ppenode_segregateStep 2:Segregate Waste(Halogenated vs. Non-Halogenated)node_ppe->node_segregatenode_labelStep 3:Label Waste ContainerAccuratelynode_segregate->node_labelnode_storeStep 4:Store Securely inSecondary Containmentnode_label->node_storenode_contact_ehsStep 5:Contact EHS for Pickupnode_store->node_contact_ehsnode_transportStep 6:Licensed TransporterCollects Wastenode_contact_ehs->node_transportnode_incinerateStep 7:High-TemperatureIncinerationnode_transport->node_incineratenode_endEnd:Proper Disposalnode_incinerate->node_end

Caption: Step-by-step disposal decision workflow.

Emergency Procedures: Preparedness is Non-Negotiable

In the event of an accidental spill or exposure, immediate and correct action is critical.

  • Spills:

    • Small Spill (in fume hood): Alert others in the lab. Wearing appropriate PPE, absorb the spill with a compatible absorbent material (e.g., vermiculite or a chemical spill pillow). Collect the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency response team immediately.[9]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]

By treating 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one with the respect its chemical nature demands, you contribute to a culture of safety and responsibility. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific chemical hygiene plan and EHS department for local regulations and procedures.

References

  • Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
  • eCFR.
  • University of Wisconsin-Madison.
  • Braun Research Group.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
  • University of California, Santa Cruz.
  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [Link]
  • California State University, Bakersfield.
  • TigerWeb.
  • UNODC. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
  • PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. [Link]
  • MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
  • ResearchGate. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
  • PubMed. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. [Link]

A Senior Application Scientist's Guide to Handling 6-bromo-8-fluoro-2H-benzo[b]oxazin-3(4H)-one

A Senior Application Scientist's Guide to Handling 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical research, novel compounds like 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 560082-53-3) are the building blocks of innovation. However, with novelty comes the responsibility of rigorous safety evaluation. As a Senior Application Scientist, my primary directive is to empower researchers with the knowledge to operate not just effectively, but with the highest degree of safety.

This guide addresses the critical aspects of handling 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. It is crucial to note that comprehensive, publicly available toxicological data and a specific Safety Data Sheet (SDS) for this compound are limited.[3] Therefore, our approach must be conservative, deriving our safety protocols from the known hazards of structurally similar halogenated aromatic compounds and established principles of chemical hygiene.[1] This document is designed to be a foundational resource, providing immediate, actionable guidance for operational safety and disposal.

Inferred Hazard Assessment: A Data-Driven Approach

Given the absence of a specific SDS, we must infer potential hazards by examining analogous compounds. Structurally similar benzoxazinone derivatives and other halogenated aromatic compounds consistently present a specific set of risks.[4][5] For instance, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[4] We will operate under the assumption that 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one presents, at a minimum, similar hazards.

Potential Hazard GHS Classification (Inferred) Rationale & Potential Effects Primary Exposure Routes
Acute Oral Toxicity Warning: Harmful if swallowed [4]Ingestion may lead to systemic toxic effects.Ingestion
Skin Corrosion/Irritation Warning: Causes skin irritation [4][6]Direct contact can cause redness, inflammation, or chemical burns. Halogenated aromatics can be defatting to the skin.[1]Dermal (Skin) Contact
Serious Eye Damage/Irritation Warning: Causes serious eye irritation [4][6]Splashes or vapors can cause significant eye damage, pain, and impaired vision.Ocular (Eye) Contact
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation [4][6]Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.Inhalation

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks identified above.[7][8] The selection of each component is directly linked to preventing the primary routes of exposure.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical safety goggles with indirect ventilation that comply with EN166 or OSHA 29 CFR 1910.133 standards.[9][10]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring solutions, large-scale reactions), a full-face shield must be worn in conjunction with chemical safety goggles.[1][9]

  • Causality: This dual-layer protection is critical. Goggles provide a seal around the eyes to protect against splashes and fine particulates, while the face shield protects the entire face from larger volume splashes of the compound or solvents.[9]

Skin & Body Protection: An Impermeable Barrier
  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact with solvents, oils, and limited exposure to acids and bases.[11] However, for prolonged handling or when working with aggressive solvents, consider heavier-duty gloves like Neoprene or Viton®. Always check the manufacturer's glove compatibility charts for the specific solvents being used.[1] Double-gloving is a recommended best practice, especially during weighing and transfer operations.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron over the lab coat is required.[8] Clothing worn underneath should be long-sleeved and cover the legs completely.

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory at all times in the laboratory.[9]

Respiratory Protection: Ensuring Safe Air
  • Primary Engineering Control: All handling of 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection: If engineering controls are insufficient or during certain emergency situations, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[1][12] Respirator use requires proper fit-testing and training as per your institution's EHS guidelines.[7]

Protection Area Minimum Requirement Enhanced Precaution (High-Risk Tasks)
Eye/Face Indirectly-vented chemical safety goggles.Goggles and a full-face shield.[1]
Hands Nitrile gloves (single pair).[11]Double-gloved with nitrile or neoprene gloves.
Body Flame-resistant lab coat, long pants.Chemically resistant apron over lab coat.[8]
Feet Closed-toe, chemical-resistant shoes.[9]N/A
Respiratory Work within a certified chemical fume hood.[1]NIOSH-approved respirator (if fume hood is unavailable/inadequate).[12]

Operational and Disposal Plans

A safe experiment begins before the first reagent is measured and ends only after all waste is properly segregated. The following workflow provides a step-by-step guide for safe handling.

Safe Handling Workflow

Safe_Handling_WorkflowPrepStep 1: Preparation- Review SDS for all reagents- Don all required PPE- Verify fume hood certificationHandlingStep 2: Handling & Use- Work exclusively in fume hood- Keep sash at lowest practical height- Use appropriate tools (spatula, pipettes)Prep->HandlingReactionStep 3: Reaction- Monitor reaction from outside hood- Ensure secondary containment is presentHandling->ReactionCleanupStep 4: Decontamination & Cleanup- Decontaminate surfaces with appropriate solvent- Clean glassware in the fume hood initiallyReaction->CleanupDisposalStep 5: Waste Disposal- Segregate waste streams- Dispose of contaminated PPECleanup->DisposalEndStep 6: Final Steps- Remove PPE in correct order- Wash hands thoroughlyDisposal->End

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.

Detailed Disposal Protocol

The bromine atom in the molecule necessitates its classification as halogenated organic waste. Improper disposal can lead to environmental contamination and the formation of hazardous byproducts during incineration if not handled correctly.[13][14]

  • Chemical Waste:

    • All solutions and solids containing 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[15]

    • Never mix this waste with non-halogenated organic waste or aqueous waste streams.

    • For larger quantities, neutralization using a reducing agent like sodium bisulfite or sodium thiosulfate can be considered to convert bromine to less harmful bromide ions, but this should only be done by trained personnel following a specific, validated protocol.[13]

  • Contaminated Materials:

    • Disposable items such as gloves, weigh boats, and pipette tips that come into direct contact with the compound must be placed in a sealed bag and disposed of as solid hazardous waste.

    • Contaminated lab coats or clothing must be professionally decontaminated and laundered; do not take them home.

  • Spill Cleanup:

    • In case of a small spill within the fume hood, absorb the material with a chemical absorbent (e.g., vermiculite).

    • Carefully sweep the absorbent into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water. All materials used for cleanup are considered halogenated waste.

By adhering to this comprehensive safety framework, researchers can confidently handle 6-bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, ensuring both personal safety and the integrity of their work. Always prioritize a thorough risk assessment before beginning any new procedure.[16]

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Guidechem. 6-bromo-8-fluoro-2h-benzo[b][1][2]oxazin-3(4h)-one.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Published 2025-03-18.
  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. Published 1983-12.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Published 2022-12-07.
  • Chemtalk. Bromine water - disposal.
  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • Sigma-Aldrich. 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • CymitQuimica. 6-Bromo-8-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Published 2025-07-02.
  • Sigma-Aldrich. SAFETY DATA SHEET. Published 2025-11-06.
  • Fisher Scientific. SAFETY DATA SHEET. Published 2025-12-19.
  • BD Biosciences. Material Safety Data Sheet. Published 2021-09-12.
  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Published 2021-07-06.
  • Sigma-Aldrich. 6-AMINO-7-FLUORO-2H-BENZO[B][1][2]OXAZIN-3(4H)-ONE.
  • Organic Syntheses. Working with Hazardous Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.